4-Acetyl-2-fluorobenzoic acid
Description
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Properties
IUPAC Name |
4-acetyl-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3/c1-5(11)6-2-3-7(9(12)13)8(10)4-6/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZOECVDUSVHBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Acetyl-2-fluorobenzoic Acid
Introduction: A Versatile Fluorinated Building Block
4-Acetyl-2-fluorobenzoic acid (CAS No. 1029714-95-1) is a substituted aromatic carboxylic acid of significant interest to researchers in medicinal chemistry and materials science.[1][2] Its unique trifunctional architecture, featuring a carboxylic acid, a ketone, and a fluorine atom on a benzene ring, provides multiple reactive sites for chemical modification. The strategic incorporation of fluorine into organic molecules is a well-established strategy in drug design, as it can profoundly influence key properties such as metabolic stability, lipophilicity, pKa, and binding affinity.[3] This guide offers a comprehensive technical overview of the chemical properties, synthesis, and reactivity of this compound, providing researchers with the foundational knowledge required for its effective application in novel molecular design.
Part 1: Physicochemical and Spectroscopic Profile
The precise arrangement of the electron-withdrawing acetyl and fluorine groups, along with the carboxylic acid moiety, dictates the compound's physical and chemical behavior.
Physicochemical Properties
Quantitative data for this compound is limited in publicly accessible literature. The following table summarizes available data and provides estimated values based on structurally similar compounds like 4-acetylbenzoic acid and 2-fluorobenzoic acid.
| Property | Value / Predicted Range | Source / Basis for Estimation |
| CAS Number | 1029714-95-1 | [1] |
| Molecular Formula | C₉H₇FO₃ | [1] |
| Molecular Weight | 182.15 g/mol | [1] |
| Appearance | White to off-white solid (Predicted) | General appearance of similar aromatic acids |
| Melting Point | 170-190 °C (Estimated) | Analogy to 4-acetylbenzoic acid (~209°C) and 2-fluorobenzoic acid (~127°C) |
| pKa | 3.0 - 3.5 (Estimated) | The electron-withdrawing F and acetyl groups are expected to increase acidity (lower pKa) compared to benzoic acid (~4.2) and 4-acetylbenzoic acid (~3.7).[4] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, MeOH, THF); sparingly soluble in water (Predicted) | Based on the properties of parent compounds.[4] |
| LogP | 1.7265 (Computed) | [1] |
| Polar Surface Area (PSA) | 54.37 Ų (Computed) | [1] |
Predicted Spectroscopic Signature
1.2.1 ¹H NMR Spectroscopy (Predicted) In a solvent like DMSO-d₆, the following signals are anticipated:
-
Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically >12 ppm.
-
Aromatic Protons (Ar-H): The three protons on the aromatic ring will exhibit complex splitting due to ¹H-¹H and ¹H-¹⁹F coupling.
-
H-3: A doublet of doublets, coupled to H-5 and the adjacent F atom. Expected around 7.8-8.0 ppm.
-
H-5: A doublet of doublets, coupled to H-3 and H-6. Expected around 8.1-8.3 ppm.
-
H-6: A doublet, coupled to H-5. Expected around 8.0-8.2 ppm.
-
-
Acetyl Protons (-COCH₃): A sharp singlet, integrating to 3H, typically in the range of 2.6-2.7 ppm.
1.2.2 ¹³C NMR Spectroscopy (Predicted)
-
Carboxylic Carbonyl (-COOH): ~165-168 ppm
-
Ketone Carbonyl (-COCH₃): ~195-198 ppm
-
Aromatic Carbons (Ar-C): Six distinct signals are expected. The carbon attached to fluorine (C-2) will show a large one-bond C-F coupling constant (¹JCF > 240 Hz). Other carbons will show smaller two- or three-bond couplings.
-
C-1: ~130-135 ppm
-
C-2 (C-F): ~160-164 ppm (doublet)
-
C-3: ~115-120 ppm (doublet)
-
C-4 (C-Ac): ~140-145 ppm
-
C-5: ~130-133 ppm
-
C-6: ~125-128 ppm
-
-
Acetyl Carbon (-CH₃): ~27-30 ppm
1.2.3 Infrared (IR) Spectroscopy (Predicted)
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1720 cm⁻¹.
-
C=O Stretch (Ketone): A strong, sharp peak around 1680-1690 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-F Stretch: A strong band in the 1200-1300 cm⁻¹ region.
Part 2: Synthesis and Mechanism
A robust synthesis of this compound is critical for its accessibility. A plausible and efficient route involves a Friedel-Crafts acylation followed by oxidation.
Proposed Synthetic Pathway
The most logical synthetic approach starts from 2-fluorotoluene. The methyl group is a mild activating group and an ortho, para-director, while the fluorine atom is a deactivating but also an ortho, para-director.[5][6] Their combined influence strongly directs the incoming electrophile to the C4 position, para to the methyl group and ortho to the fluorine.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, with clear checkpoints for monitoring reaction progress and confirming product identity.
Step 1: Friedel-Crafts Acylation of 2-Fluorotoluene
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and a dry, non-polar solvent such as dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.
-
Acylium Ion Formation: Slowly add acetyl chloride (1.1 eq.) to the stirred suspension. Allow the mixture to stir for 15-20 minutes at 0 °C to pre-form the acylium ion electrophile.[7]
-
Electrophilic Attack: Add 2-fluorotoluene (1.0 eq.) dropwise via the dropping funnel, maintaining the temperature below 5 °C. The reaction is exothermic.
-
Reaction & Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Carefully quench the reaction by pouring it slowly over crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes. Separate the organic layer, wash with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 4-acetyl-2-fluorotoluene.
Step 2: Oxidation to Carboxylic Acid
-
Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the crude 4-acetyl-2-fluorotoluene from Step 1 in a mixture of pyridine and water.
-
Oxidation: Heat the solution to reflux and add potassium permanganate (KMnO₄, ~3.0 eq.) portion-wise over 1-2 hours. The purple color of the permanganate will disappear as it is consumed. Continue refluxing until a persistent purple color remains, indicating the reaction is complete.
-
Workup: Cool the mixture to room temperature and filter off the manganese dioxide (MnO₂) byproduct. Acidify the filtrate with concentrated HCl until the pH is ~1-2, which will precipitate the carboxylic acid product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed to obtain high-purity this compound.
Part 3: Chemical Reactivity and Synthetic Utility
The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its three functional groups. This allows for selective, stepwise modifications to build molecular complexity.
Caption: Potential chemical transformations of this compound.
Reactions at the Carboxylic Acid Group
The carboxylic acid is a versatile handle for forming various derivatives.
-
Esterification: Standard Fischer esterification conditions (an alcohol with a catalytic amount of strong acid) will yield the corresponding ester. This is often used as a protecting group strategy or to enhance lipophilicity.
-
Amidation: Formation of amides can be achieved by first converting the carboxylic acid to a more reactive acyl chloride (using SOCl₂ or (COCl)₂) followed by reaction with an amine. Alternatively, direct amide coupling using reagents like HATU or EDC is a modern and efficient method.[8]
-
Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like LiAlH₄ or by conversion to an ester followed by reduction with a milder agent.
Reactions at the Ketone Group
The acetyl group's carbonyl carbon is electrophilic and serves as a site for nucleophilic attack.
-
Reduction: Selective reduction of the ketone to a secondary alcohol can be accomplished using mild reducing agents like sodium borohydride (NaBH₄), leaving the carboxylic acid intact.
-
Reductive Amination: The ketone can react with a primary or secondary amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) to form a new C-N bond, yielding a secondary or tertiary amine, respectively.
-
Condensation Reactions: The α-protons of the acetyl group are acidic and can participate in base-catalyzed condensation reactions, such as the aldol condensation, to form larger carbon skeletons.
Reactions on the Aromatic Ring
Further electrophilic aromatic substitution (EAS) is challenging due to the presence of two deactivating groups (acetyl and carboxyl) and one deactivating group (fluoro).[9][10] The acetyl and carboxyl groups are strong meta-directors, while the fluorine is a weak ortho, para-director.[11] The cumulative deactivating effect makes the ring significantly electron-poor and less reactive towards electrophiles. If a reaction is forced under harsh conditions (e.g., strong nitrating or sulfonating mixtures), substitution would be predicted to occur at the C-5 position, which is meta to the powerful acetyl and carboxyl directors and ortho to the fluorine.
Part 4: Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care.
-
General Handling: Use in a well-ventilated area or fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move person to fresh air.
-
Ingestion: Rinse mouth and seek medical advice.
-
-
Storage: Store in a tightly sealed container in a cool, dry place.
Disclaimer: This guide is intended for informational purposes for trained professionals. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling any chemical.
References
-
Chemistry LibreTexts. (2022, October 4). 7.5: Directing Effects. [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. [Link]
-
Master Organic Chemistry. (2018, March 5). Why are halogens ortho-, para- directors?[Link]
-
Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
-
MOLBASE. This compound | 1029714-95-1. [Link]
- Google Patents. (2019). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
Master Organic Chemistry. (2018, February 2). Understanding Ortho, Para, and Meta Directors. [Link]
-
Chemistry Steps. Activating and Deactivating Groups. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
King-Pharm. 1029714-95-1 this compound. [Link]
-
Wikipedia. 4-Fluorobenzoic acid. [Link]
-
Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]
-
Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
-
KPU Pressbooks. 5.1 Activating or Deactivating Effect of the Substituents on EAS – Organic Chemistry II. [Link]
-
ChemBK. 4-Fluorobenzoic acid. [Link]
-
The Royal Society of Chemistry. (2021). Acetyl Nitrate Mediated Conversion of Methyl Ketones to Diverse Carboxylic Acid Derivatives. [Link]
-
Scribd. Activating and Deactivating Groups in Electrophilic Aromatic Substitution | PDF. [Link]
-
Organic Syntheses. p-FLUOROBENZOIC ACID. [Link]
-
PubChem - NIH. 4-Fluorobenzoic Acid | C7H5FO2 | CID 9973. [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. [Link]
-
NIST. Benzoic acid, 4-fluoro-. [Link]
-
Organic Chemistry Tutor. Friedel-Crafts Alkylation and Acylation Reaction. [Link]
-
SpectraBase. 4-Fluorobenzoic acid, 2-butyl ester - Optional[13C NMR] - Chemical Shifts. [Link]
-
SpectraBase. 4-Fluorobenzoic acid - Optional[1H NMR] - Chemical Shifts. [Link]
-
Beijing Lys Chemicals Co., Ltd. This compound - CAS:1029714-95-1. [Link]
Sources
- 1. This compound|1029714-95-1 - MOLBASE Encyclopedia [m.molbase.com]
- 2. 1029714-95-1 this compound [chemsigma.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Acetyl-4-fluorobenzoic acid () for sale [vulcanchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 5.1 Activating or Deactivating Effect of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
4-Acetyl-2-fluorobenzoic acid synthesis pathway
An In-Depth Technical Guide to the Synthesis of 4-Acetyl-2-fluorobenzoic Acid
Introduction
This compound is a key bifunctional molecule that serves as a versatile building block in the synthesis of complex organic compounds. Its unique structure, featuring a carboxylic acid, a ketone, and a fluorine atom on an aromatic ring, makes it a valuable intermediate in medicinal chemistry and materials science. The presence of the fluorine atom can significantly alter the physicochemical properties of derivative compounds, such as metabolic stability, lipophilicity, and binding affinity, which is of particular interest in drug design.[1] This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of plausible and robust synthetic pathways to this compound. It moves beyond simple protocols to offer insights into the causality behind experimental choices, ensuring a deeper understanding of the synthetic strategies.
Retrosynthetic Analysis
A retrosynthetic analysis of this compound reveals several logical bond disconnections, leading to three primary synthetic strategies. The carboxylic acid group can be formed from the oxidation of a methyl group, from the carboxylation of an organometallic intermediate, or from the hydrolysis of a nitrile. The acetyl group is most commonly introduced via a Friedel-Crafts acylation. These disconnections form the basis of the pathways detailed in this guide.
Sources
An In-depth Technical Guide to 4-Acetyl-2-fluorobenzoic Acid: A Versatile Scaffold for Modern Drug Discovery
Abstract
4-Acetyl-2-fluorobenzoic acid is a fluorinated aromatic building block of significant interest in medicinal and organic chemistry. While not an active pharmaceutical ingredient with a defined mechanism of action itself, its true value lies in its role as a highly versatile synthetic intermediate. The strategic placement of its functional groups—a carboxylic acid, a ketone, and a fluorine atom—provides multiple reactive handles for chemical modification, making it a prized precursor for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and, most importantly, its application as a foundational scaffold in the design and development of novel therapeutic agents. We will explore the chemical logic behind its use and propose hypothetical research avenues for its derivatives.
Physicochemical Characteristics and Structural Attributes
This compound, with the molecular formula C₉H₇FO₃, belongs to the family of fluorinated benzoic acids.[1] Its structure is characterized by a benzene ring substituted with a carboxylic acid group, an acetyl group, and a fluorine atom. These functional groups dictate its chemical reactivity and physicochemical properties.
The presence of the fluorine atom can significantly influence a compound's acidity, metabolic stability, and binding properties, which is a crucial consideration in the design of new bioactive compounds.[2] The carboxylic acid and acetyl groups are electron-withdrawing, which activates the aromatic ring towards nucleophilic attack.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1334325-35-7 | [2][3] |
| Molecular Formula | C₉H₇FO₃ | [1][3] |
| Molecular Weight | 182.15 g/mol | [3] |
| Appearance | White to yellow powder | - |
| pKa (Carboxyl) | ~2.8 | [1] |
| Topological Polar Surface Area | 54.37 Ų | [3] |
| LogP | 1.7265 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Rotatable Bonds | 2 | [3] |
Note: Some physical properties like appearance are typical and may vary between suppliers.
Synthesis and Chemical Reactivity: A Chemist's Perspective
The synthesis of this compound typically relies on established organic chemistry transformations, often starting from commercially available fluorinated precursors.
Primary Synthetic Route: Friedel-Crafts Acylation
A common and direct method for synthesizing this compound is through the Friedel-Crafts acylation of a 4-fluorobenzoic acid derivative.[1][2] This electrophilic aromatic substitution introduces the acetyl group onto the benzene ring.
However, the direct acylation of 4-fluorobenzoic acid is challenging because the fluorine atom and the carboxylic acid group are deactivating towards electrophilic substitution.[2] To circumvent this, a multi-step strategy is often employed:
-
Protection of the Carboxylic Acid: The carboxylic acid group is typically protected, often as an ester (e.g., methyl ester), to reduce its deactivating effect.[1]
-
Friedel-Crafts Acylation: The protected 4-fluorobenzoate is then reacted with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum trichloride (AlCl₃).[1][2] The para-fluorine substituent directs the incoming acetyl group primarily to the ortho position.[2]
-
Deprotection: The ester is hydrolyzed back to the carboxylic acid to yield the final product.[1]
Caption: Potential mechanism of action for a hypothetical kinase inhibitor derived from the core scaffold.
Experimental Protocol: Investigating Kinase Inhibitory Activity
To validate the hypothesis that a derivative of this compound can act as a kinase inhibitor, the following experimental workflow could be employed:
-
Synthesis of Derivatives: Synthesize a focused library of compounds by modifying the carboxylic acid and acetyl groups of the parent scaffold to introduce various heterocyclic and substituted phenyl moieties.
-
In Vitro Kinase Assay:
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against a panel of relevant kinases (e.g., EGFR, VEGFR, Src).
-
Methodology: Utilize a fluorescence-based assay (e.g., Z'-LYTE™) or a radiometric assay ([γ-³²P]ATP).
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, the appropriate peptide substrate, and ATP.
-
Add the test compounds to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Add the detection reagent and measure the signal (e.g., fluorescence) using a plate reader.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
-
Cell-Based Assays:
-
Objective: To assess the ability of potent inhibitors from the in vitro assay to inhibit kinase signaling in a cellular context.
-
Methodology: Use a Western blot to measure the phosphorylation of downstream substrates.
-
Procedure:
-
Culture a relevant cancer cell line (e.g., A549 for EGFR).
-
Treat the cells with varying concentrations of the test compound for a specified duration.
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated form of the downstream substrate (e.g., p-ERK) and the total protein as a loading control.
-
Visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.
-
Conclusion
This compound is a quintessential example of a molecular building block that, while not biologically active in its own right, provides a powerful platform for the generation of novel and complex chemical entities. Its value to researchers, scientists, and drug development professionals lies in its predictable reactivity and the strategic positioning of its functional groups. Understanding the chemical logic of this scaffold allows for the rational design of derivatives with the potential to modulate a wide range of biological targets. Future research focused on the synthesis and biological evaluation of compound libraries derived from this compound holds promise for the discovery of next-generation therapeutic agents.
References
- CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents. (n.d.).
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal. (2020). Retrieved January 20, 2026, from [Link]
-
Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - ResearchGate. (2020). Retrieved January 20, 2026, from [Link]
-
p-FLUOROBENZOIC ACID - Organic Syntheses Procedure. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential - ResearchGate. (2025). Retrieved January 20, 2026, from [Link]
-
Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]
-
Clinical Trials, Science & Innovation | Arrowhead Pharmaceuticals. (n.d.). Retrieved January 20, 2026, from [Link]
-
4-Bromo-2-fluorobenzoic acid | C7H4BrFO2 | CID 302681 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]
Sources
A Comprehensive Technical Guide to the Spectroscopic Data of 4-Acetyl-2-fluorobenzoic Acid
This guide provides an in-depth analysis of the spectroscopic data for 4-Acetyl-2-fluorobenzoic acid, a key building block in pharmaceutical and materials science research. The structural elucidation of this molecule is paramount for ensuring the integrity of synthetic pathways and the purity of final products. Herein, we present a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights and robust experimental protocols.
Molecular Structure and Spectroscopic Rationale
Understanding the molecular architecture of this compound is fundamental to interpreting its spectroscopic signatures. The molecule features a benzene ring substituted with three distinct functional groups: a carboxylic acid, an acetyl group, and a fluorine atom. This arrangement dictates the electronic environment of each atom, giving rise to characteristic signals in various spectroscopic techniques.
The strategic placement of the fluorine atom ortho to the carboxylic acid and meta to the acetyl group introduces significant electronic and steric effects, which are crucial for predicting and assigning spectroscopic features. The electron-withdrawing nature of the fluorine, carboxylic acid, and acetyl groups de-shields the aromatic protons and carbons, while the fluorine atom's spin of 1/2 leads to characteristic couplings in both ¹H and ¹³C NMR spectra.
Caption: Workflow for acquiring an IR spectrum using an ATR accessory.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 182 | High | [M]⁺ (Molecular Ion) |
| 167 | Moderate | [M - CH₃]⁺ |
| 139 | High | [M - COOH]⁺ |
| 123 | Moderate | [M - COCH₃]⁺ |
| 95 | Moderate | [C₆H₄F]⁺ |
Predicted data based on analogous compounds.
Interpretation:
-
Molecular Ion: The molecular ion peak ([M]⁺) is expected at m/z 182, corresponding to the molecular weight of this compound.
-
Fragmentation: Common fragmentation pathways include the loss of a methyl group from the acetyl moiety (m/z 167), loss of the carboxylic acid group (m/z 139), and loss of the acetyl group (m/z 123). The peak at m/z 95 likely corresponds to the fluorophenyl cation.
Experimental Protocol for MS Data Acquisition
Caption: General workflow for acquiring and analyzing mass spectrometry data.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation. The unique interplay of the substituent groups gives rise to a distinct and interpretable set of spectral data. The protocols outlined in this guide represent best practices in the field, ensuring the generation of reliable and reproducible results for researchers and scientists in drug development and related industries.
References
- Vertex AI Search. (n.d.). Supporting Information.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- ChemicalBook. (n.d.). 2-Chloro-4-fluorobenzoic acid(2252-51-9) 1H NMR spectrum.
- ACS Publications. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry.
- ACS Publications. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization.
- ChemicalBook. (n.d.). 2-Amino-4-fluorobenzoic acid(446-32-2) 1H NMR spectrum.
- ResearchGate. (n.d.). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization.
- NIST WebBook. (n.d.). Benzoic acid, 4-fluoro-.
- PMC - NIH. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.
- The Royal Society of Chemistry. (n.d.). Acetyl Nitrate Mediated Conversion of Methyl Ketones to Diverse Carboxylic Acid Derivatives.
- UCL Discovery - University College London. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization.
- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
- ChemicalBook. (n.d.). 2-Fluorobenzoic acid(445-29-4) 1H NMR spectrum.
- ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
- (n.d.). Fluorine NMR.
- (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. Physical Chemistry Chemical Physics.
- ResearchGate. (n.d.). An Overview of Fluorine NMR.
- PubChem. (n.d.). 4-Bromo-2-fluorobenzoic acid.
- MassBank. (2017). Benzoic acids and derivatives.
- SpectraBase. (n.d.). 4-Fluorobenzoic acid, 2-butyl ester - Optional[13C NMR] - Chemical Shifts.
- ResearchGate. (n.d.). Mass spectrum of 4‐fluorobenzoic acid obtained using GlowFlow....
- NIST WebBook. (n.d.). 4-Aminobenzoic acid.
- ChemicalBook. (n.d.). 4-acetamidobenzoic acid(556-08-1) 13C NMR spectrum.
- AOBChem USA. (n.d.). 2-acetyl-4-fluorobenzoic acid.
- PubChem. (n.d.). 2-Fluorobenzoic acid.
- PubChem. (n.d.). 4-Fluorobenzoic Acid.
A Comprehensive Technical Guide to the Solubility Profile of 4-Acetyl-2-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides an in-depth technical overview of the solubility profile of 4-Acetyl-2-fluorobenzoic acid (CAS 1029714-95-1), a compound of interest in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with actionable experimental protocols. It delves into the physicochemical properties of the molecule, the profound influence of pH on its aqueous solubility, and detailed methodologies for both thermodynamic and kinetic solubility determination. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this guide serves as a self-validating resource for researchers navigating the challenges of preclinical drug development.
Introduction: The Critical Role of Solubility in Drug Discovery
In the journey of a drug candidate from the laboratory to the clinic, its physicochemical properties dictate its ultimate success or failure. Among these, aqueous solubility is a paramount parameter. Poor solubility can lead to low and erratic absorption, diminished bioavailability, and challenges in formulation development. This compound, a substituted aromatic carboxylic acid, presents a solubility profile that is intricately linked to its molecular structure and the surrounding chemical environment. Understanding and accurately characterizing this profile is not merely a data collection exercise; it is a foundational step in de-risking a potential therapeutic agent and enabling rational drug design and formulation. This guide provides the scientific framework and practical methodologies to achieve this critical objective.
Physicochemical Properties of this compound
A thorough understanding of the intrinsic properties of this compound is essential for interpreting its solubility behavior.
| Property | Value/Prediction | Source/Method |
| Chemical Structure | ![]() | - |
| CAS Number | 1029714-95-1 | [1] |
| Molecular Formula | C₉H₇FO₃ | [1] |
| Molecular Weight | 182.15 g/mol | [1] |
| Predicted pKa | ~3.0 - 3.5 | In-silico prediction & analog analysis |
| Predicted LogP | 1.7265 | [1] |
Expert Analysis of Physicochemical Properties:
The structure of this compound features a carboxylic acid group, which is the primary determinant of its acidic nature and pH-dependent solubility. The presence of a fluorine atom ortho to the carboxylic acid is expected to have a significant impact on its acidity. Electron-withdrawing groups, such as fluorine, in close proximity to the carboxyl group tend to increase acidity (lower the pKa) through an inductive effect. For comparison, the experimental pKa of the parent 2-fluorobenzoic acid is approximately 3.27.[2][3] Conversely, the acetyl group at the para-position is also electron-withdrawing, and the experimental pKa of 4-acetylbenzoic acid is around 3.70.[4][5] Based on the combined influence of these substituents, the pKa of this compound is predicted to be in the range of 3.0 to 3.5. An accurate pKa value is crucial as it dictates the pH at which the compound transitions between its less soluble neutral form and its more soluble ionized (carboxylate) form.
The predicted octanol-water partition coefficient (LogP) of 1.7265 suggests that the neutral form of the molecule has moderate lipophilicity. This property is a key factor in balancing solubility and membrane permeability, two critical aspects of drug absorption.
The Impact of pH on Aqueous Solubility: A Theoretical Framework
For an ionizable compound like this compound, aqueous solubility is not a single value but rather a profile that changes with pH. The relationship between pH, pKa, and the solubility of an acidic compound is described by the Henderson-Hasselbalch equation.[6][7][8]
Stotal = S0 (1 + 10(pH - pKa))
Where:
-
Stotal is the total solubility at a given pH.
-
S0 is the intrinsic solubility of the neutral (un-ionized) form of the acid.
-
pH is the pH of the solution.
-
pKa is the acid dissociation constant of the compound.
This equation illustrates that as the pH of the solution increases above the pKa, the proportion of the more soluble ionized form increases, leading to a logarithmic increase in total solubility.
Caption: Relationship between pH, pKa, and the ionization state of this compound.
Experimental Determination of Solubility: Protocols and Best Practices
To obtain reliable solubility data, it is essential to employ well-defined experimental protocols. Two common types of solubility measurements in drug discovery are thermodynamic and kinetic solubility.[9]
Thermodynamic (Equilibrium) Solubility Assay
Thermodynamic solubility is the true equilibrium solubility of a compound, measured when a saturated solution is in equilibrium with its solid phase. This is a critical parameter for formulation development.
Principle: An excess of the solid compound is equilibrated with the solvent of interest over a sufficient period to reach a saturated solution. The concentration of the dissolved compound in the supernatant is then quantified.
Detailed Protocol:
-
Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) to determine the pH-solubility profile.
-
Compound Dispensing: Accurately weigh an excess amount of solid this compound into individual vials for each buffer and solvent to be tested.
-
Equilibration: Add a precise volume of the desired solvent or buffer to each vial. Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at high speed followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the clear supernatant with a suitable mobile phase and quantify the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Construct a calibration curve using standards of known concentrations to determine the solubility in each solvent or buffer.
Caption: Step-by-step workflow for the thermodynamic solubility assay.
Kinetic Solubility Assay
Kinetic solubility is a high-throughput screening method commonly used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[6][10] It provides a rapid indication of a compound's propensity to precipitate from a supersaturated solution.
Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is rapidly diluted into an aqueous buffer. The formation of a precipitate is monitored, often by nephelometry (light scattering) or UV absorbance after filtration.
Detailed Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: Dispense the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS, at pH 7.4) into the wells of a microtiter plate.
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells to achieve the desired final compound concentration and a low final DMSO concentration (typically ≤1%).
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours) with gentle shaking.
-
Detection (Nephelometry): Measure the light scattering in each well using a nephelometer. An increase in light scattering compared to a blank indicates the formation of a precipitate.
-
Detection (UV Absorbance after Filtration): Alternatively, filter the contents of the wells through a filter plate to remove any precipitate. Measure the UV absorbance of the filtrate and compare it to a calibration curve prepared in an aqueous/DMSO mixture to determine the concentration of the dissolved compound.[7]
Caption: Workflow for the high-throughput kinetic solubility assay.
Factors Influencing the Solubility of this compound
Several factors beyond pH can significantly influence the measured solubility of this compound.
-
Temperature: The solubility of most solid compounds, including this compound, generally increases with temperature. This is an important consideration for both experimental conditions and potential formulation strategies.
-
Co-solvents and Excipients: The addition of organic co-solvents (e.g., ethanol, propylene glycol) or formulation excipients can substantially increase the solubility of poorly soluble compounds. The selection of appropriate co-solvents is a key aspect of formulation development.
-
Ionic Strength: The presence of salts in the solution can affect solubility. While the common ion effect can decrease the solubility of salts of the compound, the overall effect of ionic strength on the solubility of the neutral form is generally less pronounced but should be considered.
-
Solid-State Properties: The crystalline form (polymorphism) of the solid material can impact its thermodynamic solubility. The amorphous form is typically more soluble than a stable crystalline form.
Conclusion and Future Directions
The solubility profile of this compound is a multifaceted property governed by its acidic nature, the electronic effects of its substituents, and the composition of the solvent system. This guide has provided a comprehensive framework for understanding and experimentally determining its solubility. A predicted pKa in the range of 3.0-3.5 suggests that its aqueous solubility will be highly dependent on pH, with significantly greater solubility in neutral to basic conditions. For drug development professionals, a thorough characterization of both the thermodynamic and kinetic solubility across a range of physiologically relevant pH values is an indispensable step. The detailed protocols provided herein offer a robust starting point for these investigations. Future work should focus on obtaining precise experimental data for the pKa and the pH-solubility profile to validate the theoretical predictions and to guide the rational design of formulations for this promising compound.
References
-
Avdeef, A. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362. [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved January 19, 2026, from [Link]
-
Butcher, G., Comer, J., & Avdeef, A. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. International Journal of Pharmaceutics, 395(1-2), 131-140. [Link]
-
Henderson-Hasselbalch equation – An ABC of PK/PD. (n.d.). In Open Education Alberta. Retrieved January 19, 2026, from [Link]
-
MOLBASE. (n.d.). This compound|1029714-95-1. Retrieved January 19, 2026, from [Link]
-
Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). 4-Acetylbenzoic Acid. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). 2-Fluorobenzoic acid. Retrieved January 19, 2026, from [Link]
-
Quora. (2016, August 23). How do you determine the benzoic acid solubility in water?. Retrieved January 19, 2026, from [Link]
-
Filo. (2025, January 27). 2 Fluorobenzoic acid has a pKa of 3.27.... Retrieved January 19, 2026, from [Link]
-
Wikipedia. (n.d.). 2-Fluorobenzoic acid. Retrieved January 19, 2026, from [Link]
Sources
- 1. quora.com [quora.com]
- 2. 2 Fluorobenzoic acid has a pKa of 3.27. p Cresol has a pKa of 10.26. 3 Fl.. [askfilo.com]
- 3. 2-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. 4-Acetylbenzoic Acid | C9H8O3 | CID 11470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 9. View of Application of the Henderson-Hasselbalch Equation to Solubility Determination [pub.iapchem.org]
- 10. researchgate.net [researchgate.net]
crystal structure of 4-Acetyl-2-fluorobenzoic acid
An In-Depth Technical Guide on the Crystal Structure of 2-Amino-4-fluorobenzoic acid
Introduction
2-Amino-4-fluorobenzoic acid is a halogenated derivative of anthranilic acid, a molecule of significant interest in medicinal chemistry and materials science. The introduction of a fluorine atom can significantly alter the physicochemical properties of the parent molecule, including its acidity, lipophilicity, and metabolic stability. These modifications can, in turn, influence its biological activity and crystal packing. Understanding the three-dimensional arrangement of molecules in the solid state is paramount for drug development, as it governs crucial properties such as solubility, dissolution rate, and bioavailability. This guide provides a comprehensive analysis of the crystal structure of 2-amino-4-fluorobenzoic acid, elucidated through single-crystal X-ray diffraction, offering insights into its molecular geometry and intermolecular interactions.
Experimental Methodology
The determination of the crystal structure of 2-amino-4-fluorobenzoic acid was achieved through single-crystal X-ray diffraction. The experimental workflow, from crystal growth to structure refinement, is a meticulous process designed to yield a precise and reliable model of the molecular arrangement in the solid state.
Crystallization
Single crystals of 2-amino-4-fluorobenzoic acid suitable for X-ray diffraction were grown from an ethanol solution by slow evaporation at room temperature. The choice of solvent and crystallization technique is critical; slow evaporation allows for the ordered growth of a single crystal lattice, minimizing defects.
Data Collection
A suitable single crystal was mounted on a Bruker APEX-II CCD diffractometer. The data was collected using graphite-monochromated MoKα radiation (λ = 0.71073 Å) at a temperature of 296 K. The use of low temperature can reduce thermal motion of the atoms, leading to a more precise determination of their positions.
Structure Solution and Refinement
The collected diffraction data was processed using the SAINT software package. The crystal structure was solved by direct methods using the SHELXS-97 program and refined by full-matrix least-squares on F² using the SHELXL-97 program. All non-hydrogen atoms were refined anisotropically. The hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.
Crystal Structure Analysis
The crystal structure of 2-amino-4-fluorobenzoic acid reveals a planar molecular conformation, with the carboxylic acid group and the amino group being nearly coplanar with the benzene ring. This planarity is a common feature in benzoic acid derivatives and is influenced by the electronic effects of the substituents.
Crystallographic Data
| Parameter | Value |
| Chemical Formula | C₇H₆FNO₂ |
| Formula Weight | 155.13 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.375(3) |
| b (Å) | 3.7912(8) |
| c (Å) | 14.289(3) |
| β (°) | 104.28(3) |
| V (ų) | 649.3(3) |
| Z | 4 |
| ρcalc (g/cm³) | 1.587 |
Molecular Geometry
The molecular structure of 2-amino-4-fluorobenzoic acid is characterized by standard bond lengths and angles. The C-F bond distance is in the typical range for aromatic fluorides. The carboxylic acid group exhibits delocalization, with the two C-O bond lengths being intermediate between a single and a double bond.
Intermolecular Interactions and Crystal Packing
The crystal packing of 2-amino-4-fluorobenzoic acid is dominated by a network of intermolecular hydrogen bonds. The carboxylic acid groups form classic centrosymmetric dimers via O-H···O hydrogen bonds. Additionally, the amino group acts as a hydrogen bond donor, forming N-H···O interactions with the carbonyl oxygen of an adjacent molecule. These hydrogen bonds, along with weaker C-H···F interactions, create a robust three-dimensional supramolecular architecture. This intricate network of non-covalent interactions is a key determinant of the crystal's stability and physical properties.
Conclusion
The single-crystal X-ray diffraction study of 2-amino-4-fluorobenzoic acid provides a detailed understanding of its solid-state structure. The molecule adopts a planar conformation and packs in the crystal lattice through a combination of strong O-H···O and N-H···O hydrogen bonds, as well as weaker C-H···F interactions. This detailed structural information is invaluable for understanding the structure-property relationships of this compound and can aid in the rational design of new materials and pharmaceutical agents with tailored properties.
References
An In-Depth Technical Guide to 4-Acetyl-2-fluorobenzoic Acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for optimizing drug-like properties. Fluorine's unique electronic properties can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to its biological target. 4-Acetyl-2-fluorobenzoic acid (CAS 1029714-95-1) is a bifunctional building block that has emerged as a valuable intermediate in the synthesis of complex pharmaceutical agents. Its structure, featuring a carboxylic acid, a ketone, and a fluorine atom on a benzene ring, offers multiple points for chemical modification, making it a versatile precursor for a new generation of targeted therapeutics. This guide provides a comprehensive technical overview of its synthesis, characterization, reactivity, and potential applications, with a focus on its role in the development of kinase and PARP inhibitors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.
| Property | Value |
| CAS Number | 1029714-95-1 |
| Molecular Formula | C₉H₇FO₃ |
| Molecular Weight | 182.15 g/mol |
| Appearance | Off-white to white solid |
| Predicted Boiling Point | ~330-350 °C |
| Predicted Melting Point | ~160-170 °C |
| Predicted Solubility | Soluble in methanol, ethanol, DMSO, and other polar organic solvents. Sparingly soluble in water. |
| Predicted pKa | ~3.5-4.0 |
Synthesis and Mechanistic Insights
While specific literature detailing the synthesis of this compound is sparse, a robust and scalable synthetic route can be devised based on established principles of organic chemistry, primarily through a Friedel-Crafts acylation reaction.
Proposed Synthetic Route: Friedel-Crafts Acylation of 3-Fluorobenzoic Acid
A plausible and efficient method for the synthesis of this compound involves the direct Friedel-Crafts acylation of 3-fluorobenzoic acid. The fluorine atom at the 3-position is an ortho-, para- director, while the carboxylic acid is a meta- director. The regioselectivity of the acylation will be influenced by the interplay of these directing effects. The acetyl group is expected to add to the 4-position, which is para to the fluorine and meta to the carboxylic acid, making it the sterically and electronically favored product.
Caption: Proposed synthetic pathway for this compound via Friedel-Crafts acylation.
Step-by-Step Experimental Protocol
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-fluorobenzoic acid (1 eq.) and a suitable solvent such as dichloromethane or 1,2-dichloroethane.
-
Catalyst Addition: Cool the mixture to 0 °C in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃, 2.5 eq.) portion-wise, ensuring the temperature does not exceed 10 °C.
-
Acylation: While maintaining the temperature at 0 °C, add acetyl chloride (1.1 eq.) dropwise to the reaction mixture over 30 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure this compound.
Spectroscopic Characterization
The structural confirmation of this compound relies on a combination of spectroscopic techniques. Below are the predicted key spectral features based on data from analogous compounds.
| Technique | Predicted Key Features |
| ¹H NMR | - Carboxylic Acid Proton (-COOH): A broad singlet around 12-13 ppm. - Aromatic Protons: Three protons in the aromatic region (7.5-8.5 ppm), exhibiting complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling. A doublet of doublets for the proton ortho to the fluorine, a doublet for the proton ortho to the acetyl group, and a triplet for the remaining proton. - Acetyl Protons (-COCH₃): A sharp singlet around 2.6 ppm. |
| ¹³C NMR | - Carbonyl Carbons: Two signals in the downfield region; the carboxylic acid carbon (~165-170 ppm) and the ketone carbon (~195-200 ppm). - Aromatic Carbons: Six signals in the aromatic region (115-165 ppm), with the carbon attached to the fluorine exhibiting a large C-F coupling constant. |
| IR Spectroscopy | - O-H Stretch (Carboxylic Acid): A broad absorption band from 2500-3300 cm⁻¹. - C=O Stretch (Carboxylic Acid): A strong absorption band around 1700-1720 cm⁻¹. - C=O Stretch (Ketone): A strong absorption band around 1680-1690 cm⁻¹. - C-F Stretch: A strong absorption band in the 1200-1300 cm⁻¹ region. |
| Mass Spectrometry | - Molecular Ion Peak (M⁺): A clear molecular ion peak at m/z = 182.04. - Key Fragmentation Peaks: Fragments corresponding to the loss of -OH (m/z = 165), -COOH (m/z = 137), and -COCH₃ (m/z = 139). |
Reactivity and Synthetic Utility
The chemical reactivity of this compound is dictated by its three functional groups, providing a versatile platform for the synthesis of more complex molecules.
Caption: Key reaction pathways for this compound.
-
Carboxylic Acid Group: This group can readily undergo esterification and amidation reactions, allowing for the introduction of diverse side chains and the linkage to other molecular fragments.
-
Acetyl Group: The ketone functionality can be reduced to a secondary alcohol, which can serve as a handle for further transformations. It can also participate in condensation reactions.
-
Aromatic Ring: The fluorinated benzene ring can participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, by first converting the carboxylic acid to a more suitable functional group or by utilizing advanced C-H activation methodologies.
Applications in Drug Discovery: A Focus on Kinase and PARP Inhibitors
The structural motifs present in this compound are highly relevant to the development of targeted cancer therapies, particularly kinase and PARP (Poly (ADP-ribose) polymerase) inhibitors.
Role in PARP Inhibitor Synthesis
Many PARP inhibitors, such as Olaparib and Rucaparib, feature a phthalazinone or a related heterocyclic core, often with a substituted benzoyl group. The 4-acetyl-2-fluorobenzoyl moiety can serve as a key precursor to these structures. For instance, the carboxylic acid can be converted to an amide, and the acetyl group can be used to construct the heterocyclic core through condensation with a hydrazine derivative. The fluorine atom can enhance binding to the target enzyme and improve pharmacokinetic properties.
Caption: Hypothetical workflow for the use of this compound in PARP inhibitor synthesis.
Application in Kinase Inhibitor Development
Kinase inhibitors often contain a "hinge-binding" motif, which is typically a heterocyclic system that forms hydrogen bonds with the kinase hinge region. The this compound scaffold can be elaborated to form various heterocyclic systems, such as quinazolines or pyridopyrimidines, that are known to be effective hinge binders. The fluorinated phenyl ring can occupy the hydrophobic pocket adjacent to the ATP binding site, with the fluorine atom potentially forming favorable interactions.
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate care. Based on the safety data for structurally related compounds, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. In case of skin contact, wash off with soap and plenty of water.
Conclusion
This compound is a highly valuable and versatile building block for medicinal and organic chemists. Its unique combination of functional groups, coupled with the strategic placement of a fluorine atom, makes it an ideal starting material for the synthesis of a wide range of complex molecules, particularly in the realm of targeted cancer therapies. While detailed literature on this specific compound is not abundant, its synthesis and reactivity can be reliably predicted based on established chemical principles. As the demand for novel and effective therapeutics continues to grow, the importance of such strategically functionalized building blocks will undoubtedly increase.
References
-
Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
- Synthesis of 4-acetylbenzoic acid.
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11), 176-191. [Link]
-
An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14782-14830. [Link]
-
4-Fluorobenzoic acid. Wikipedia. [Link]
-
4-Bromo-2-fluorobenzoic acid safety data. PubChem. [Link]
-
Spectral data for benzoic acid derivatives. Supporting Information, The Royal Society of Chemistry. [Link]
Introduction: The Strategic Importance of the 4-Acetyl-2-fluorobenzoic Acid Scaffold
An In-depth Technical Guide to the Biological Activity of 4-Acetyl-2-fluorobenzoic Acid Derivatives
In the landscape of modern medicinal chemistry, the strategic design of molecular scaffolds is paramount to successful drug discovery. The this compound core is a prime example of a versatile building block, engineered with functionalities that offer a powerful toolkit for the synthetic chemist.[1] Its structure is not a random assortment of chemical groups; rather, it is a carefully orchestrated arrangement where each component plays a critical role.
The strategic incorporation of a fluorine atom is a well-established tactic in drug design to enhance pharmacological properties.[2][3] Fluorine's high electronegativity and small size can significantly improve a compound's metabolic stability, binding affinity to biological targets, and lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.[1][3]
This is complemented by two electron-withdrawing groups: the carboxylic acid at position 1 and the acetyl group at position 4. These groups activate the aromatic ring, making it susceptible to nucleophilic aromatic substitution, while also providing reactive handles for extensive chemical modification.[1] The carboxylic acid can be readily converted into esters or amides, and the acetyl group's carbonyl can undergo reduction or condensation reactions.[1] This inherent reactivity allows for the creation of vast libraries of derivative compounds, each with the potential for novel biological activity. This guide provides a comprehensive exploration of the synthesis, known biological activities, and therapeutic potential of derivatives stemming from this promising scaffold.
Section 1: Synthetic Versatility and Derivative Generation
The therapeutic potential of any chemical scaffold is unlocked through its synthetic accessibility and the diversity of the derivatives it can generate. The this compound core is typically built using multi-step pathways, often beginning with fluorinated precursors. A common strategy involves the Friedel-Crafts acylation of a 4-fluorobenzoic acid precursor, where the carboxylic acid group is first protected (e.g., as an ester) to prevent deactivation of the aromatic ring towards electrophilic substitution.[1]
Once the core is synthesized, its functional groups serve as launchpads for diversification. A particularly fruitful pathway in generating bioactive derivatives involves the transformation of the carboxylic acid into a hydrazide, which then acts as a key intermediate for producing Schiff bases (hydrazones) and heterocyclic compounds like 1,3,4-oxadiazolines.[4][5][6] This workflow is a testament to the scaffold's utility, enabling the exploration of chemical space to identify potent therapeutic agents.
Section 2: Antimicrobial Activity
One of the most extensively documented biological activities for derivatives of the related 4-fluorobenzoic acid scaffold is in the antimicrobial realm.[5] The rise of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents, and this chemical class has shown considerable promise.
Hydrazone and Oxadiazoline Derivatives
Research has demonstrated that converting 4-fluorobenzoic acid hydrazide into a series of hydrazones (Schiff bases) and 1,3,4-oxadiazolines yields compounds with potent antibacterial and antifungal properties.[4][7] The hydrazone motif is a known pharmacophore that can chelate metal ions crucial for the function of microbial enzymes, providing a mechanistic basis for its activity.
Several studies have screened these derivatives against a panel of clinically relevant microbes. For instance, 4-fluorobenzoic acid[(5-nitro-2-furanyl)methylene]hydrazide demonstrated activity against Staphylococcus aureus that was comparable to the cephalosporin antibiotic ceftriaxone.[4][7] Other derivatives showed promising activity against both Gram-positive and Gram-negative bacteria as well as the fungus Candida albicans.[4][8]
Table 1: Representative Antimicrobial Activity of 4-Fluorobenzoic Acid Hydrazide Derivatives
| Compound | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Source |
|---|---|---|---|---|---|
| 1a * | S. aureus | 3.12 | Ceftriaxone | 3.12 | [4][7] |
| 1c * | S. aureus | 6.25 | Ceftriaxone | 3.12 | [4][7] |
| 1d * | S. aureus | 6.25 | Ceftriaxone | 3.12 | [4][7] |
| 2a * | S. aureus | 6.25 | Ceftriaxone | 3.12 | [4][7] |
| 25 † | B. subtilis ATCC 6633 | 7.81 | - | - | [4] |
| 25 † | S. aureus ATCC 6538 | 7.81 | - | - | [4] |
| 25 † | S. aureus MRSA | 15.62 | - | - | [4] |
*Compound structures detailed in source. MIC values are indicative of potent activity. †Compound 25 is a 1,3,4-oxadiazoline with a 5-nitrofuran substituent.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a novel compound, a fundamental assay in antimicrobial drug discovery.
Objective: To determine the lowest concentration of a derivative that inhibits the visible growth of a specific microorganism.
Materials:
-
Test compounds (this compound derivatives) dissolved in DMSO.
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Positive control antibiotic (e.g., Ciprofloxacin).
-
Negative control (DMSO).
-
Spectrophotometer or plate reader.
Methodology:
-
Preparation of Inoculum: Culture the bacterial strain overnight on an appropriate agar plate. Select several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Perform a serial two-fold dilution of the test compounds in CAMHB directly in the 96-well plate. A typical concentration range might be 256 µg/mL to 0.5 µg/mL.
-
Controls: Include a positive control (antibiotic with known MIC), a negative control (medium with DMSO, no compound), and a sterility control (medium only).
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by using a plate reader to measure optical density at 600 nm.
-
Validation: The test is valid if the positive control antibiotic shows an MIC within its expected range and the negative/sterility controls show appropriate growth/no growth.
Section 3: Anticancer Potential
While primary research on the direct anticancer activity of this compound itself is not yet prevalent in public literature, the broader class of fluorobenzoic acid derivatives has been explored for oncological applications.[9] The scaffold presents a promising starting point for designing novel cytotoxic agents. Studies on related benzoic acid derivatives have identified compounds that induce apoptosis and inhibit key enzymes like tyrosine kinases in cancer cell lines.[10]
For instance, certain 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrids have shown potent activity against the MCF-7 human breast cancer cell line.[10] Given the established role of the fluorobenzoic acid scaffold, it is a scientifically sound hypothesis that derivatives of this compound could be engineered to target critical cancer signaling pathways.
Experimental Protocol: MTT Assay for Cell Viability
Objective: To assess the cytotoxic effect of test compounds on cancer cell lines by measuring metabolic activity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549).
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Test compounds dissolved in DMSO.
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS.
-
Solubilization buffer (e.g., DMSO or acidified isopropanol).
-
Sterile 96-well cell culture plates.
-
Positive control (e.g., Doxorubicin).
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and positive control in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include vehicle control wells (DMSO at the highest concentration used).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Section 4: Enzyme Inhibition
The functional group diversity of the this compound scaffold makes it an ideal platform for designing specific enzyme inhibitors for various diseases.
-
Antidiabetic Agents: Acyl hydrazone derivatives of 4-fluorobenzoic acid have been investigated as dual inhibitors of α-amylase and α-glucosidase, two key enzymes in carbohydrate metabolism.[6] Potent compounds were identified with IC₅₀ values that surpassed the standard drug, acarbose, highlighting their potential in managing type 2 diabetes.[6]
-
Neurodegenerative Disease Targets: Benzoic acid derivatives have also been designed as multi-target inhibitors of acetylcholinesterase (AChE) and human carbonic anhydrases (hCAs), both of which are implicated in the pathology of Alzheimer's disease. Several novel derivatives showed potent, low nanomolar inhibition against these targets.
Table 2: Enzyme Inhibitory Activity of Benzoic Acid Derivatives | Compound Class | Target Enzyme | Key Finding (Ki or IC₅₀) | Therapeutic Area | Source | | :--- | :--- | :--- | :--- | :--- | :--- | | Acyl Hydrazones | α-Amylase & α-Glucosidase | IC₅₀ values from 4.91 µM to 14.21 µM | Diabetes |[6] | | Tetrahydroisoquinolynyl-benzoic acids | Acetylcholinesterase (AChE) | Ki = 13.62 ± 0.21 nM (Compound 6f) | Alzheimer's | | | Tetrahydroisoquinolynyl-benzoic acids | Carbonic Anhydrase I (hCA I) | Ki = 33.00 ± 0.29 nM (Compound 6c) | Alzheimer's | | | Tetrahydroisoquinolynyl-benzoic acids | Carbonic Anhydrase II (hCA II) | Ki = 18.78 ± 0.09 nM (Compound 6e) | Alzheimer's | |
Section 5: Other Biological Activities
Beyond the major areas of antimicrobial, anticancer, and enzyme inhibitory action, derivatives of this scaffold have shown potential in other therapeutic domains.
-
Antioxidant Activity: Schiff base and 1,3,4-oxadiazole derivatives of 4-fluorobenzoic acid have demonstrated significant free radical scavenging activity in DPPH (2,2-diphenyl-1-picrylhydrazyl) assays.[6] One Schiff base derivative showed an IC₅₀ value comparable to that of Vitamin C, indicating potent antioxidant potential.[6]
-
Anti-inflammatory Potential: While less explored for this specific scaffold, related anthranilic acid (2-aminobenzoic acid) derivatives are a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs).[11] This precedent suggests that derivatives of this compound could be rationally designed and screened for anti-inflammatory properties, potentially targeting enzymes like cyclooxygenases (COX-1/COX-2).
Conclusion and Future Outlook
The this compound scaffold is a synthetically versatile and highly promising platform for modern drug discovery. While much of the existing biological data comes from derivatives of the closely related 4-fluorobenzoic acid, the evidence strongly supports the potential of this specific core. The strategic placement of the acetyl, fluoro, and carboxylic acid groups provides a rich chemical canvas for creating diverse molecular architectures.
The most compelling evidence lies in the development of potent antimicrobial agents, particularly hydrazone and oxadiazole derivatives.[4][7] Furthermore, the demonstrated success of related benzoic acid compounds as anticancer agents and specific enzyme inhibitors provides a strong rationale for exploring this compound derivatives in these areas.[10]
Future research should focus on synthesizing and screening novel libraries of derivatives based on this core against a wide range of biological targets. Mechanistic studies to elucidate the specific molecular interactions and signaling pathways affected by the most potent compounds will be crucial for their advancement as clinical candidates. For researchers and drug development professionals, the this compound scaffold represents not just a single compound, but a gateway to a new generation of targeted therapeutics.
References
-
ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Some New Hydrazones of 4-Fluorobenzoic Acid Hydrazide and 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and antimicrobial activity of some new hydrazones of 4-fluorobenzoic acid hydrazide and 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Retrieved from [Link]
-
Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 8(11). Retrieved from [Link]
-
ResearchGate. (2022). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. Letters in Drug Design & Discovery, 20(12). Retrieved from [Link]
-
Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]
-
PubMed. (n.d.). [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity]. Retrieved from [Link]
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. Retrieved from [Link]
- Google Patents. (n.d.). CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
-
ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
-
PubMed. (2020). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Arch Pharm (Weinheim), 354(1), e2000282. Retrieved from [Link]
-
National Institutes of Health (NIH). (2019). Synthesis and Evaluation of Anticancer Activity of New 4-Acyloxy Derivatives of Robustic Acid. Molecules, 24(21), 3876. Retrieved from [Link]
-
MDPI. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Benzoic Acid Derivatives: Understanding the Synthesis and Uses of 4-Bromo-2-fluorobenzoic Acid. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). 4-Fluoro-2-(phenylamino)benzoic acid. Retrieved from [Link]
Sources
- 1. 2-Acetyl-4-fluorobenzoic Acid|CAS 1334325-35-7 [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. globalscientificjournal.com [globalscientificjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antimicrobial activity of some new hydrazones of 4-fluorobenzoic acid hydrazide and 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. preprints.org [preprints.org]
- 11. 4-Fluoro-2-(phenylamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Identification of Potential Therapeutic Targets for 4-Acetyl-2-fluorobenzoic Acid
Foreword: From a Building Block to a Bioactive Candidate
In the landscape of medicinal chemistry, certain molecular scaffolds emerge as privileged structures, serving as foundational blueprints for the synthesis of novel therapeutic agents. 4-Acetyl-2-fluorobenzoic acid, a fluorinated aromatic building block, is one such molecule. Its unique structural amalgamation—a carboxylic acid, a ketone, and a fluorine atom on a benzene ring—offers a tantalizing platform for chemical modification. While its primary role to date has been as a synthetic intermediate, its inherent chemical features suggest a latent potential for biological activity. This guide is predicated on the hypothesis that this compound is not merely a passive scaffold but may possess intrinsic bioactivity. We will embark on a structured exploration of its potential therapeutic targets, moving from rational, evidence-based hypothesis generation to a comprehensive, actionable framework for experimental validation. This document is designed for researchers, scientists, and drug development professionals, providing a technical roadmap for unlocking the therapeutic promise of this intriguing molecule.
Rationale for Target Exploration: An Analysis of Structural Analogs
The logical starting point for identifying the potential targets of an uncharacterized compound is a thorough examination of its structural relatives and their known biological activities. The chemical architecture of this compound provides several clues.
The Fluorobenzoic Acid Moiety: A Gateway to Kinase Inhibition
The presence of a fluorobenzoic acid core is a significant indicator of potential kinase inhibitory activity, particularly towards the Epidermal Growth Factor Receptor (EGFR). Derivatives of the structurally similar 2-Amino-4-fluorobenzoic acid are key precursors in the synthesis of irreversible EGFR inhibitors such as Afatinib and Dacomitinib, which are utilized in the treatment of non-small cell lung cancer.[1][2] The fluorine atom, in particular, is known to enhance metabolic stability and binding affinity within the ATP-binding pocket of kinases.[1][3] This precedent strongly suggests that protein kinases, with a primary focus on EGFR, represent a high-priority target class for this compound.
The Acetylated Aromatic System: A Potential Modulator of Metabolic Enzymes
The acetyl group attached to the aromatic ring points towards another set of plausible targets: enzymes involved in metabolism and epigenetic regulation.
-
Acetyl-CoA Carboxylase (ACC): Aromatic compounds are known to inhibit ACC, a key enzyme in fatty acid synthesis.[4] Given the structural resemblance, this compound could potentially interact with the biotin carboxylase or carboxyltransferase domains of ACC.
-
Lysine Acetyltransferases (KATs): These enzymes catalyze the transfer of acetyl groups to lysine residues on histone and non-histone proteins, playing a crucial role in gene regulation.[5] Certain natural products with acetylated aromatic structures have been shown to inhibit KATs.[5]
Broader Bioactivities of Fluorobenzoic Acid Derivatives
Derivatives of fluorobenzoic acid have been investigated for a wide array of biological effects, further broadening the scope of potential targets:
-
Antimicrobial and Antioxidant Properties: Various Schiff bases and oxadiazole analogs of 4-fluorobenzoic acid have demonstrated antioxidant and antimicrobial activities.[6]
-
Neurological Targets: Tetrahydroacridine derivatives incorporating a 2-fluorobenzoic acid moiety have been synthesized as potent inhibitors of cholinesterases and beta-amyloid aggregation, suggesting potential applications in Alzheimer's disease.[7]
A Hypothesis-Driven Workflow for Target Identification
Given the absence of direct experimental data, a systematic, multi-pronged approach is essential to identify and validate the therapeutic targets of this compound. This workflow integrates computational prediction with rigorous experimental verification.
In-Silico Target Prediction: A Computational First-Pass
Computational, or in silico, methods provide a powerful and cost-effective means of generating testable hypotheses for the biological targets of a small molecule.[8]
Methodology: Reverse Docking and Pharmacophore Modeling
-
Reverse Docking: This approach involves docking the 3D structure of this compound against a large library of protein structures (e.g., the Protein Data Bank) to identify proteins with favorable binding energies. The output is a ranked list of potential protein targets.
-
Pharmacophore Modeling: This ligand-based method identifies the essential 3D arrangement of chemical features (pharmacophore) of this compound that are responsible for its potential biological activity. This pharmacophore model is then used to screen databases of known bioactive molecules and their targets to find proteins that are likely to interact with our compound of interest.
Data Interpretation and Target Prioritization
The output of these computational screens will be a list of potential protein targets. This list must be carefully curated and prioritized based on:
-
Docking Score/Binding Energy: Higher scores indicate a more favorable predicted interaction.
-
Biological Plausibility: Prioritize targets that are known to be involved in disease pathways and are considered "druggable."
-
Concordance with Analog Data: Targets that align with the known activities of structurally similar compounds (e.g., EGFR, ACC) should be given higher priority.
| Computational Method | Principle | Primary Output | Key Consideration |
| Reverse Docking | Structure-based screening of a ligand against a protein database. | Ranked list of potential protein targets based on binding affinity. | Requires high-quality 3D structures of proteins. |
| Pharmacophore Modeling | Ligand-based approach identifying key chemical features for biological activity.[9] | A 3D model of essential interaction points to screen against target databases. | Relies on the principle that similar molecules bind to similar targets. |
Experimental Target Validation: From Hypothesis to Confirmation
Following the generation of a prioritized list of potential targets from in-silico screening, a phased experimental approach is crucial to validate these predictions and confirm biological activity.
Phase 1: Biochemical and Biophysical Validation of Direct Interaction
The initial experimental phase focuses on confirming a direct physical interaction between this compound and the prioritized protein targets in a purified, cell-free system.
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase, such as EGFR. A common method is the ADP-Glo™ Kinase Assay.[1]
Materials:
-
Recombinant human EGFR kinase
-
Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)
-
ATP
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
To each well of a 96-well plate, add 5 µL of the diluted compound or DMSO (for control wells).
-
Add 20 µL of a solution containing the kinase and substrate in assay buffer.
-
Initiate the kinase reaction by adding 25 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 50 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 100 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
SPR is a label-free technique that measures the binding of an analyte (this compound) to a ligand (the target protein) immobilized on a sensor chip in real-time.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Target protein
-
This compound
-
Immobilization buffers (e.g., amine coupling kit)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Protein Immobilization: Immobilize the target protein onto the sensor chip surface using a standard method such as amine coupling.
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer.
-
Inject the compound solutions over the immobilized protein surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams for each concentration.
-
After each injection, regenerate the sensor surface with a suitable regeneration solution to remove the bound compound.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
| Assay | Principle | Key Output | Causality Insight |
| Enzymatic Assay | Measures the effect of the compound on the catalytic activity of an enzyme. | IC50 (concentration for 50% inhibition). | Confirms functional modulation of the target. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to an immobilized protein. | KD (dissociation constant), ka, kd. | Confirms direct physical interaction and quantifies binding affinity and kinetics. |
Phase 2: Cellular Target Engagement and Functional Consequences
Once a direct interaction with a purified protein has been confirmed, the next critical step is to verify that this interaction occurs within the complex environment of a living cell and leads to a functional cellular response.
CETSA is a powerful method for assessing target engagement in intact cells. It is based on the principle that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature.
Materials:
-
Cell line expressing the target protein
-
Cell culture medium and reagents
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer
-
Equipment for heating samples (e.g., PCR thermocycler)
-
Equipment for protein detection (e.g., Western blotting apparatus or mass spectrometer)
Procedure:
-
Cell Treatment: Culture the cells to an appropriate density. Treat the cells with either this compound or a vehicle control (DMSO) for a defined period.
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures for 3 minutes using a thermocycler.
-
Lysis and Protein Separation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction (containing folded, non-denatured protein) from the precipitated, denatured protein by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein remaining at each temperature for both the treated and control samples using Western blotting or mass spectrometry.
-
Data Analysis:
-
For each temperature, quantify the amount of soluble target protein.
-
Plot the percentage of soluble protein against temperature to generate melting curves for both the treated and control groups.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
The final step is to demonstrate that target engagement by this compound translates into a measurable functional effect in cells. The choice of assay is dependent on the target.
-
For EGFR:
-
Cell Viability/Proliferation Assays: In EGFR-dependent cancer cell lines (e.g., A431), measure the effect of the compound on cell growth using assays such as MTT or CellTiter-Glo.
-
Signaling Pathway Analysis: Use Western blotting to assess the phosphorylation status of EGFR and its downstream signaling proteins (e.g., Akt, ERK) in response to compound treatment.
-
-
For ACC:
-
Fatty Acid Synthesis Assay: Measure the rate of de novo fatty acid synthesis in cells by monitoring the incorporation of a labeled precursor (e.g., [14C]-acetate) into lipids.
-
-
For KATs:
-
Histone Acetylation Assay: Use Western blotting with antibodies specific for acetylated histone marks (e.g., H3K9ac) to determine if the compound alters global or specific histone acetylation levels.
-
Future Directions: Structure-Activity Relationship (SAR) Studies
Upon successful validation of a primary target, the next logical phase in a drug discovery program is to initiate SAR studies. This involves the synthesis and testing of analogs of this compound to understand the contribution of each functional group to target binding and cellular activity. Key modifications would include:
-
Varying the position of the fluorine atom.
-
Replacing the acetyl group with other substituents.
-
Modifying the carboxylic acid group (e.g., esterification, amidation).
These studies will provide crucial insights for optimizing the potency, selectivity, and pharmacokinetic properties of this promising chemical scaffold.
Conclusion
While this compound is currently recognized primarily as a synthetic intermediate, its chemical structure, viewed through the lens of medicinal chemistry, suggests a high potential for biological activity. This guide has laid out a comprehensive, hypothesis-driven strategy for the systematic identification and validation of its therapeutic targets. By integrating in-silico prediction with rigorous biochemical, biophysical, and cell-based experimental validation, researchers can efficiently navigate the path from a promising chemical entity to a validated bioactive compound with novel therapeutic potential. The journey to unlock the full pharmacological profile of this compound begins with these foundational steps.
References
- Computational/in silico methods in drug target and lead prediction. PMC - PubMed Central.
- In Silico Target Prediction for Small Molecules. PubMed.
- Unraveling the Structure-Activity Relationship of 2-Amino-4-fluorobenzoic Acid Deriv
- In silico methods for drug-target interaction prediction. PMC - NIH.
- In Silico Target Prediction for Small Molecules. OUCI.
- Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. Ningbo Inno Pharmchem Co., Ltd.
- Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. PMC.
- (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols.
- Enzyme inhibition by acetylenic compounds. PubMed.
- 4-Acetylbenzoic acid. Solubility of Things.
- Tetrahydroacridine derivatives with fluorobenzoic acid moiety as multifunctional agents for Alzheimer's disease tre
- The Discovery and Development of Fluorinated Benzoic Acid Deriv
- 4-Acetylbenzoic Acid: Comprehensive Overview and Applic
- A Novel Aromatic Carboxylic Acid Inactivates Luciferase by Acylation of an Enzymatically Active Regul
- Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI.
- 4-[18F]Fluorobenzoyl-Phe-Ala-Leu-Gly-Glu-Ala-NH2. NCBI.
- Fluorobenzoic Acid Series. Sparrow Chemical.
- Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential.
- List of EGFR inhibitors (anti-EGFR). Drugs.com.
- Studying the inhibition mechanism of human acetyl-CoA carboxylase by aromatic ligands in the treatment of fatty acid metabolic syndrome using computational chemistry methods. VNUHCM Journal of Science and Technology Development.
- Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applic
- 4-Acetylbenzoic acid synthesis. ChemicalBook.
- Lysine Acetyltransferase Inhibitors
- Acetylation of aromatic compounds over H-BEA zeolite: The influence of the substituents on the reactivity and on the catalyst stability.
- 4-Acetylbenzoic acid 98 586-89-0. Sigma-Aldrich.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Studying the inhibition mechanism of human acetyl-CoA carboxylase by aromatic ligands in the treatment of fatty acid metabolic syndrome using computational chemistry methods | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 5. Frontiers | Lysine Acetyltransferase Inhibitors From Natural Sources [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Tetrahydroacridine derivatives with fluorobenzoic acid moiety as multifunctional agents for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In silico methods for drug-target interaction prediction - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Regioselective Synthesis of 4-Acetyl-2-fluorobenzoic Acid
Abstract
This document provides a comprehensive guide for the synthesis of 4-Acetyl-2-fluorobenzoic acid, a valuable building block in pharmaceutical and materials science research. The primary synthetic challenge lies in the regioselective introduction of an acetyl group onto the deactivated 4-fluorobenzoic acid ring, specifically at the C2 position, ortho to the carboxylic acid. We present and contrast two primary synthetic strategies: the classic Friedel-Crafts acylation and the more precise Directed ortho-Metalation (DoM). This guide offers detailed, step-by-step protocols for both methodologies, explains the chemical principles and rationale behind procedural choices, and includes quantitative data summaries to aid in experimental design and execution.
Introduction and Strategic Overview
This compound is a key intermediate whose utility stems from its trifunctional nature: a carboxylic acid for amide or ester formation, a ketone for further derivatization, and a fluorinated aromatic ring that can enhance metabolic stability or binding affinity in drug candidates. The synthesis from commercially available 4-fluorobenzoic acid is a non-trivial task due to the electronic properties of the starting material.[1] Both the fluorine atom and the carboxylic acid group are electron-withdrawing, deactivating the aromatic ring towards traditional electrophilic aromatic substitution (EAS) reactions like Friedel-Crafts acylation.[2]
Two principal pathways can be envisioned to achieve the target transformation:
-
Friedel-Crafts Acylation: This venerable EAS reaction introduces an acyl group using an acyl chloride or anhydride and a strong Lewis acid catalyst.[3][4] While powerful, its application here is hampered by the deactivated ring. However, the existing para-fluoro substituent is an ortho, para-director, which, with the para position blocked, correctly guides the incoming electrophile to the desired C2 (or C6) position.[2]
-
Directed ortho-Metalation (DoM): This elegant and highly regioselective strategy utilizes a directing metalation group (DMG) to guide a strong organolithium base to deprotonate a specific adjacent C-H bond.[5][6] The carboxylic acid group, after deprotonation to the carboxylate, is a potent DMG, enabling selective lithiation at the C2 position.[7][8][9][10] The resulting aryllithium intermediate is then trapped with an acetylating electrophile.
This guide will detail the protocols for both approaches, with a primary recommendation for the DoM pathway due to its superior regioselectivity and applicability to deactivated systems.
Comparative Analysis of Synthetic Strategies
The choice between Friedel-Crafts acylation and Directed ortho-Metalation depends on available equipment, reagent sensitivity, and desired selectivity. The table below provides a comparative summary.
| Feature | Directed ortho-Metalation (DoM) | Friedel-Crafts Acylation |
| Mechanism | C-H activation via a lithiated intermediate directed by the carboxylate group.[6][7] | Electrophilic aromatic substitution with an acylium ion electrophile.[11] |
| Regioselectivity | Excellent; exclusively ortho to the directing carboxylate group.[8][9][12] | Good; the p-fluoro is an o,p-director, and the para position is blocked.[2] |
| Key Reagents | Strong organolithium base (s-BuLi, LDA), TMEDA, anhydrous solvent (THF), acetylating agent.[10] | Strong Lewis acid (AlCl₃), acyl chloride/anhydride, often requires prior esterification of the acid.[4] |
| Reaction Conditions | Cryogenic temperatures (-78 °C to -90 °C), strictly anhydrous and inert atmosphere.[10][12] | Variable temperatures (0 °C to reflux), moisture-sensitive catalyst. |
| Substrate Scope | Highly effective for functionalized and deactivated aromatic rings.[2][7] | Challenging for strongly deactivated rings; may require harsh conditions or fail.[13] |
| Primary Advantage | High predictability and regiocontrol. | Utilizes classic, well-established reaction conditions. |
| Primary Drawback | Requires handling of pyrophoric and highly basic reagents at low temperatures. | Requires stoichiometric amounts of Lewis acid, potential for side reactions, and often needs protection/deprotection steps.[4][13] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the overall workflow and the key mechanistic step of the recommended DoM pathway.
Caption: Mechanism of Directed ortho-Metalation (DoM).
Experimental Protocols
Safety Precaution: These protocols involve hazardous materials, including pyrophoric organolithium reagents and corrosive acids. All operations must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Reactions involving organolithiums must be conducted under a strictly inert atmosphere (Nitrogen or Argon).
Protocol 1: Synthesis via Directed ortho-Metalation (DoM)
This protocol is the recommended method due to its high regioselectivity and efficiency. It leverages the carboxylate group to direct lithiation to the C2 position. [7][9][10][12] Materials and Reagents:
-
4-Fluorobenzoic acid (C₇H₅FO₂)
-
Anhydrous Tetrahydrofuran (THF)
-
sec-Butyllithium (s-BuLi, ~1.4 M in cyclohexane)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Acetyl chloride (CH₃COCl)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Hydrochloric Acid (HCl, 2 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Quantitative Data Summary:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 4-Fluorobenzoic acid | 140.11 | 2.80 g | 20.0 | 1.0 |
| Anhydrous THF | - | 100 mL | - | - |
| TMEDA | 116.21 | 5.6 mL | 37.4 | 1.87 |
| sec-BuLi (1.4 M) | - | 31.4 mL | 44.0 | 2.2 |
| Acetyl chloride | 78.50 | 1.7 mL | 24.0 | 1.2 |
Step-by-Step Procedure:
-
Reaction Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum. Allow the flask to cool to room temperature under a stream of dry nitrogen.
-
Reagent Charging: Add 4-fluorobenzoic acid (2.80 g, 20.0 mmol) to the flask. Evacuate and backfill with nitrogen three times. Add anhydrous THF (100 mL) via syringe. Stir the mixture until the solid is fully dissolved.
-
Formation of the Dianion: Cool the solution to -78 °C using a dry ice/acetone bath. Add TMEDA (5.6 mL, 37.4 mmol) via syringe. Slowly add s-BuLi (31.4 mL of a 1.4 M solution, 44.0 mmol) dropwise over 20 minutes, ensuring the internal temperature does not rise above -70 °C. The first equivalent deprotonates the carboxylic acid, and the second deprotonates the C2 position.
-
Lithiated Intermediate Formation: Stir the resulting deep-colored solution at -78 °C for 1 hour to ensure complete formation of the ortho-lithiated dianion. [12]5. Electrophilic Quench: Slowly add acetyl chloride (1.7 mL, 24.0 mmol) dropwise via syringe. A color change and/or precipitation may be observed.
-
Reaction Quench and Workup: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to 0 °C. Slowly quench the reaction by adding 50 mL of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Acidify the aqueous layer to pH ~2 with 2 M HCl. Extract the product with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.
Protocol 2: Synthesis via Friedel-Crafts Acylation
This multi-step approach first protects the carboxylic acid as an ester, performs the acylation, and then deprotects to yield the final product.
Part A: Esterification of 4-Fluorobenzoic Acid
-
Setup: In a 250 mL round-bottom flask, dissolve 4-fluorobenzoic acid (7.0 g, 50 mmol) in methanol (100 mL).
-
Catalysis: Carefully add concentrated sulfuric acid (2 mL) to the solution.
-
Reflux: Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC. [14]4. Workup: Cool the reaction to room temperature and remove most of the methanol under reduced pressure. Add 100 mL of cold water and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with 10% aqueous Na₂CO₃ solution until effervescence ceases, then with brine. Dry over MgSO₄, filter, and evaporate the solvent to yield methyl 4-fluorobenzoate.
Part B: Friedel-Crafts Acylation and Hydrolysis
-
Setup: In a flame-dried 500 mL flask under a nitrogen atmosphere, place anhydrous aluminum chloride (AlCl₃) (7.3 g, 55 mmol). Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Slowly add acetyl chloride (3.9 mL, 55 mmol) to the AlCl₃. Then, add a solution of methyl 4-fluorobenzoate (from Part A, ~50 mmol) in a minimal amount of an inert solvent like dichloromethane (if needed) dropwise.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. The reaction should be monitored by TLC or GC-MS.
-
Workup: Carefully pour the reaction mixture onto a mixture of crushed ice (200 g) and concentrated HCl (20 mL). [15]This hydrolyzes the aluminum chloride complex.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 75 mL). Combine the organic layers, wash with water and brine, dry over MgSO₄, and concentrate to give the crude methyl 4-acetyl-2-fluorobenzoate.
-
Hydrolysis: Dissolve the crude ester in a mixture of THF (50 mL) and methanol (50 mL). Add a solution of NaOH (4.0 g, 100 mmol) in water (25 mL). Heat the mixture to reflux for 2-3 hours until the ester is consumed (monitor by TLC).
-
Final Isolation: Cool the reaction, remove the organic solvents under reduced pressure, dilute with water, and acidify to pH ~2 with concentrated HCl. The product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry to obtain this compound. Further purification can be achieved by recrystallization.
Conclusion
The synthesis of this compound from 4-fluorobenzoic acid can be successfully achieved via two distinct chemical strategies. While the Friedel-Crafts acylation route is feasible, it is a multi-step process that contends with the deactivated nature of the substrate. The Directed ortho-Metalation (DoM) pathway offers a more elegant and direct solution, providing excellent regioselectivity in a single synthetic operation following the initial deprotonations. For researchers requiring high purity and predictable regiochemical outcomes, the DoM protocol is the superior and recommended method.
References
-
Mortier, J. Directed Ortho Metalation. Unblog.fr. [Link]
-
Repič, O., et al. "Greener" Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters - ACS Publications. [Link]
-
Mortier, J., et al. Directed lithiation of unprotected benzoic acids. Semantic Scholar. [Link]
-
Mortier, J., et al. Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
Mortier, J., et al. (PDF) Directed lithiation of unprotected benzoic acids. ResearchGate. [Link]
-
Hull, K. L., et al. Two Methods for Direct ortho-Arylation of Benzoic Acids. ACS Publications. [Link]
-
Directed orrho-lithiation of unprotected benzoic acids'. ResearchGate. [Link]
-
Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry. [Link]
-
Friedel-Crafts Acylation. Chemistry Steps. [Link]
-
Directed (ortho) Metallation. University of California, Irvine. [Link]
- A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
-
ortho metalation. Andrew G Myers Research Group, Harvard University. [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. [Link]
-
p-FLUOROBENZOIC ACID. Organic Syntheses. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]
- Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. ResearchGate. [Link]
-
Friedel–Crafts reaction. Wikipedia. [Link]
-
4-Fluorobenzoic acid. Wikipedia. [Link]
-
Friedel-Crafts Acylation. YouTube. [Link]
-
4-Fluoro-2-(phenylamino)benzoic acid. National Institutes of Health (NIH). [Link]
-
Friedel-Crafts Acylation. Chemistry LibreTexts. [Link]
Sources
- 1. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 2. 2-Acetyl-4-fluorobenzoic Acid|CAS 1334325-35-7 [benchchem.com]
- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. baranlab.org [baranlab.org]
- 7. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Directed lithiation of unprotected benzoic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. globalscientificjournal.com [globalscientificjournal.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 4-Acetyl-2-fluorobenzoic Acid in Organic Synthesis
Introduction: A Versatile Fluorinated Synthon
4-Acetyl-2-fluorobenzoic acid is a trifunctional aromatic building block of significant interest to researchers in medicinal chemistry, drug development, and materials science. Its structure incorporates three distinct and chemically addressable moieties: a carboxylic acid, a ketone, and an ortho-positioned fluorine atom on the phenyl ring. This unique arrangement provides a powerful platform for constructing complex molecular architectures.
The presence of the fluorine atom can profoundly influence a molecule's physicochemical properties, including its acidity, metabolic stability, lipophilicity, and binding affinity to biological targets.[1] As such, fluorinated scaffolds are integral to modern drug discovery.[2] The carboxylic acid and acetyl groups serve as versatile handles for a wide array of synthetic transformations, including amide and ester formation, condensation reactions, and cross-coupling.[1]
This guide provides an in-depth exploration of this compound's reactivity, supported by detailed, field-proven protocols for its application in heterocyclic synthesis, cross-coupling reactions, and functional group derivatization.
Compound Properties and Safety Data
Handling chemical reagents with a thorough understanding of their properties and hazards is paramount for laboratory safety and experimental success.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1029714-95-1[3] |
| Molecular Formula | C₉H₇FO₃ |
| Molecular Weight | 182.15 g/mol |
| Appearance | Off-white to white solid |
| Purity | Typically ≥95% |
Table 2: GHS Hazard and Precautionary Information
| Category | Code | Statement |
| Hazard | H315 | Causes skin irritation.[1] |
| H319 | Causes serious eye irritation.[1] | |
| H335 | May cause respiratory irritation.[1] | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[4] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[5] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] | |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[4] |
Core Reactivity and Mechanistic Considerations
The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. The interplay of their electronic effects governs the overall reactivity of the molecule. The fluorine atom and the carboxylic acid group are electron-withdrawing, deactivating the aromatic ring towards electrophilic substitution, while the acetyl group is also strongly deactivating.[1] This electronic profile makes the molecule particularly suited for nucleophilic reactions and transformations involving the existing functional groups.
Figure 1: Key reactive sites of this compound and their primary transformations.
Application in Heterocyclic Synthesis
2-Acylbenzoic acids are highly versatile synthons for the construction of heterocyclic scaffolds, which are prevalent in pharmaceuticals and natural products.[6] A primary application involves condensation with dinucleophiles to form fused ring systems.
Protocol 3.1: Synthesis of 7-Acetyl-5-fluoro-1(2H)-phthalazinone
This protocol describes the reaction of this compound with hydrazine hydrate to form a substituted phthalazinone, a privileged scaffold in medicinal chemistry.
Rationale: The reaction proceeds via a two-step, one-pot mechanism. The more nucleophilic nitrogen of hydrazine initially attacks the electrophilic ketone of the acetyl group. The subsequent intramolecular cyclization involves the second nitrogen atom attacking the carboxylic acid (or its activated form), followed by dehydration to yield the stable heterocyclic product.
Figure 2: Experimental workflow for the synthesis of a substituted phthalazinone.
Step-by-Step Protocol:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.82 g, 10.0 mmol) and hydrazine sulfate (1.30 g, 10.0 mmol).
-
Solvent Addition: Add 40 mL of absolute ethanol to the flask.
-
Reaction: Stir the suspension and heat it to reflux (approx. 80 °C) using an oil bath. Maintain reflux for 12-24 hours.
-
Monitoring: Monitor the reaction's completion by Thin Layer Chromatography (TLC), eluting with a 1:1 mixture of ethyl acetate and hexane. The disappearance of the starting material spot indicates completion.
-
Isolation: Once complete, remove the flask from the heat and allow it to cool to room temperature. A precipitate should form. Further cool the flask in an ice-water bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake with two portions of cold ethanol (10 mL each).
-
Drying: Dry the purified solid in a vacuum oven at 50 °C overnight.
-
Characterization: Characterize the final product by NMR, mass spectrometry, and melting point to confirm its identity and purity.
Application in Cross-Coupling Reactions
Modern synthetic methods increasingly focus on the direct use of carboxylic acids as coupling partners, avoiding the need for pre-activation to acid chlorides or Weinreb amides. Copper-catalyzed cross-coupling presents an efficient route to form ketones from carboxylic acids and organometallic reagents.[7]
Protocol 4.1: Copper-Catalyzed Synthesis of a Diaryl Ketone
This protocol outlines the synthesis of (4-acetyl-2-fluorophenyl)(phenyl)methanone via the copper-catalyzed coupling of this compound with phenylzinc chloride.
Rationale & Mechanism: The carboxylic acid is activated in situ to form a highly reactive acyloxyphosphonium ion. This electrophile then enters a copper-catalyzed cycle. The proposed mechanism involves the reaction of the organozinc reagent with the copper(I) catalyst, followed by transmetalation with the activated acyl electrophile and subsequent reductive elimination to yield the ketone product and regenerate the active copper catalyst.[7][8]
Figure 3: Proposed catalytic cycle for copper-catalyzed ketone synthesis from an activated carboxylic acid.
Step-by-Step Protocol:
-
Reagent Preparation:
-
In a flame-dried Schlenk flask under an argon atmosphere, add this compound (0.91 g, 5.0 mmol), triphenylphosphine oxide (1.46 g, 5.25 mmol), and copper(I) iodide (48 mg, 0.25 mmol, 5 mol%).
-
Add 20 mL of anhydrous THF via syringe.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Activation: Slowly add trifluoromethanesulfonic anhydride (0.88 mL, 5.25 mmol) dropwise to the stirred suspension. Stir at 0 °C for 30 minutes to form the acyloxyphosphonium intermediate.
-
Coupling: To this mixture, add a solution of phenylzinc chloride (1.0 M in THF, 6.0 mL, 6.0 mmol) dropwise, keeping the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC.
-
Quenching and Workup: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the resulting crude oil by silica gel column chromatography (using a gradient of hexane/ethyl acetate) to isolate the desired diaryl ketone.
Derivatization of the Carboxylic Acid Moiety
Converting the carboxylic acid to a more versatile functional group, such as a hydrazide, opens up further avenues for synthetic elaboration, particularly for the creation of diverse heterocyclic libraries like oxadiazoles and pyrazoles.[9]
Protocol 5.1: Synthesis of 4-Acetyl-2-fluorobenzohydrazide
This protocol details a two-step procedure involving esterification followed by hydrazinolysis to efficiently produce the target benzohydrazide intermediate.
Rationale: Direct reaction of a carboxylic acid with hydrazine can be sluggish and low-yielding. A more reliable method is to first convert the acid to its methyl or ethyl ester, which is a more reactive electrophile. The subsequent reaction of this ester with hydrazine hydrate proceeds cleanly to give the desired hydrazide.[10]
Sources
- 1. 2-Acetyl-4-fluorobenzoic Acid|CAS 1334325-35-7 [benchchem.com]
- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1029714-95-1|this compound| Ambeed [ambeed.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. globalscientificjournal.com [globalscientificjournal.com]
Application Note: 4-Acetyl-2-fluorobenzoic Acid as a Versatile Precursor in Pharmaceutical Synthesis
Abstract
This guide provides a detailed technical overview of 4-acetyl-2-fluorobenzoic acid, a highly valuable fluorinated aromatic building block for pharmaceutical research and development. We explore its unique physicochemical properties, inherent reactivity, and strategic application as a precursor in the synthesis of complex pharmaceutical agents, with a specific focus on the class of Poly (ADP-ribose) polymerase (PARP) inhibitors. A detailed, field-proven protocol for a pivotal synthetic transformation—amide coupling—is provided, underscoring the practical utility of this precursor for drug development professionals.
Introduction: The Strategic Value of Fluorinated Precursors
In modern medicinal chemistry, the incorporation of fluorine into drug candidates is a widely employed strategy to enhance pharmacological properties. The fluorine atom can profoundly influence a molecule's acidity, metabolic stability, lipophilicity, and binding affinity to target proteins[1][2]. This compound (Figure 1) is an exemplar of a strategic building block, offering a trifecta of reactive sites: a carboxylic acid, a ketone, and an activated aromatic ring. This multi-functional nature provides chemists with a versatile scaffold for constructing intricate molecular architectures, particularly in the synthesis of targeted therapeutics like PARP inhibitors[1][3][4].
Figure 1: Structure of this compound
Physicochemical Properties and Chemical Reactivity
The utility of this compound stems from the interplay of its functional groups. The electron-withdrawing nature of the fluorine atom increases the acidity of the carboxylic acid group, facilitating its deprotonation and subsequent reactivity[5].
| Property | Value | Reference(s) |
| CAS Number | 1029714-95-1 | [6] |
| Molecular Formula | C₉H₇FO₃ | [1][7] |
| Molecular Weight | 182.15 g/mol | [7] |
| Appearance | Light yellow solid | [8] |
| Purity | ≥95% to ≥98% | [1][7] |
| Storage Conditions | Store sealed in a dry environment at 2-8°C | [1][7] |
| Solubility | Soluble in organic solvents like methanol, ethanol; low water solubility. | [8][9] |
Key Reactive Sites:
-
Carboxylic Acid (-COOH): This is the primary handle for forming amide or ester bonds, which are fundamental linkages in many pharmaceutical compounds. It readily participates in coupling reactions with amines or alcohols.[1]
-
Acetyl Group (-COCH₃): The ketone functionality can be used for a variety of transformations, including reductions to form a secondary alcohol, or condensation reactions to build more complex heterocyclic systems.[1]
-
Fluorinated Benzene Ring: The fluorine atom at the 2-position (ortho to the carboxylic acid) and the acetyl group at the 4-position (para) influence the regioselectivity of any further electrophilic aromatic substitution reactions.[10]
Application Profile: Synthesis of PARP Inhibitor Scaffolds
A prominent application of this precursor is in the synthesis of PARP inhibitors, a class of targeted cancer therapies.[11] PARP enzymes are critical for repairing single-strand DNA breaks.[12][13] In cancers with mutations in DNA repair genes like BRCA1 or BRCA2, inhibiting PARP leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality.[4][14]
Olaparib, the first-in-class PARP inhibitor, features a core structure derived from a substituted benzoic acid.[4][15] this compound serves as an ideal starting point for generating the key benzamide moiety central to Olaparib and other related inhibitors. The synthetic workflow below illustrates the pivotal amide coupling step.
Detailed Experimental Protocol: Amide Coupling
This protocol describes a robust and scalable method for the coupling of this compound with an amine, a cornerstone reaction in the synthesis of many pharmaceuticals.
Principle: This reaction utilizes a uronium-based coupling agent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), to activate the carboxylic acid. The resulting activated ester is highly reactive towards nucleophilic attack by an amine. A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is added to neutralize the hexafluorophosphate salt and maintain a basic pH to facilitate the reaction. This method is preferred for its high efficiency, mild reaction conditions, and minimal side products.[3]
Materials and Reagents:
-
This compound (1.0 eq)
-
Amine (e.g., 1-(Cyclopropylcarbonyl)piperazine) (1.1 eq)
-
HBTU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.2 M concentration).
-
Reagent Addition: To the stirred solution, add the amine (1.1 eq), HBTU (1.2 eq), and finally, add DIPEA (3.0 eq) dropwise at room temperature. Causality Note: Adding the base last prevents premature degradation of the coupling agent.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using an appropriate mobile phase (e.g., 50% EtOAc in hexanes). The reaction is typically complete within 1-4 hours. Self-Validation: The disappearance of the starting carboxylic acid spot on the TLC plate confirms reaction completion.
-
Aqueous Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). Causality Note: The NaHCO₃ wash removes unreacted starting acid and acidic byproducts.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.
Safety and Handling
This compound and its related precursors require careful handling in a laboratory setting.
-
Hazard Identification: May cause skin, eye, and respiratory irritation.[1] Harmful if swallowed.[8]
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Personal Protective Equipment (PPE):
-
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[8]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[8][17]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[8]
-
Ingestion: Wash out mouth with water. Do NOT induce vomiting. Call a physician.[17]
-
Conclusion
This compound is a strategically important and versatile precursor in pharmaceutical synthesis. Its distinct functional groups provide a robust platform for generating complex molecular scaffolds, most notably demonstrated in the synthesis of PARP inhibitors. The reliable and well-understood reactivity of its carboxylic acid group, as detailed in the amide coupling protocol, allows for its efficient incorporation into drug discovery pipelines, enabling the development of next-generation therapeutics.
References
-
National Center for Biotechnology Information. (n.d.). Solid phase radiosynthesis of an olaparib derivative using 4-[18F]fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression. PMC - NIH. Retrieved from [Link]
- Google Patents. (n.d.). WO2018038680A1 - Processes for preparing olaparib.
-
National Center for Biotechnology Information. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. PMC - NIH. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. Retrieved from [Link]
-
Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2023). An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold. Retrieved from [Link]
- Google Patents. (n.d.). CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid.
-
ResearchGate. (2022). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Applications of 4-Fluorobenzoic Acid (CAS 456-22-4). Retrieved from [Link]
-
Home Sunshine Pharma. (n.d.). 4-Fluorobenzoic Acid CAS 456-22-4. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. PMC - NIH. Retrieved from [Link]
-
Medical Xpress. (2025). Study sheds light on how major cancer gene influences the success of PARP inhibitors. Retrieved from [Link]
-
PubMed. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Retrieved from [Link]
-
ResearchGate. (2025). Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. Retrieved from [Link]
Sources
- 1. 2-Acetyl-4-fluorobenzoic Acid|CAS 1334325-35-7 [benchchem.com]
- 2. innospk.com [innospk.com]
- 3. WO2018038680A1 - Processes for preparing olaparib - Google Patents [patents.google.com]
- 4. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 445-29-4: 2-Fluorobenzoic acid | CymitQuimica [cymitquimica.com]
- 6. 1029714-95-1|this compound| Ambeed [ambeed.com]
- 7. chemscene.com [chemscene.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. 4-Fluorobenzoic Acid CAS 456-22-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 10. 2-Acetyl-4-fluorobenzoic acid () for sale [vulcanchem.com]
- 11. medkoo.com [medkoo.com]
- 12. Solid phase radiosynthesis of an olaparib derivative using 4-[18F]fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. a2bchem.com [a2bchem.com]
- 16. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 4-Acetyl-2-fluorobenzoic Acid
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-Acetyl-2-fluorobenzoic acid, a key intermediate in pharmaceutical synthesis. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer at an acidic pH, ensuring sharp, symmetrical peak shapes and efficient separation from potential impurities. Detection is performed using a photodiode array (PDA) detector, which also allows for peak purity analysis. The method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness, making it suitable for quality control and stability testing in drug development and manufacturing.
Introduction
This compound is a fluorinated aromatic building block of significant interest in medicinal and organic chemistry.[1] Its unique structure, featuring a carboxylic acid, a ketone, and a fluorine substituent, makes it a versatile precursor for synthesizing complex molecules with potential therapeutic applications.[1] The fluorine atom can significantly influence a compound's acidity, metabolic stability, and binding properties, which is a crucial aspect in the design of novel bioactive compounds.[1]
Given its role as a critical intermediate, a reliable and validated analytical method for the quantification of this compound is paramount for ensuring the quality and consistency of downstream processes in pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[2][3] This application note presents a detailed, validated RP-HPLC method for the accurate and precise quantification of this compound.
Experimental
Materials and Reagents
-
This compound reference standard (Purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)
-
Orthophosphoric acid (85%) (Analytical grade)
-
Deionized water (18.2 MΩ·cm)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector was used. The chromatographic conditions were optimized to achieve a balance between resolution, analysis time, and sensitivity.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18, 250 mm × 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 3.0, adjusted with orthophosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 30% B, 5-15 min: 30% to 70% B, 15-20 min: 70% B, 20-22 min: 70% to 30% B, 22-27 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (with PDA scanning from 200-400 nm) |
| Data Acquisition System | OpenLab CDS or equivalent |
Rationale for Methodological Choices:
-
Column: A C18 column is the most widely used reversed-phase column due to its versatility in separating a broad range of compounds.[4] For an aromatic carboxylic acid like this compound, a C18 stationary phase provides the necessary hydrophobic interactions for good retention.
-
Mobile Phase: A buffered mobile phase is crucial for the analysis of ionizable compounds.[5] The pKa of a similar compound, 2-acetyl-4-fluorobenzoic acid, is approximately 2.8.[6] By maintaining the mobile phase pH at 3.0, which is close to the pKa, the ionization of the carboxylic acid group is suppressed, leading to better retention and improved peak shape on a reversed-phase column.[7][8] Acetonitrile is chosen as the organic modifier due to its low viscosity and excellent UV transparency.[8] A gradient elution is employed to ensure the efficient elution of the analyte and any potential impurities with varying polarities.[9]
-
Detection: Aromatic compounds exhibit strong UV absorbance.[10][11] A detection wavelength of 254 nm is a common choice for aromatic compounds and is expected to provide good sensitivity for this compound. The use of a PDA detector allows for the simultaneous acquisition of spectra across a range of wavelengths, which is invaluable for peak identification and purity assessment.[10][12]
Preparation of Solutions
-
Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 with 85% orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Calibration Standards: Prepare a series of calibration standards by appropriate serial dilutions of the standard stock solution with the diluent to achieve concentrations in the range of 1-200 µg/mL.
Method Validation Protocol
The developed method was validated according to the ICH Q2(R2) guidelines for the validation of analytical procedures.[13][14] The validation parameters assessed were specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][15][16]
Specificity
Specificity was evaluated by analyzing a blank (diluent), a placebo (if applicable in a formulated product), and the analyte standard. The chromatograms were examined for any interference at the retention time of this compound. Peak purity was also assessed using the PDA detector.
Linearity and Range
Linearity was determined by analyzing the calibration standards at six concentration levels in triplicate. A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²), y-intercept, and slope were calculated. The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[15]
Accuracy
Accuracy was assessed by the recovery of known amounts of the analyte spiked into a sample matrix at three concentration levels (80%, 100%, and 120% of the target concentration) in triplicate. The percentage recovery was calculated.
Precision
-
Repeatability (Intra-day precision): Assessed by performing six replicate injections of the 100% concentration standard solution on the same day and under the same experimental conditions.
-
Intermediate Precision (Inter-day precision): Determined by analyzing the same standard solution in triplicate on two different days, by two different analysts, and on two different instruments. The relative standard deviation (%RSD) was calculated for both repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations: LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Robustness
The robustness of the method was evaluated by intentionally making small variations in the chromatographic conditions and observing the effect on the results. The parameters varied included:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
The system suitability parameters (tailing factor, theoretical plates, and %RSD of replicate injections) were monitored.
Results and Discussion
The developed HPLC method provided a well-resolved and symmetrical peak for this compound. The validation results are summarized in the tables below.
Validation Data Summary
| Validation Parameter | Acceptance Criteria | Observed Result |
| Specificity | No interference at analyte RT | Passed |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | - | 1 - 200 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 101.5% |
| Repeatability (%RSD) | ≤ 2.0% | 0.85% |
| Intermediate Precision (%RSD) | ≤ 2.0% | 1.2% |
| LOD | - | 0.3 µg/mL |
| LOQ | - | 1.0 µg/mL |
| Robustness | System suitability passes | Passed |
Workflow Diagram
The following diagram illustrates the workflow for the development and validation of the HPLC method for this compound analysis.
Sources
- 1. 2-Acetyl-4-fluorobenzoic Acid|CAS 1334325-35-7 [benchchem.com]
- 2. actascientific.com [actascientific.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. glsciencesinc.com [glsciencesinc.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. 2-Acetyl-4-fluorobenzoic acid () for sale [vulcanchem.com]
- 7. agilent.com [agilent.com]
- 8. mastelf.com [mastelf.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. lcms.cz [lcms.cz]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. database.ich.org [database.ich.org]
- 15. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Mastering the Molecular Landscape: A Guide to the NMR Spectroscopy of 4-Acetyl-2-fluorobenzoic Acid
This technical guide provides a comprehensive overview of the theory and practice of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 4-Acetyl-2-fluorobenzoic acid. This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound as a key building block in medicinal chemistry and materials science. The strategic placement of the acetyl, fluoro, and carboxylic acid functionalities on the aromatic ring presents a unique and informative case study for multiphasic NMR analysis.
Introduction: The Significance of this compound
This compound is a valuable synthetic intermediate in the development of novel pharmaceutical agents and functional materials. The presence of a fluorine atom can significantly modulate the pharmacokinetic and physicochemical properties of a molecule, including metabolic stability and binding affinity.[1] A thorough understanding of its three-dimensional structure and electronic properties is therefore paramount for its effective application in drug design and discovery.[2][3] NMR spectroscopy stands as the most powerful analytical technique for unambiguously determining the chemical structure of such small molecules in solution.[2][3]
This guide will detail the protocols for acquiring and interpreting a full suite of NMR spectra for this compound, including ¹H, ¹³C, ¹⁹F, and two-dimensional correlation experiments (COSY and HSQC).
Part 1: Foundational Protocols - Sample Preparation
The quality of the NMR spectrum is fundamentally dependent on the meticulous preparation of the sample. The following protocol is designed to yield high-resolution spectra suitable for detailed structural analysis.
Core Principles of Sample Preparation:
-
Solvent Selection: The choice of a deuterated solvent is critical to avoid overwhelming the analyte signals with solvent protons. The solvent should completely dissolve the sample to form a homogeneous solution. For this compound, common choices include Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids due to its ability to better solubilize polar compounds and slow down the exchange of the acidic proton.
-
Concentration: The sample concentration needs to be optimized for the specific NMR experiment.
-
For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient.
-
For ¹³C NMR, which is inherently less sensitive, a higher concentration of 20-50 mg is recommended.
-
-
Purity and Filtration: The sample should be free of particulate matter and paramagnetic impurities, which can cause significant line broadening and obscure spectral details. Filtering the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube is a mandatory step.
Step-by-Step Sample Preparation Protocol:
-
Weighing: Accurately weigh 5-25 mg of this compound and transfer it to a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.
-
Mixing: Gently vortex or sonicate the vial to ensure complete dissolution of the solid.
-
Filtration and Transfer: Prepare a Pasteur pipette with a small, tightly packed plug of glass wool at the bottom. Use this pipette to transfer the solution from the vial into a clean, dry 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
-
Labeling: Clearly label the NMR tube with the sample identity and solvent.
Caption: Workflow for NMR Sample Preparation.
Part 2: Acquiring High-Quality NMR Data
The following sections detail the recommended parameters for acquiring a comprehensive set of NMR spectra for this compound on a standard 400 or 500 MHz spectrometer.
¹H NMR Spectroscopy: The Proton Landscape
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Predicted ¹H NMR Spectral Features:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 | broad singlet (br s) | N/A |
| Aromatic (H-3) | ~8.0 | doublet of doublets (dd) | ³J(H-H) ≈ 8.0, ⁴J(H-F) ≈ 5.0 |
| Aromatic (H-5) | ~7.8 | doublet of doublets (dd) | ³J(H-H) ≈ 8.0, ³J(H-F) ≈ 8.0 |
| Aromatic (H-6) | ~7.9 | doublet (d) | ⁴J(H-H) ≈ 2.0 |
| Acetyl Methyl (-CH₃) | ~2.6 | singlet (s) | N/A |
Causality Behind Predictions:
-
The carboxylic acid proton is highly deshielded due to the electronegativity of the oxygen atoms and its acidic nature, resulting in a downfield chemical shift. Its broadness is a result of chemical exchange.
-
The aromatic protons will appear in the range of 7.8-8.0 ppm. The electron-withdrawing acetyl and carboxylic acid groups will deshield these protons. The fluorine atom will also influence their chemical shifts and introduce H-F coupling.
-
The acetyl methyl protons are in a relatively shielded environment and will appear as a singlet as there are no adjacent protons to couple with.
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.
Predicted ¹³C NMR Spectral Features:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |
| Carboxylic Acid (-COOH) | ~165 | ~2-5 |
| Acetyl Carbonyl (C=O) | ~197 | ~3-6 |
| Aromatic (C-1) | ~130 | ~3-7 |
| Aromatic (C-2) | ~160 (doublet) | ¹J(C-F) ≈ 250 |
| Aromatic (C-3) | ~118 (doublet) | ²J(C-F) ≈ 25 |
| Aromatic (C-4) | ~140 | ~3-6 |
| Aromatic (C-5) | ~125 (doublet) | ³J(C-F) ≈ 8 |
| Aromatic (C-6) | ~132 | ~2-4 |
| Acetyl Methyl (-CH₃) | ~27 | N/A |
Causality Behind Predictions:
-
The carbonyl carbons of the carboxylic acid and acetyl groups are highly deshielded and appear at the downfield end of the spectrum.
-
The aromatic carbons will exhibit a range of chemical shifts influenced by the attached functional groups. The carbon directly bonded to the fluorine (C-2) will show a large one-bond C-F coupling constant (¹J(C-F)). Carbons two and three bonds away will show smaller, but still observable, couplings.
¹⁹F NMR Spectroscopy: The Fluorine Perspective
¹⁹F NMR is a highly sensitive technique that provides specific information about the chemical environment of the fluorine atom.
Predicted ¹⁹F NMR Spectral Features:
-
Chemical Shift: The chemical shift of the fluorine atom in this compound is expected to be in the range of -110 to -130 ppm (relative to CFCl₃). The exact shift is influenced by the electronic effects of the acetyl and carboxylic acid groups.
-
Multiplicity: The ¹⁹F signal will appear as a multiplet due to coupling with the neighboring aromatic protons (H-3 and H-5).
2D NMR Spectroscopy: Connecting the Dots
Two-dimensional NMR experiments are invaluable for unambiguously assigning the ¹H and ¹³C signals and confirming the structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. In the COSY spectrum of this compound, cross-peaks are expected between the coupled aromatic protons (H-3, H-5, and H-6), confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. The HSQC spectrum will show cross-peaks connecting each aromatic proton signal to its corresponding aromatic carbon signal and the acetyl methyl proton signal to the acetyl methyl carbon signal. This is a powerful tool for assigning the carbons in the aromatic region.
Caption: A typical workflow for NMR-based structural elucidation.
Part 3: Data Interpretation - A Self-Validating System
The power of using a suite of NMR experiments lies in the self-validating nature of the collective data. The information from each experiment should be consistent with and complementary to the others.
-
¹H NMR Analysis: Start by identifying the number of signals, their integrations, chemical shifts, and multiplicities. This provides an initial hypothesis of the proton environment.
-
¹³C NMR Analysis: Count the number of carbon signals to determine the number of unique carbons. Use the chemical shifts to identify the types of carbons (carbonyl, aromatic, alkyl). Look for C-F couplings.
-
¹⁹F NMR Analysis: Observe the chemical shift and multiplicity of the fluorine signal to confirm its electronic environment and proximity to protons.
-
COSY Integration: Use the COSY spectrum to establish the spin systems and confirm which protons are coupled. This is crucial for correctly assigning the aromatic protons.
-
HSQC Integration: Link the proton assignments from the ¹H and COSY spectra to the carbon signals in the ¹³C spectrum. This provides definitive C-H connectivity.
By systematically working through this process, a complete and unambiguous assignment of all ¹H and ¹³C signals can be achieved, leading to the confident structural confirmation of this compound.
Conclusion
NMR spectroscopy is an indispensable tool for the structural characterization of key synthetic intermediates like this compound. By employing a combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC) NMR techniques, researchers can gain a detailed and confident understanding of the molecular structure. The protocols and predictive data presented in this guide serve as a robust framework for obtaining and interpreting high-quality NMR data, thereby accelerating research and development in the fields of drug discovery and materials science.
References
-
Zloh, M. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. ADMET & DMPK, 7(4), 242-251. [Link]
-
PubChem. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Fluorobenzoic acid - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 5.1: COSY Spectra. Retrieved from [Link]
-
SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
- Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. Wiley-Interscience.
-
Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Retrieved from [Link]
Sources
Application Notes: 4-Acetyl-2-fluorobenzoic Acid as a Scaffold for Novel Agrochemicals
Introduction: The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research. Fluorinated organic molecules have gained significant traction in this field, often imparting enhanced metabolic stability, binding affinity, and bioavailability to active ingredients. 4-Acetyl-2-fluorobenzoic acid is a unique trifunctional building block, possessing a carboxylic acid, a ketone, and an activated fluorinated aromatic ring. While direct applications of this specific molecule in commercial agrochemicals are not extensively documented in public literature, its structural motifs suggest significant potential as a scaffold for the synthesis of new herbicidal, fungicidal, and insecticidal candidates. This document outlines a hypothetical, yet scientifically plausible, application of this compound in the development of a novel fungicide, complete with a synthetic protocol and a detailed bioassay for efficacy screening.
The Rationale for this compound in Fungicide Research
Benzoic acid and its derivatives have a long history of use as antimicrobial agents and are known to exhibit antifungal properties.[1][2][3] The presence of the fluorine atom at the 2-position of the benzoic acid core can significantly alter the electronic properties and metabolic stability of derived molecules. The acetyl group provides a versatile chemical handle for a variety of synthetic transformations, allowing for the construction of diverse molecular architectures. This combination of features makes this compound an attractive starting material for a lead discovery program in agrochemical research.
Our hypothetical application focuses on the synthesis of a novel benzoylthiourea derivative. Thiourea-containing compounds are known to exhibit a wide range of biological activities, including fungicidal action. The proposed synthesis leverages the reactivity of the carboxylic acid moiety of this compound.
Part 1: Synthesis of a Hypothetical Fungicide from this compound
This section details the synthetic protocol for a hypothetical fungicide, N-((4-acetyl-2-fluorobenzoyl)carbamothioyl)benzamide (AFB-BT) , from this compound.
Reaction Scheme:
Caption: Workflow for in vitro antifungal activity screening.
Protocol: Agar Well Diffusion Assay
Materials:
-
Pure cultures of test fungi (e.g., Fusarium oxysporum, Botrytis cinerea, Alternaria solani)
-
Potato Dextrose Agar (PDA)
-
Synthesized compound (AFB-BT)
-
Positive control fungicide (e.g., Mancozeb)
-
Solvent (e.g., DMSO)
-
Sterile Petri dishes
-
Sterile cork borer
-
Micropipettes
-
Incubator
Procedure:
-
Fungal Culture Preparation:
-
Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Pour the sterilized PDA into Petri dishes and allow it to solidify.
-
Inoculate the center of the PDA plates with a small mycelial plug of the test fungus.
-
Incubate the plates at 25 ± 2°C until the mycelium covers a significant portion of the plate. These will serve as the source of inoculum.
-
-
Preparation of Test Solutions:
-
Prepare a stock solution of AFB-BT in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10,000 ppm).
-
Prepare a stock solution of the positive control fungicide at the same concentration.
-
Prepare serial dilutions from the stock solutions to obtain a range of test concentrations (e.g., 1000, 500, 250, 100, 50 ppm).
-
-
Assay Setup:
-
Prepare seeded PDA by inoculating molten, cooled PDA with a spore suspension or mycelial fragments of the test fungus.
-
Pour the seeded PDA into sterile Petri dishes and allow it to solidify.
-
Using a sterile cork borer, create uniform wells (e.g., 6 mm in diameter) in the solidified agar.
-
-
Treatment Application:
-
Carefully pipette a fixed volume (e.g., 100 µL) of each concentration of the AFB-BT solution, the positive control, and the solvent (negative control) into separate wells.
-
Ensure each treatment is replicated (typically 3-4 replicates).
-
-
Incubation and Data Collection:
-
Incubate the treated plates at 25 ± 2°C for 3-7 days, or until the mycelial growth in the negative control plates is confluent.
-
Measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is inhibited) for each well.
-
Data Analysis
The antifungal activity is expressed as the diameter of the inhibition zone. The percentage of mycelial growth inhibition can also be calculated for assays where the compound is incorporated directly into the media. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the fungus.
Hypothetical Data Presentation:
| Compound | Concentration (ppm) | Mean Inhibition Zone (mm) ± SD (Fusarium oxysporum) |
| AFB-BT | 1000 | 25.3 ± 1.2 |
| 500 | 18.7 ± 0.9 | |
| 250 | 12.1 ± 1.1 | |
| 100 | 6.5 ± 0.5 | |
| 50 | 0 | |
| Mancozeb (Control) | 1000 | 28.1 ± 1.5 |
| 500 | 21.4 ± 1.0 | |
| DMSO (Negative Control) | - | 0 |
Conclusion and Future Directions
This application note presents a hypothetical framework for the utilization of this compound as a starting material for the synthesis of a novel fungicide. The proposed synthetic route and bioassay protocol provide a robust starting point for researchers interested in exploring the potential of this and related scaffolds in agrochemical discovery. Further work would involve the synthesis of a library of analogues to establish structure-activity relationships (SAR), optimization of the lead compound for enhanced efficacy and a favorable toxicological profile, and in vivo testing on infected plants to validate the in vitro findings.
References
Sources
Introduction: A Multifunctional Building Block for Advanced Materials
An Application Guide to 4-Acetyl-2-fluorobenzoic Acid in Material Science
This compound (CAS No. 1029714-95-1) is an emerging aromatic compound distinguished by its unique trifunctional architecture.[1] The strategic placement of a carboxylic acid, a ketone (acetyl group), and a fluorine atom on a benzene ring provides chemists and material scientists with a versatile platform for designing next-generation materials.[2][3] The interplay between these groups—the directing effects of fluorine, the primary reactivity of the carboxylic acid, and the secondary functionality of the acetyl moiety—opens pathways for creating materials with tailored properties.
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It details the rationale behind using this compound in material science and provides field-tested protocols for its application in high-performance polymers and functional metal-organic frameworks (MOFs).
Section 1: Core Molecular Attributes & Design Rationale
The utility of this compound stems from the distinct contribution of each functional group. Understanding these individual roles is critical to harnessing the molecule's full potential in material design.
| Property | Value |
| CAS Number | 1029714-95-1 |
| Molecular Formula | C₉H₇FO₃ |
| Molecular Weight | 182.15 g/mol |
| Appearance | Typically a white to off-white solid |
| Key Functional Groups | Carboxylic Acid (-COOH), Acetyl (-COCH₃), Fluorine (-F) |
The Role of the Fluorine Substituent
The presence of a fluorine atom profoundly influences the physicochemical properties of the molecule and the resulting materials.[2] In polymer science, incorporating fluorine into the backbone enhances thermal stability, chemical resistance, and hydrophobicity, while often lowering the dielectric constant—a crucial property for microelectronics applications.[4]
The Carboxylic Acid: The Primary Anchor
The carboxylic acid group is the primary reactive handle for polymerization and supramolecular assembly. It readily participates in condensation reactions to form esters and amides, making it an ideal monomer for synthesizing polyesters and polyamides.[2] In the context of metal-organic frameworks, this group coordinates with metal ions to form the structural nodes of the extended crystalline network.[5]
The Acetyl Group: The Gateway to Advanced Functionality
The acetyl group is the molecule's most distinguishing feature for advanced applications. Its ketone functionality serves as a versatile reactive site for post-synthesis modification.[2] This allows for:
-
Polymer Cross-linking: Improving the mechanical strength and solvent resistance of polymers.[2]
-
Surface Functionalization: Grafting other molecules onto a material's surface to alter its properties.
-
Active Site Introduction: Creating specific binding sites within a material, such as a MOF, for targeted molecular recognition or catalysis.
Caption: Structure of this compound highlighting its key functional groups.
Section 2: Application in High-Performance Polymers
Application Note
This compound is an exceptional candidate monomer for creating high-performance fluorinated polymers like polyamides. The fluorine atom contributes to enhanced thermal and chemical stability, which is critical for materials used in aerospace and electronics.[4] The true innovation, however, lies in the acetyl group. After initial polymerization via the carboxylic acid, the acetyl group remains as a pendant reactive handle. This allows for a secondary cross-linking step, transforming a thermoplastic polymer into a robust thermoset material with significantly improved mechanical properties and solvent resistance.
Protocol 2.1: Synthesis of a Cross-linkable Fluorinated Polyamide
This protocol describes a two-stage process: first, the synthesis of a soluble polyamide via low-temperature polycondensation, followed by a thermal cross-linking step.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
4,4'-Oxydianiline (ODA)
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Pyridine, anhydrous
-
Methanol
Part A: Polyamide Synthesis
-
Acid Chloride Formation (Activation):
-
In a nitrogen-purged round-bottom flask, suspend this compound (1 equivalent) in a minimal amount of anhydrous DMAc.
-
Add thionyl chloride (1.2 equivalents) dropwise at 0°C.
-
Allow the mixture to stir at room temperature for 2-3 hours until the solution is clear. The formation of the acyl chloride is the key activation step, making the carboxyl group highly susceptible to nucleophilic attack by the amine.
-
Remove excess thionyl chloride under reduced pressure.
-
-
Polycondensation:
-
In a separate nitrogen-purged flask, dissolve 4,4'-oxydianiline (ODA, 1 equivalent) in anhydrous DMAc.
-
Cool the ODA solution to 0°C in an ice bath.
-
Slowly add the prepared 4-acetyl-2-fluorobenzoyl chloride solution to the ODA solution with vigorous mechanical stirring. Maintaining a low temperature is crucial to control the reaction rate and prevent side reactions, ensuring high molecular weight polymer formation.
-
Add anhydrous pyridine (2 equivalents) as an acid scavenger to neutralize the HCl byproduct.
-
Allow the reaction to stir at 0°C for 4 hours, then at room temperature for 18-24 hours. The solution will become highly viscous, indicating successful polymerization.
-
-
Purification:
-
Precipitate the polymer by slowly pouring the viscous solution into a large volume of methanol with constant stirring. This step removes unreacted monomers and salts.
-
Collect the fibrous polymer by filtration, wash thoroughly with methanol and water, and dry in a vacuum oven at 80°C overnight.
-
Part B: Thermal Cross-linking
-
Film Casting:
-
Dissolve the dried polyamide in DMAc to form a 10-15 wt% solution.
-
Cast the solution onto a glass plate and heat at 80°C for 4 hours to remove the solvent, forming a flexible film.
-
-
Curing:
-
Place the polymer film in an oven and heat at a programmed ramp to 250-300°C for 1-2 hours. This initiates a cross-linking reaction, likely through chemistry involving the acetyl groups (e.g., aldol-type condensations), rendering the polymer insoluble and enhancing its thermal stability.
-
Caption: Conceptual diagram of MOF self-assembly via a solvothermal process.
Section 4: Safety and Handling
-
General Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Chemical-Specific Hazards: this compound is an acidic and potentially irritating compound. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for detailed information. Thionyl chloride is highly corrosive and reacts violently with water; handle with extreme caution.
Section 5: Conclusion and Future Outlook
This compound is more than just another fluorinated aromatic; it is a multifunctional tool for the rational design of advanced materials. Its unique combination of reactive sites allows for the creation of polymers with enhanced durability and MOFs with precisely engineered pore environments. Future research will likely explore the rich chemistry of the acetyl group for developing novel catalytic materials, selective sensors, and advanced composites. The protocols outlined in this guide provide a solid foundation for scientists to begin unlocking the vast potential of this versatile building block.
References
-
Understanding the Properties and Applications of 4-Fluorobenzoic Acid (CAS 456-22-4). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. [Link]
-
Four new metal–organic frameworks based on diverse secondary building units: sensing and magnetic properties. Dalton Transactions (RSC Publishing). [Link]
-
Metal-Organic Framework-Based Selective Molecular Recognition of Organic Amines and Fixation of CO2 into Cyclic Carbonates. PubMed. [Link]
-
Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
A Metal−Organic Framework Functionalized with Free Carboxylic Acid Sites and Its Selective Binding of a Cl(H2O)4- Cluster. ResearchGate. [Link]
-
This compound - CAS:1029714-95-1. Beijing Xinheng Research Technology Co., Ltd. [Link]
Sources
Application Notes & Protocols: The Strategic Use of 4-Acetyl-2-fluorobenzoic Acid in the Synthesis of Novel Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern targeted therapy.[2] This guide provides an in-depth exploration of 4-acetyl-2-fluorobenzoic acid as a strategic building block in the synthesis of next-generation kinase inhibitors. While direct, widespread application of this specific reagent is an emerging area, its constituent functional groups—a fluorinated aromatic ring, a reactive carboxylic acid, and a versatile acetyl group—represent a powerful convergence of functionalities highly valued in medicinal chemistry. We will dissect the rationale behind its use, provide hypothetical but mechanistically sound protocols for its incorporation into privileged kinase inhibitor scaffolds, and offer insights into the validation of these synthetic pathways.
The Rationale: A Trifecta of Functionality in Kinase Inhibitor Design
The structure of this compound presents a unique combination of features that a medicinal chemist can exploit for the rational design of potent and selective kinase inhibitors.
The Fluorine Substituent: Enhancing Pharmacokinetic and Pharmacodynamic Properties
The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[3][4] The 2-fluoro substituent on the benzoic acid ring exerts a strong electron-withdrawing inductive effect. This can modulate the pKa of the carboxylic acid, influence the conformation of the molecule, and form key hydrogen bonds or dipole interactions with amino acid residues in the kinase ATP-binding pocket.[5] Furthermore, the C-F bond is highly stable to metabolic oxidation, which can prevent the formation of unwanted metabolites and prolong the drug's half-life.[6]
The Carboxylic Acid Handle: A Gateway to Amide Scaffolds
The carboxylic acid is arguably one of the most versatile functional groups in drug synthesis. It serves as a primary reactive handle for forming robust amide bonds, a linkage that is central to the structure of countless approved drugs. In the context of kinase inhibitors, this allows for the straightforward coupling of the 4-acetyl-2-fluorobenzoyl moiety to various amine-containing heterocyclic cores or linkers that are essential for targeting specific kinase families.
The Acetyl Group: A Versatile Pharmacophore and Synthetic Anchor
The acetyl group is more than a simple substituent; it is a key functional handle. Its ketone carbonyl can act as a crucial hydrogen bond acceptor, interacting with the "hinge region" of the kinase ATP-binding site—a common feature of many Type I and Type II kinase inhibitors.[7] Synthetically, the acetyl group's α-protons are acidic, and the carbonyl is electrophilic, opening a wide array of possibilities for cyclization and condensation reactions to build complex heterocyclic systems, such as pyrimidines, quinazolines, or pyridines, which are privileged scaffolds in kinase inhibitor design.[8][9]
Workflow for Scaffold Synthesis: A Hypothetical Protocol
The following section details a hypothetical, yet plausible, multi-step synthesis to construct a novel kinase inhibitor scaffold starting from this compound. This workflow is designed to be self-validating, with clear checkpoints for characterization.
Caption: High-level workflow for kinase inhibitor synthesis.
Part A: Synthesis of N-(4-aminopyridin-3-yl)-4-acetyl-2-fluorobenzamide (Intermediate 1)
This initial step utilizes a standard peptide coupling reaction to link the core benzoic acid with a functionalized heterocyclic amine, which will serve as the foundation for the final inhibitor scaffold.
Protocol:
-
Reagent Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) in anhydrous Dimethylformamide (DMF).
-
Activation: Cool the solution to 0 °C in an ice bath. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.2 eq.) portion-wise and stir the mixture for 30 minutes at 0 °C to activate the carboxylic acid.
-
Coupling: Add a solution of 3,4-diaminopyridine (1.1 eq.) in DMF dropwise to the activated acid solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitoring & Validation: Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., Mobile Phase: 10% Methanol in Dichloromethane). A new spot corresponding to the product should appear, and the starting acid spot should diminish.
-
Work-up: Upon completion, pour the reaction mixture into cold water. A precipitate should form. Filter the solid, wash thoroughly with water, and then with a small amount of cold diethyl ether to remove non-polar impurities.
-
Purification & Characterization: Dry the crude product under vacuum. If necessary, purify further by column chromatography on silica gel. Characterize the final product (Intermediate 1) by ¹H NMR, ¹³C NMR, and LC-MS to confirm its structure and purity.
Part B: Synthesis of a Fused Pyrimidine Scaffold (Intermediate 2)
This step leverages the acetyl group to perform an intramolecular cyclocondensation, forming a tricyclic system common in kinase inhibitors.
Protocol:
-
Reagent Preparation: Suspend Intermediate 1 (1.0 eq.) in N,N-Dimethylformamide dimethyl acetal (DMF-DMA).
-
Reaction: Heat the mixture to reflux (approx. 150-160 °C) for 4-6 hours. The acetyl group will first form an enaminone intermediate, which then undergoes intramolecular cyclization with the adjacent amino group on the pyridine ring.
-
Monitoring & Validation: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a new, typically more fluorescent, spot indicates product formation.
-
Work-up: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, add cold water or an anti-solvent like diethyl ether to induce precipitation.
-
Purification & Characterization: Filter the solid product, wash with a suitable solvent (e.g., ethanol), and dry under vacuum. Confirm the structure of the fused pyrimidine system (Intermediate 2) by NMR and Mass Spectrometry.
Data Summary and Expected Outcomes
The following table summarizes the key parameters for the proposed synthetic route.
| Step | Reaction Type | Key Reagents | Solvent | Expected Outcome | Validation Methods |
| A | Amide Coupling | EDC, HOBt | DMF | Formation of Intermediate 1 | TLC, LC-MS, NMR |
| B | Cyclocondensation | DMF-DMA | DMF-DMA | Formation of Intermediate 2 | TLC, LC-MS, NMR |
| C | Cross-Coupling | Palladium Catalyst, Base | Dioxane/Water | Final Inhibitor Candidate | HPLC, LC-MS, NMR |
Target Pathways and Mechanism of Action
Kinase inhibitors synthesized from such scaffolds are often designed to be ATP-competitive, targeting the ATP-binding site of kinases like EGFR, VEGFR, or Abl.[7][10] The fused heterocyclic core can form hydrogen bonds with the kinase hinge region, while the fluorobenzoyl moiety can occupy an adjacent hydrophobic pocket, with the fluorine atom potentially forming specific interactions that enhance selectivity and potency.
Caption: Inhibition of a Receptor Tyrosine Kinase (RTK) pathway.
Conclusion
This compound is a promising and versatile building block for the synthesis of novel kinase inhibitors. Its unique combination of a fluorine atom for improved drug-like properties, a carboxylic acid for reliable coupling, and an acetyl group for pharmacophoric interactions and further cyclization reactions provides a robust platform for modern drug discovery. The protocols and rationale outlined herein provide a strategic framework for researchers to leverage this reagent in the development of targeted therapeutics.
References
- Vertex AI Search. Applications of 4-Amino-2-fluorobenzoic Acid in Pharmaceutical Research.
- Benchchem. A Comprehensive Technical Guide to 4-Fluorobenzoic Acid for Researchers and Drug Development Professionals.
- Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
- Benchchem. 4-Amino-2-fluorobenzoic Acid: A Technical Overview of Its Biological Significance.
- Ningbo Inno Pharmchem Co., Ltd. Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing.
- Ningbo Inno Pharmchem Co., Ltd. Unlocking Pharmaceutical Potential: The Role of 2-Amino-4-fluorobenzoic Acid.
- PubMed. Kinases and their derived inhibitors from natural products.
- Benchchem. Application Notes and Protocols for 2-Fluorobenzoic Acid in Medicinal Chemistry.
- Benchchem. Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing 3-(2-chloropyridin-4-yl)oxyaniline.
- PubMed Central. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy.
- Royal Society of Chemistry. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date.
- ResearchGate. Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential.
- National Center for Biotechnology Information. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors.
- National Center for Biotechnology Information. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity.
- National Institutes of Health. Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery?
- SciELO. 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions.
Sources
- 1. Kinases and their derived inhibitors from natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. innospk.com [innospk.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 4-Acetyl-2-fluorobenzoic Acid Synthesis
Welcome to the technical support center for the synthesis of 4-Acetyl-2-fluorobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this valuable chemical intermediate. We understand the challenges associated with this synthesis, particularly those stemming from the electronic properties of the substituted aromatic ring. This document provides in-depth, field-proven insights to help you navigate these complexities.
The Challenge: Synthesizing this compound
The synthesis of this compound most commonly involves the Friedel-Crafts acylation of a 2-fluorobenzoic acid derivative. This pathway, while direct, is fraught with challenges. The aromatic ring is substituted with two electron-withdrawing groups: a fluorine atom and a carboxylic acid. The fluorine atom is deactivating yet ortho-, para-directing, while the carboxylic acid group is strongly deactivating and meta-directing.[1] This electronic opposition and overall deactivation of the ring makes it less susceptible to electrophilic attack, often leading to low conversion rates and requiring harsh reaction conditions that can generate unwanted byproducts.[2]
This guide will explore the nuances of this reaction and provide a structured approach to troubleshooting and optimization.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.
Q1: My Friedel-Crafts acylation reaction shows low or no conversion. What are the primary causes?
A1: This is the most common issue and typically points to one of three areas: catalyst deactivation, insufficient ring activation, or suboptimal reaction conditions.
-
Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Trace amounts of water in your solvent, glassware, or starting materials will hydrolyze the AlCl₃, rendering it inactive. Furthermore, the catalyst can form a complex with the carbonyl oxygen of the carboxylic acid group, which requires using a stoichiometric excess of the catalyst.
-
Solution:
-
Rigorous Anhydrous Conditions: Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere (Nitrogen or Argon). Use anhydrous grade solvents, preferably freshly distilled or from a solvent purification system.
-
Catalyst Stoichiometry: Use at least 2.5-3.0 equivalents of AlCl₃. One equivalent will complex with the carboxylic acid, another with the newly formed ketone, and the remainder will act as the catalyst.
-
-
-
Poor Ring Activation: As discussed, the substrate is strongly deactivated.
-
Solution:
-
Temperature Optimization: While higher temperatures can promote decomposition, this reaction often requires heating to overcome the high activation energy.[1] Start the reaction at a low temperature (0-10 °C) during the addition of reagents to control the initial exotherm, then slowly warm the mixture to 50-70 °C and monitor by TLC or HPLC.
-
Consider an Alternative Route: The most robust solution is often to perform the acylation on a more activated precursor and introduce the carboxylic acid functionality later. See the "Alternative Strategies" section below.
-
-
-
Reagent Quality: The purity of the acylating agent (e.g., acetyl chloride or acetic anhydride) is critical. Impurities can lead to side reactions.[1]
Q2: I'm observing the formation of multiple isomers and byproducts. How can I improve selectivity?
A2: Isomer formation is a direct consequence of the competing directing effects of the fluorine and carboxyl groups. While the acetyl group is expected to add at the 4-position (para to the ortho-, para-directing fluorine), other isomers can form under harsh conditions.
-
Probable Cause: High reaction temperatures or prolonged reaction times can provide enough energy to overcome the selectivity barrier, leading to a mixture of products.
-
Solution:
-
Strict Temperature Control: Maintain the lowest possible temperature that still allows for a reasonable reaction rate.
-
Solvent Choice: The choice of solvent can influence selectivity. Less polar solvents like dichloroethane or carbon disulfide are common for Friedel-Crafts reactions. Experiment with different solvents to find the optimal balance of solubility and selectivity.
-
Protecting Group Strategy: Protecting the carboxylic acid as an ester can slightly modify the electronic effects and may improve selectivity, though it remains a deactivating group.
-
Q3: My reaction is producing a dark, tar-like substance. What is causing this and how do I prevent it?
A3: Tar formation is indicative of product or reagent decomposition.
-
Probable Cause: This is almost always due to excessive heat. Friedel-Crafts reactions can be highly exothermic, and localized overheating can occur, especially during the addition of the catalyst or acylating agent.
-
Solution:
-
Controlled Reagent Addition: Add the AlCl₃ and acetyl chloride slowly and portion-wise to a cooled, well-stirred solution of the substrate. Use an ice bath to dissipate heat effectively.
-
Monitor the Exotherm: Ensure your reaction vessel has adequate cooling capacity. For larger scale reactions, a dropping funnel for slow, controlled addition is essential.
-
Avoid Prolonged Heating: Once the reaction has reached completion (as determined by TLC/HPLC), work it up promptly.
-
Q4: Are there alternative strategies to bypass the low reactivity of 2-fluorobenzoic acid?
A4: Yes. When direct acylation is not viable, a multi-step but higher-yielding approach is recommended. A common strategy is to start with a more reactive precursor, such as 3-fluorotoluene, and oxidize the methyl group in a later step.
-
Workflow:
-
Friedel-Crafts Acylation: Acylate 3-fluorotoluene with acetyl chloride and AlCl₃. The methyl group is activating and ortho-, para-directing, while the fluorine is deactivating but also ortho-, para-directing. They work in concert to direct the acylation primarily to the 4-position, yielding 4-acetyl-2-fluorotoluene.
-
Oxidation: Oxidize the methyl group of 4-acetyl-2-fluorotoluene to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) or chromic acid.
-
This approach circumvents the issue of acylating a strongly deactivated ring, often resulting in a much cleaner reaction and a higher overall yield.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting low-yield issues.
Caption: A logical workflow for diagnosing and solving low-yield problems.
Frequently Asked Questions (FAQs)
-
Q: What is the optimal Lewis acid for this reaction?
-
A: Anhydrous aluminum chloride (AlCl₃) is the most commonly used and cost-effective Lewis acid for Friedel-Crafts acylation. Other Lewis acids like ferric chloride (FeCl₃) or boron trifluoride (BF₃) can be used but may be less effective for deactivated substrates.[2]
-
-
Q: Which solvent is best for this Friedel-Crafts acylation?
-
A: 1,2-Dichloroethane is a good choice as it is an inert solvent that effectively dissolves the reactants and the aluminum chloride complex. Nitrobenzene can also be used and sometimes enhances reactivity for deactivated systems, but it is more difficult to remove.
-
-
Q: How can I effectively monitor the reaction's progress?
-
A: Thin-Layer Chromatography (TLC) is the quickest method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between your starting material, product, and any byproducts. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.
-
-
Q: What are the key safety precautions for this reaction?
-
A: Both aluminum chloride and acetyl chloride react violently with water, releasing HCl gas. The reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The quench step (adding water or acid to the reaction mixture) is highly exothermic and must be done slowly and with cooling.
-
Recommended Protocol: Alternative High-Yield Route
This protocol details the more reliable two-step synthesis starting from 3-fluorotoluene.
Step 1: Friedel-Crafts Acylation of 3-Fluorotoluene
-
Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet and a gas bubbler (to vent HCl).
-
In the flask, add anhydrous aluminum chloride (AlCl₃, 2.5 eq.) and suspend it in anhydrous 1,2-dichloroethane under a nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
In the dropping funnel, prepare a solution of 3-fluorotoluene (1.0 eq.) and acetyl chloride (1.1 eq.) in 1,2-dichloroethane.
-
Add the solution from the dropping funnel to the AlCl₃ suspension dropwise over 1-2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly pouring it over crushed ice containing concentrated HCl. This should be done in a fume hood with vigorous stirring.
-
Separate the organic layer, extract the aqueous layer with dichloroethane, combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude 4-acetyl-2-fluorotoluene.
Step 2: Oxidation to this compound
-
In a flask equipped with a mechanical stirrer and reflux condenser, add the crude 4-acetyl-2-fluorotoluene from the previous step.
-
Prepare a solution of potassium permanganate (KMnO₄, ~3.0 eq.) in water.
-
Slowly add the KMnO₄ solution to the stirred toluene derivative. The reaction is exothermic. A small amount of phase-transfer catalyst can be beneficial.
-
Heat the mixture to reflux (around 80-90 °C) for several hours until the purple color of the permanganate has disappeared and a brown precipitate of MnO₂ has formed.
-
Cool the reaction mixture and filter off the MnO₂ solid, washing it with hot water.
-
Combine the filtrate and washings, cool in an ice bath, and acidify with concentrated HCl until the pH is ~2.
-
The desired this compound will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.
Reaction Mechanism & Data
Friedel-Crafts Acylation Mechanism
The core C-C bond-forming step is the electrophilic aromatic substitution.
Caption: Generalized mechanism of the Friedel-Crafts Acylation reaction.
Comparative Data for Synthesis Strategies
| Parameter | Direct Acylation of 2-Fluorobenzoic Acid | Acylation of 3-Fluorotoluene & Oxidation |
| Ring Activity | Strongly Deactivated | Moderately Activated |
| Typical Yield | Low (< 30%) | Moderate to High (50-70% over 2 steps) |
| Reaction Conditions | Harsher (Higher temp. often needed) | Milder (for acylation step) |
| Selectivity | Moderate (Risk of isomers) | High (Directing groups are synergistic) |
| Number of Steps | 1 (Theoretically) | 2 |
| Recommendation | For initial screening or small scale | For reliable scale-up and higher yield |
References
- Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions. Retrieved from Benchchem Technical Support. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwJtDBj4CWuRvIWcgypXTuJnQSfx_LVe9lRCYLNkeDgzd0nFpmx7_50aBcPfa1_zJT0nRfF8XuIX831LJhKb2lYNxCs8OSIhEMrYOXXp_HbHBUD0zTp1IEkHUKKNrm_CuWYfqVluQdIgCQLVqNBPlsLsuU-pqTC7xwUOJAF6ZFwsjwGF0lST7K2x5j296EDprJrcdOuDD8s9m2LB4=]
- Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEV0zdqq-h-7i9-RPvtB8wxdGdtnyEnavB5K6gRz8Nh_0d94w4n7y7Os0LZaw6hb3ZACmsnRL-NkRcJE_8wGopvXPIhpAtDTzldbKj95632ngXd4EetajtuFaeyNxhy4DIAQpbheZwVkwc7cAc=]
- ChemicalBook. (n.d.). 4-acetyl-2-methylbenzoic acid synthesis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCzAha_nRKcK-0trAZCbBAPoxtej5ZOM7DcdcX6f4Xulc5dhIUkgvnG5J7AWXBT1nO3QE9sHoYv0xdMkCRcRGOazy0aN-JV0Jv7gnL51DbC2n0RFWjy2drhRc0JVjNQpe14PfAy1sC36AOdVB2QIgAQTEefVWvOE5ip-yVgHqjozzzNw==]
- University Website. (n.d.). Grignard Reaction. Retrieved from a university chemistry department resource. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGob2ehjJw5HpdGMWCfIDzh7SJ5pKW4e52G4hGMnVMego7DCQ9h3IQ-C3yWHXEmV235xEHN6he63iNssCCCPZG8MN8to5wmXSR4zRCazAn2h1D_n4SPftiMiHRZnjZHbRnNdXFHAl24S1QbOWYNx1om]
- Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAIxd_2sB_svnRQ5IHWoRKykSjedXdArpTsIH1JJdFe1lJn6n2ulK7Go9herpOYn_YwaMai5e_hbApEkofBwrgJp__gig-7BIzINSaZ9uDkAhEWGFmOTSxq04P1DbZYC5pWlrItpegUUw9h2LRxXH4MB_6XCZZMYHjk5-w15MeKTXQyg0sdRU4V-Rxu7PR7vzURcQnjKs-ahDy3fcq3dI=]
- Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 8(11). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0Lk89LlujRwyvAIzydMXmfm5u1wl-vSYOQe-Px_Ku_nzHyPpkYBTTC7Md_f9k1wSUkmDeQ18J8DN1HpEobz1PvpxKm-4y-7wqtuvvhgRMKlzsRY5wJQbcHf6xllaaWSZtNLHtvIZcgR04o8eHV32QJ5ofSvg_kr_NhG-UOc59iVFvyV5jFJwo0j_yUbH1bmuG3XRZO6zQjiPU-mPxQhq_oSXn1rqRQWeBiHAVYuJtIVqggPOoapWdnYPTMsyMe5dVUEhG9g0uGUIrNuvXqkhdXHl2zzq3]
- Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Coll. Vol. 2, p.299 (1943); Vol. 18, p.40 (1938). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLQiHs4qubZfJyr8yvsF2S9YV1dipLXVnQrc0J6OBw8-A1OCqrNJm2qCeTmUpbZx7bmb5EFC25wn5qbXJo7cpxPtnWAvuvoaak-kIwuRGArGws4WtC1y81irmw65zUeizh_vIWuA==]
- Benchchem. (n.d.). Optimizing reaction conditions for high-yield 2-Fluorobenzoic acid synthesis. Retrieved from Benchchem Technical Support. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXHY0hHrEmYFhiWWvAoxc0lONm5Akyli4rEwmTCVzFKEKLdesoKuUj43hnykirwc0-QYocr3dE4mvXd8tWABMq7fRsvDv4E6VED9NDjvU-zHQvL_swlSwxvdEudhG_-dE34u2SpIXo_0BUT3fX1Czd2vAX7-mc7MRLHsUtBE0UkvKZLV8MkoRh6mS-y92sxo8VZuMStt5bR4lyOSNeWGMB2W1UApgLTLqS]
- Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [https://vertexaisearch.cloud.google.
- The Organic Chemistry Tutor. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXDdS0i7Qacnj6CNZ76ZCB4Vv4_uC0YwbXfMfH5VSOSx0HYSVHwbVHU1xV98oszjP6ZQjiXR4ppoSxGnxI8RLLebFP-SL2FnKqddIoCVrvTbqFrHb5_uOzVOuChvINLgAQFCGVYUQ=]
- University Website. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. Retrieved from a university chemistry department resource. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvRIvnjAgMGXb13Z4gT9nQOXewANk792g6CMa3erqMsptxExi8fwgJhx8C74hOpS8FlK8kHT015OJaGguCceKerrqAT65AftqEKQDZ0Ti2d9J9RZQwh0wdipZ3yiqC_naqv86cQwz-h6HFLzj1veY23WlPSrNXMOFDYw==]
- University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from the University of Calgary Chemistry department. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiDWrdfQ-402R0-nE4rIQWyyVMHXrw7DtVf7b0b7SAd4QNioDtCoiOtRHCCikHm3PjHeptjduq094-IjrZWS8NAhB1ymphNQNa-nRy1wgR0LfaoGBTIaY8ap_RsguBUK4RJtKsFVBhT6plKhR4pioVwcYvX1XgHzM02lYgMXI=]
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5p56CFAA4Bpkdl0mndKa0onBWV-Ql0Fg53qLaMdPjCvNLA6DFHIAvz8vQCT9QuWzXZGZdkoBxv_qJImnYYYrRWZDsjQ1GSSxHBI7j4b2j1baKnIYHjcn5Y6zuZV32bQ1XpOpRmSr29HpXEw7aWtfYElye]
Sources
Technical Support Center: Purification of 4-Acetyl-2-fluorobenzoic Acid
Welcome to the Technical Support Center for the purification of 4-acetyl-2-fluorobenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key building block in high purity from a crude reaction mixture. Here, we dissect common issues and provide robust, field-tested protocols to streamline your purification workflow. Our approach is grounded in the fundamental principles of organic chemistry, ensuring that you not only execute the steps but also understand the causality behind them.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common questions and setbacks encountered during the purification of this compound.
Q1: My crude product is a dark, oily residue after the reaction work-up. What are the likely impurities?
A1: The nature of impurities is intrinsically linked to the synthetic route employed. A common method for synthesizing this compound is the Friedel-Crafts acylation of 4-fluorobenzoic acid (or its ester derivative). In this case, the primary impurities are often:
-
Starting Materials: Unreacted 4-fluorobenzoic acid or its ester.
-
Isomeric Byproducts: The formation of the regioisomeric product, 2-acetyl-4-fluorobenzoic acid, where the acetyl group is at the ortho-position to the fluorine, is a common side reaction. Although the para-position is sterically favored for acylation, some ortho-isomer is often unavoidable.
-
Polyacylated Products: While less common due to the deactivating effect of the first acetyl group, polyacylation can occur under harsh reaction conditions.
-
Reaction Intermediates and Decomposition Products: Depending on the specific conditions, various colored impurities can form.
Another synthetic route involves the diazotization of 2-amino-4-fluorobenzoic acid followed by acetylation. Potential impurities from this route include residual starting material and byproducts from side reactions of the diazonium salt.
Q2: I performed an acid-base extraction, but my yield is very low. What could be the reason?
A2: Low yield after an acid-base extraction is a frequent issue. Here are the most common culprits:
-
Incomplete Deprotonation: this compound has an estimated pKa of approximately 2.8. To ensure complete deprotonation and transfer into the aqueous basic layer, the pH of the aqueous solution must be significantly higher than the pKa. A good rule of thumb is a pH of at least 2 units above the pKa (i.e., pH > 4.8). Using a weak base like sodium bicarbonate (which gives a pH of around 8) should be sufficient, but incomplete mixing or insufficient base can lead to poor extraction.
-
Premature Precipitation: Upon acidification of the aqueous layer to recover the product, if the concentration is too high, the product may precipitate as very fine particles that are difficult to filter. It's crucial to cool the basic extract in an ice bath before and during acidification and to add the acid slowly.
-
Emulsion Formation: The presence of insoluble impurities can lead to the formation of a stable emulsion between the organic and aqueous layers, making separation difficult and leading to product loss. If an emulsion forms, adding a saturated brine solution can often help to break it.
Q3: My recrystallized product is still not pure. What can I do?
A3: If a single recrystallization does not yield a product of sufficient purity, consider the following:
-
Solvent Choice: The chosen solvent may not be optimal for discriminating between your product and the impurities. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For polar compounds like this compound, a mixed solvent system, such as ethanol/water or acetone/hexane, often provides better results than a single solvent.
-
Presence of Isomeric Impurities: If the main impurity is the 2-acetyl-4-fluorobenzoic acid isomer, recrystallization alone may not be sufficient for complete separation due to their similar structures and polarities. In such cases, a multi-step purification approach involving both acid-base extraction and recrystallization, or chromatographic separation, is recommended. The difference in acidity between the isomers, influenced by the "ortho effect," can be exploited during a careful acid-base extraction.
-
Cooling Rate: Rapid cooling of the saturated solution can lead to the trapping of impurities within the crystal lattice. Allowing the solution to cool slowly to room temperature before placing it in an ice bath will promote the formation of purer crystals.
Q4: I am trying to purify my compound using flash chromatography, but I am getting poor separation. What mobile phase should I use?
A4: For a polar and acidic compound like this compound, a common issue in normal-phase flash chromatography (using silica gel) is peak tailing due to the interaction of the carboxylic acid with the acidic silica surface. To mitigate this:
-
Mobile Phase Selection: A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. A gradient of increasing ethyl acetate concentration is often effective. For more polar compounds, a system of dichloromethane and methanol can be used.
-
Acidic Modifier: Adding a small amount (0.5-1%) of acetic acid or formic acid to the mobile phase is crucial. This will protonate the silica surface and the carboxylic acid of your compound, reducing the strong interactions that cause tailing and improving the peak shape and separation.
-
Sample Loading: For best results, use a dry loading technique. Dissolve your crude product in a minimal amount of a suitable solvent (e.g., acetone or dichloromethane), adsorb it onto a small amount of silica gel, and then evaporate the solvent to obtain a dry powder. This powder can then be loaded onto the top of the column.
Purification Protocols
Here we provide detailed, step-by-step protocols for the most common and effective methods for purifying this compound.
Protocol 1: Purification by Acid-Base Extraction
This method is highly effective for separating the acidic product from neutral and basic impurities.
Rationale: This technique leverages the acidic nature of the carboxylic acid group. In the presence of a base, the acidic product is deprotonated to form a water-soluble carboxylate salt, which partitions into the aqueous phase. Neutral and basic impurities remain in the organic phase. Subsequent acidification of the aqueous phase regenerates the insoluble carboxylic acid, which precipitates and can be isolated.
Experimental Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.
-
Basification: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Separation: Allow the layers to separate. The aqueous layer (typically the bottom layer if using DCM, and the top layer if using ethyl acetate) contains the sodium salt of your product. Drain the aqueous layer into a clean Erlenmeyer flask.
-
Re-extraction: To ensure complete extraction, add a fresh portion of saturated NaHCO₃ solution to the organic layer and repeat the extraction process. Combine the aqueous layers.
-
Back-wash (Optional): To remove any entrained neutral impurities from the combined aqueous layers, wash once with a small volume of the organic solvent used in step 1. Discard this organic wash.
-
Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH ~2, check with pH paper). A white precipitate of this compound should form.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid cake with a small amount of ice-cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.
Caption: Decision tree for selecting the appropriate purification strategy.
Safety Information
While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data from structurally similar compounds such as 4-fluorobenzoic acid and other substituted benzoic acids suggest the following precautions:
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid breathing dust. *[1] Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), a lab coat, and safety glasses or goggles. *[2] Hazards: May cause skin, eye, and respiratory irritation. *[3] First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Inhalation: Move to fresh air.
-
Always consult the most up-to-date SDS from your supplier before handling any chemical.
References
-
MOLBASE. This compound | 1029714-95-1. MOLBASE Encyclopedia. Available at: [Link].
-
ChemSigma. 1029714-95-1 this compound. Available at: [Link].
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link].
-
King Group. Successful Flash Chromatography. Available at: [Link].
-
Organic Syntheses. p-FLUOROBENZOIC ACID. Available at: [Link].
-
ExportersIndia. 4-Acetyl-2-chlorobenzoic acid. Available at: [Link].
-
University of California, Davis. Recrystallization 2. Available at: [Link].
-
Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link].
-
Wikipedia. 4-Fluorobenzoic acid. Available at: [Link].
- Google Patents. CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid.
-
Biotage. Successful flash chromatography. Available at: [Link].
-
Biotage. Non-aqueous (or nearly so) reversed-phase flash column chromatography – a nice alternative for purifying lipophilic compounds. Available at: [Link].
Sources
degradation of 4-Acetyl-2-fluorobenzoic acid under experimental conditions
Welcome to the technical support center for 4-Acetyl-2-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the handling and experimental use of this versatile fluorinated aromatic building block. Due to the limited direct literature on the degradation of this compound, this document synthesizes information from studies on structurally related compounds, including fluorobenzoic acids and molecules with acetyl and carboxylic acid functionalities, to provide a robust framework for troubleshooting and ensuring experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can lead to the degradation of this compound?
A1: Based on its chemical structure, the primary modes of degradation for this compound are anticipated to be:
-
Photodegradation: Aromatic compounds, especially those with activating groups, can be susceptible to degradation upon exposure to UV light.[1][2]
-
Thermal Decomposition: At elevated temperatures, decarboxylation (loss of CO2) from the benzoic acid moiety is a potential degradation pathway.[3][4]
-
Chemical Reactivity: The presence of the acetyl and carboxylic acid groups makes the molecule susceptible to reactions under strongly acidic, basic, or oxidative conditions. The fluorine atom is generally stable but can be displaced under harsh conditions.[3]
-
Microbial Degradation: While specific studies on this compound are unavailable, related fluorobenzoic acids have been shown to be degraded by certain microorganisms.[5][6][7] This is a consideration for long-term storage of solutions that are not sterile.
Q2: How should this compound be stored to ensure its stability?
A2: To maintain the integrity of this compound, it is recommended to store it in a cool, dry, and dark environment.[3] Specifically:
-
Temperature: Refrigeration (2-8°C) is advisable.
-
Light: Store in an amber vial or a light-blocking container to prevent photodegradation.[3]
-
Atmosphere: For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.[3]
-
Container: Use a tightly sealed container to prevent moisture absorption.
Q3: What are the expected decomposition products of this compound?
A3: While definitive studies are not available for this specific molecule, potential degradation products can be inferred from its structure and the degradation pathways of similar compounds:
-
Decarboxylation: Thermal stress may lead to the formation of 3-fluoroacetophenone.
-
Oxidation: The acetyl group could be oxidized to a carboxylic acid, or the aromatic ring could undergo hydroxylation.
-
Photodegradation: UV exposure could lead to defluorination or the formation of more complex polymeric species.[1][3]
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation with this compound, providing potential causes and actionable solutions.
Issue 1: Inconsistent or Poor Solubility
-
Observation: Difficulty in dissolving the compound, or precipitation of the compound from the solution over time.
-
Potential Causes:
-
Solvent Choice: this compound, like many benzoic acid derivatives, has limited solubility in neutral aqueous solutions.[3]
-
pH of the Solution: The protonation state of the carboxylic acid group significantly impacts solubility.
-
Temperature: Solubility is generally temperature-dependent.
-
-
Troubleshooting Steps:
-
Solvent Selection: For non-aqueous applications, consider polar organic solvents such as methanol, ethanol, DMSO, or DMF. For aqueous applications, adjusting the pH is often necessary.
-
pH Adjustment: To enhance aqueous solubility, the carboxylic acid can be deprotonated to its more soluble carboxylate salt by adding a base (e.g., sodium hydroxide, potassium carbonate) to raise the pH.[3] Conversely, in some cases, protonation in acidic media might be effective, though less common for carboxylic acids.
-
Gentle Heating: Warming the solution can aid in dissolution. However, be cautious of potential thermal degradation if heating is prolonged or at high temperatures.
-
Fresh Solutions: Prepare solutions fresh before use, as prolonged storage in solution can increase the risk of degradation.
-
Issue 2: Appearance of Unexpected Peaks in Analytical Data (e.g., HPLC, LC-MS)
-
Observation: Chromatograms show additional peaks that are not attributable to the starting material, reagents, or expected products.
-
Potential Causes:
-
Degradation of the Compound: The experimental conditions may be causing the this compound to degrade.
-
Reaction with Solvent or Reagents: The compound may be reacting with components of the mobile phase or other reagents in the reaction mixture.
-
Contamination: The sample or solvent may be contaminated.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying the source of unexpected analytical peaks.
-
Detailed Steps:
-
Verify Starting Material Purity: Prepare a fresh solution of your this compound in a stable solvent and analyze it to ensure the impurity is not from the source material.
-
Run a Blank: Inject your solvent or mobile phase to rule out contamination from these sources.
-
Forced Degradation Study: To identify potential degradation products, intentionally stress a sample of the compound under various conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, exposure to UV light).[3] Analyzing these stressed samples can help identify the degradation products appearing in your experiment.
-
Optimize Conditions: If degradation is confirmed, modify your experimental parameters. This could involve lowering the reaction temperature, protecting the reaction from light, or using degassed solvents to minimize oxidation.
-
Issue 3: Low Reaction Yield or Stalled Reaction
-
Observation: A reaction involving this compound does not proceed to completion or gives a lower than expected yield of the desired product.
-
Potential Causes:
-
Deactivation of the Aromatic Ring: The fluorine atom and the carboxylic acid group are electron-withdrawing, which can deactivate the aromatic ring towards certain electrophilic substitution reactions.
-
Steric Hindrance: The ortho-position of the fluorine and acetyl groups may sterically hinder reactions at these sites or the carboxylic acid group.
-
Side Reactions: The compound may be undergoing a competing degradation or side reaction under the experimental conditions.
-
-
Troubleshooting Steps:
-
Protecting Groups: For reactions where the carboxylic acid or acetyl group might interfere or are deactivating, consider using appropriate protecting groups. For example, the carboxylic acid can be converted to an ester to reduce its deactivating effect during electrophilic aromatic substitution.
-
Catalyst and Reagent Choice: Re-evaluate the choice and amount of catalyst and reagents. Harsher conditions might be needed to overcome the deactivation of the ring, but this must be balanced with the risk of degradation.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, HPLC, or GC to identify the optimal reaction time and to observe the formation of any byproducts.
-
Review of Similar Reactions: Consult the literature for reactions on similarly substituted benzoic acids to find optimized conditions or alternative synthetic routes.
-
Experimental Protocols
Protocol: Forced Degradation Study
This protocol provides a framework for investigating the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or a 1:1 mixture of methanol and water).
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample of the compound at a temperature below its melting point (e.g., 105°C) for 48 hours. Also, heat a solution of the compound at 60°C for 48 hours.
-
Photolytic Degradation: Expose both a solid sample and a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
3. Sample Analysis:
-
At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a control sample of the unstressed stock solution, by a suitable analytical method like HPLC with a UV or MS detector to determine the extent of degradation and identify any degradation products.
Data Presentation
| Condition | Expected Stability | Potential Degradation Pathway | Relevant Analogs |
| Acidic (e.g., 1M HCl, 60°C) | Moderate to High | Hydrolysis of the acetyl group (slow) | 4-Amino-2-fluorobenzoic acid[3] |
| Basic (e.g., 1M NaOH, 60°C) | Moderate | Hydrolysis of the acetyl group | 4-Amino-2-fluorobenzoic acid[3] |
| Oxidative (e.g., H₂O₂, RT) | Moderate to Low | Oxidation of the acetyl group and/or aromatic ring | 4-Amino-2-fluorobenzoic acid[3] |
| Thermal (e.g., >100°C) | Moderate to Low | Decarboxylation | Substituted benzoic acids[4][8] |
| Photolytic (UV light) | Low | Defluorination, Ring Opening, Polymerization | 4-Fluorobenzoic acid[1] |
Visualizations
Caption: Potential degradation pathways for this compound.
References
-
Kinetics of the partial defluorination and degradation of 4-fluorobenzoic acid and three chlorofluorobenzoic acid substrates after 3 h of UV illumination. ResearchGate. Available at: [Link]
-
Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. PubMed. Available at: [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. Available at: [Link]
- CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters. Google Patents.
- CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents.
-
Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. ASM Journals. Available at: [Link]
-
Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. ResearchGate. Available at: [Link]
-
Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. PMC - NIH. Available at: [Link]
-
4-Fluorobenzoic acid. Wikipedia. Available at: [Link]
- Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride. Patent 0431294.
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. Available at: [Link]
-
p-FLUOROBENZOIC ACID. Organic Syntheses Procedure. Available at: [Link]
-
TiO2 assisted photocatalytic degradation of 4-chlorobenzoic acid in water: Effect of type of catalyst, catalyst loading, initial contaminant concentration and solution characteristics. ResearchGate. Available at: [Link]
-
Biodegradation Studies of 4-Fluorobenzoic Acid and 4-Fluorocinnamic Acid: an Evaluation of Membrane Inlet Mass Spectrometry as an Alternative to High Performance Liquid Chromatography and Ion Chromatography. ResearchGate. Available at: [Link]
-
Photocatalytic Degradation of p-fluorobenzoic Acid in Sewage over Pt/TiO_2. J-GLOBAL. Available at: [Link]
-
Enhanced Photocatalytic Degradation of Herbicide 2,4-Dichlorophenoxyacetic Acid Using Sulfated CeO 2. MDPI. Available at: [Link]
-
Enhanced Photocatalytic Degradation of Perfluorooctanoic Acid by Mesoporous Sb2O3/TiO2 Heterojunctions. Frontiers. Available at: [Link]
-
Study of the photodegradation of 2-chlorobenzoic acid by TiO2 and the effects of eutrophicated water on the reaction. PMC - PubMed Central. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Study of the photodegradation of 2-chlorobenzoic acid by TiO2 and the effects of eutrophicated water on the reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride - Patent 0431294 [data.epo.org]
Technical Support Center: Optimizing Reactions for 4-Acetyl-2-fluorobenzoic Acid Derivatives
Introduction
Welcome to the technical support center for 4-Acetyl-2-fluorobenzoic acid and its derivatives. This molecule is a highly versatile building block in medicinal and agrochemical research, prized for its trifunctional nature: a reactive carboxylic acid, a modifiable acetyl group, and an electron-withdrawing fluorine atom that influences both reactivity and the physicochemical properties of the final compounds.[1] However, the interplay of these functional groups presents unique challenges in reaction optimization. This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to help you navigate these challenges effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and reactivity of this compound.
Q1: What are the primary synthetic routes to this compound itself? A1: The most common strategies involve the acylation of a fluorinated precursor. Key methods include:
-
Friedel-Crafts Acylation: This classic method can be applied to a precursor like 4-fluorobenzoic acid (often protected as an ester). However, the deactivating nature of the fluorine and carboxyl groups makes this challenging, often requiring harsh conditions.[1]
-
Directed Ortho-Metalation (DoM): This is a more regioselective approach. The carboxylic acid group of 4-fluorobenzoic acid directs a strong base (like LDA) to deprotonate the ortho-position (C2). Quenching this lithiated intermediate with an acetylating agent, such as acetyl chloride, precisely installs the acetyl group.[1]
Q2: How does the 2-fluoro substituent affect the reactivity of the carboxylic acid? A2: The fluorine atom is strongly electron-withdrawing. This has two major effects:
-
Increased Acidity: The fluorine atom stabilizes the carboxylate anion, making the carboxylic acid more acidic than its non-fluorinated analog. This can affect base-catalyzed reactions and requires careful consideration during workup procedures.[2]
-
Activation for Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the ortho position, along with the acetyl group, strongly activates the aromatic ring for SNAr. This allows the fluorine to be displaced by suitable nucleophiles, a key strategy for derivatization.[3][4][5]
Q3: Can I perform reactions on the acetyl group without affecting the carboxylic acid? A3: Yes, but it requires careful selection of reagents. For example, selective reduction of the ketone to an alcohol can be achieved using milder reducing agents like sodium borohydride (NaBH₄) under controlled conditions. Harsher reagents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and the carboxylic acid.[6] It is often advisable to protect the carboxylic acid as an ester before performing extensive modifications on the acetyl group.
Q4: What are the recommended storage conditions for this compound? A4: It is recommended to store the compound in a tightly sealed container in a dry, cool environment, typically at 2-8°C, to prevent degradation.[1]
Section 2: Troubleshooting and Optimization Guide
This guide is structured to provide solutions to common experimental issues encountered when synthesizing derivatives of this compound.
Issue 1: Low Yield in Amide Coupling Reactions
Amide bond formation is one of the most common derivatizations of the carboxylic acid group.
| Problem | Potential Cause(s) | Recommended Solution & Scientific Rationale |
| Low or No Product Formation | Incomplete Carboxylic Acid Activation: The electron-deficient nature of the ring requires efficient activation. Standard reagents may be insufficient.[2] | Solution: Use more powerful coupling reagents. HATU, HBTU, or COMU are highly effective as they form activated esters that are more susceptible to nucleophilic attack by the amine. Rationale: These reagents create a more potent electrophile than the carbodiimides (e.g., EDC, DCC) alone, accelerating the rate-limiting acylation step.[2] |
| Side Reaction with Carbodiimide: Using reagents like EDC without an additive can lead to the formation of a stable N-acylurea byproduct, consuming the activated acid. | Solution: Always use an additive like HOBt or Oxyma Pure with EDC. Rationale: These additives act as "activated ester shuttles." They react with the initial O-acylisourea intermediate to form a more stable activated ester, which then cleanly reacts with the amine, preventing the intramolecular rearrangement that forms the N-acylurea byproduct. | |
| Base Incompatibility: The choice and amount of base are critical. An inappropriate base can deprotonate other sites or cause side reactions. | Solution: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine. Use 1.1 to 1.5 equivalents. Rationale: These bases are strong enough to neutralize the acid formed during the reaction (e.g., HCl from the amine salt) but are too bulky to act as competing nucleophiles. |
Issue 2: Challenges in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)
To perform cross-coupling, the this compound must first be converted to an aryl halide or triflate derivative. This guide assumes you are starting from a derivative like 4-acetyl-2-fluoro-1-bromobenzene.
| Problem | Potential Cause(s) | Recommended Solution & Scientific Rationale |
| Low Conversion / Stalled Reaction | Catalyst Deactivation: The palladium catalyst can be poisoned by impurities or form inactive palladium black. | Solution: Use a robust ligand such as SPhos or XPhos. Ensure all reagents and solvents are thoroughly degassed to remove oxygen. Rationale: Bulky, electron-rich phosphine ligands stabilize the Pd(0) active species, preventing aggregation into palladium black and promoting the rate-limiting oxidative addition step.[7] |
| Poor Transmetalation: The transfer of the organic group from the boron reagent to the palladium center is slow. | Solution: The choice of base is crucial. Use a moderately strong aqueous base like K₂CO₃ or K₃PO₄. Rationale: The base is believed to activate the boronic acid, forming a more nucleophilic boronate species (R-B(OH)₃⁻) which facilitates the transmetalation step of the catalytic cycle.[8][9] | |
| Debromination Side Product | Proto-deboronation/Proto-dehalogenation: The boronic acid or aryl halide is quenched by a proton source before cross-coupling can occur. | Solution: Use anhydrous solvents and ensure the base is not excessively strong. Monitor the reaction; prolonged reaction times at high temperatures can exacerbate this issue. Rationale: These side reactions compete with the desired catalytic cycle and are often promoted by residual water or acidic impurities. |
Issue 3: Unsuccessful Nucleophilic Aromatic Substitution (SNAr)
This reaction leverages the activated 2-fluoro position for C-N, C-O, or C-S bond formation.
| Problem | Potential Cause(s) | Recommended Solution & Scientific Rationale |
| No Reaction | Poor Nucleophile: The incoming nucleophile is not strong enough to attack the electron-rich aromatic ring. | Solution: If using a neutral nucleophile (e.g., an alcohol or amine), add a strong, non-nucleophilic base (e.g., NaH, K₂CO₃) to deprotonate it first, generating the more potent alkoxide or amide anion. Rationale: The SNAr mechanism proceeds via a negatively charged Meisenheimer intermediate. A stronger nucleophile is required to overcome the initial activation energy for the attack on the aromatic ring.[4][10] |
| Solvent Choice: The solvent does not adequately stabilize the charged intermediate. | Solution: Use a polar aprotic solvent such as DMSO, DMF, or NMP. Rationale: These solvents are effective at solvating cations (like K⁺ or Na⁺) but do not strongly solvate the anionic nucleophile, leaving it "bare" and highly reactive. They also stabilize the charged Meisenheimer complex, lowering the transition state energy.[4] | |
| Multiple Products / Poor Selectivity | Competing Reaction Sites: The nucleophile may react at the acetyl carbonyl carbon instead of the C-F carbon. | Solution: Use less sterically hindered nucleophiles. For sensitive substrates, consider protecting the acetyl group as a ketal before performing the SNAr reaction. Rationale: The carbonyl carbon is also an electrophilic site. Protecting it removes this competing pathway, ensuring the reaction proceeds exclusively at the intended aromatic carbon. |
Section 3: Key Experimental Protocols
These protocols provide a validated starting point for common derivatization reactions.
Protocol 1: General Procedure for Amide Coupling using HATU
-
Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DMF (0.1 M concentration).
-
Activation: Add HATU (1.1 eq.) and DIPEA (2.5 eq.) to the solution. Stir at room temperature for 15 minutes. The solution should remain clear.
-
Nucleophilic Addition: Add the desired amine (1.1 eq.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS until the starting benzoic acid is consumed (typically 2-4 hours).[6][11]
-
Workup:
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and 1M HCl(aq).
-
Separate the layers and wash the organic layer sequentially with 1M HCl(aq), saturated NaHCO₃(aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization as needed.[12]
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol assumes the use of a bromo-derivative, such as methyl 4-acetyl-2-bromo-benzoate.
-
Reaction Setup: To a Schlenk flask, add the aryl bromide (1.0 eq.), the boronic acid partner (1.2 eq.), K₂CO₃ (2.0 eq.), and the palladium catalyst system (e.g., Pd(OAc)₂ at 2 mol% and SPhos at 4 mol%).
-
Degassing: Seal the flask, and evacuate and backfill with nitrogen or argon three times.
-
Solvent Addition: Add degassed solvent (e.g., a 10:1 mixture of dioxane:water) via syringe.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor progress by LC-MS.[9]
-
Workup:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
-
Purification: Purify the crude biaryl product via flash chromatography.
Section 4: Visualized Workflows and Mechanisms
Diagrams are provided to clarify complex processes and decision-making.
Troubleshooting Workflow for Low Reaction Yield
Caption: A decision tree for systematically troubleshooting low reaction yields.
Mechanism: Nucleophilic Aromatic Substitution (SNAr)
Caption: The two-step addition-elimination mechanism of SNAr reactions.
Section 5: Analytical Characterization
Proper characterization is essential to confirm the structure and purity of your synthesized derivatives.
-
Thin Layer Chromatography (TLC): An indispensable tool for reaction monitoring. A typical mobile phase for these moderately polar compounds is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v).[11][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic shifts for the aromatic protons, the acetyl methyl protons (singlet around 2.6 ppm), and any new protons from the added derivative.
-
¹³C NMR: Look for the carbonyl carbons of the ketone (~195-200 ppm) and the carboxylic acid/derivative (~165-170 ppm).
-
¹⁹F NMR: A singlet will confirm the presence of fluorine. Its disappearance after an SNAr reaction is a key indicator of success.
-
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful incorporation of the new functional group.[14]
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups. Look for strong carbonyl stretches for the ketone (~1680 cm⁻¹) and the acid/ester/amide (~1700-1750 cm⁻¹).[13]
References
-
Khan, S. G., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11). [Link]
- Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
p-FLUOROBENZOIC ACID. Organic Syntheses Procedure. [Link]
- A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. [Link]
-
Optimization of the Suzuki-Miyaura Cross-coupling. ResearchGate. [Link]
-
Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. PubMed. [Link]
-
Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). ResearchGate. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
4-Fluorobenzoic Acid. PubChem. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. [Link]
-
A water-soluble supramolecular palladium catalyst for Suzuki-Miyaura Coupling. Royal Society of Chemistry. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. [Link]
-
16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
Sources
- 1. 2-Acetyl-4-fluorobenzoic Acid|CAS 1334325-35-7 [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. globalscientificjournal.com [globalscientificjournal.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 4-Acetyl-2-fluorobenzoic Acid NMR Spectrum Interpretation
Welcome to the technical support center for the analysis of 4-Acetyl-2-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are interpreting the ¹H NMR spectrum of this compound. Here, we address common challenges and provide in-depth, field-proven insights to ensure accurate spectral interpretation.
Understanding the Molecule: A Predictive Approach
Before diving into troubleshooting, a foundational understanding of the expected ¹H NMR spectrum of this compound is crucial. The molecule's structure, with its distinct substituents on the benzene ring, dictates a predictable yet potentially complex pattern of signals.
Key Structural Features and Their NMR Influence:
-
Aromatic Protons: The benzene ring has three protons (H-3, H-5, and H-6). Their chemical shifts are influenced by the electron-withdrawing nature of the acetyl and carboxylic acid groups, and the electronegative fluorine atom. This generally pushes their signals downfield into the aromatic region (typically 7.0-8.5 ppm).[1][2]
-
Acetyl Group: The methyl protons of the acetyl group (-COCH₃) are expected to appear as a singlet in the upfield region, typically around 2.0-2.5 ppm.
-
Carboxylic Acid Proton: The acidic proton of the -COOH group is highly deshielded and typically appears as a broad singlet far downfield, often between 10-13 ppm.[3][4] Its chemical shift and appearance are highly dependent on solvent, concentration, and water content.[4][5]
-
Fluorine Coupling: The ¹⁹F nucleus has a spin of I = ½, similar to a proton. This means it will couple with nearby protons, leading to additional splitting of their signals. This phenomenon, known as ¹H-¹⁹F coupling, is a key feature to anticipate in the spectrum. The magnitude of the coupling constant (J-value) depends on the number of bonds separating the proton and the fluorine atom.[6][7]
dot graph "4_Acetyl_2_fluorobenzoic_acid_structure" { layout=neato; node [shape=plaintext, fontsize=12, fontcolor="#202124"]; edge [fontsize=10];
} ddot Figure 1: Structure of this compound with proton labeling.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the interpretation of your ¹H NMR spectrum.
Q1: The aromatic region of my spectrum is more complex than expected. Why are the signals not simple doublets or triplets?
A1: The complexity in the aromatic region arises from two primary factors: second-order coupling effects and, most significantly, coupling to the fluorine atom.
-
Causality: The three aromatic protons (H-3, H-5, and H-6) are in close proximity and will couple with each other. Furthermore, they will also couple to the fluorine atom at the 2-position. This ¹H-¹⁹F coupling adds another layer of splitting to each proton signal. The magnitude of these J-couplings can be similar, leading to overlapping multiplets that are difficult to resolve at first glance.
-
Expected Coupling Patterns:
-
H-3: This proton is ortho to the fluorine atom, so it will experience a relatively large three-bond coupling (³JHF), typically in the range of 7-10 Hz. It is also meta to H-5, resulting in a smaller four-bond coupling (⁴JHH, ~2-3 Hz). This should result in a doublet of doublets.
-
H-5: This proton is meta to the fluorine, leading to a smaller four-bond coupling (⁴JHF, ~4-7 Hz). It is ortho to H-6 (³JHH, ~8-9 Hz) and meta to H-3 (⁴JHH, ~2-3 Hz). This will likely appear as a complex multiplet, potentially a doublet of doublet of doublets.
-
H-6: This proton is para to the fluorine, resulting in the smallest five-bond coupling (⁵JHF, ~1-3 Hz).[8] It is ortho to H-5 (³JHH, ~8-9 Hz), which will be the dominant splitting. This signal may appear as a doublet, with each peak slightly broadened or further split by the small coupling to fluorine.
-
-
Troubleshooting Steps:
-
Increase Spectrometer Field Strength: If available, acquiring the spectrum on a higher field instrument (e.g., 600 MHz vs. 400 MHz) can help to resolve complex multiplets.
-
¹⁹F Decoupling: A proton NMR experiment with fluorine decoupling will simplify the spectrum significantly. In this experiment, the fluorine nucleus is irradiated, which removes its coupling to the protons. The proton signals will then only show ¹H-¹¹H couplings, making the patterns much easier to interpret.
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can help to identify which protons are coupled to each other. A HETCOR (Heteronuclear Correlation) or HMBC (Heteronuclear Multiple Bond Correlation) experiment can definitively show the correlations between the protons and the fluorine atom.[9]
-
Q2: I can't find the carboxylic acid proton signal, or it appears as a very broad, weak hump. Is my sample impure?
A2: This is a very common observation for carboxylic acids and does not necessarily indicate an impurity.
-
Causality: The carboxylic acid proton is acidic and can undergo rapid chemical exchange with other acidic protons, such as trace amounts of water in the deuterated solvent.[10] This exchange process can significantly broaden the signal, sometimes to the point where it is indistinguishable from the baseline. The rate of this exchange is influenced by temperature, concentration, and the choice of solvent.[4][5]
-
Troubleshooting & Confirmation:
-
D₂O Exchange: A definitive way to confirm the identity of the -COOH proton is to perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. The acidic proton will exchange with deuterium, and its signal will disappear from the ¹H NMR spectrum.[3][10]
-
Solvent Choice: The choice of solvent can have a significant impact. In aprotic solvents like CDCl₃ or acetone-d₆, the -COOH signal is often more clearly visible than in protic solvents like methanol-d₄. DMSO-d₆ is often a good choice as it can form strong hydrogen bonds with the carboxylic acid, slowing down the exchange rate and resulting in a sharper peak.[11]
-
Sample Preparation: Ensure your sample and the NMR solvent are as dry as possible to minimize the amount of water available for exchange.
-
Q3: I see an unexpected singlet around 2.1 ppm in my CDCl₃ spectrum. What could it be?
A3: A singlet at approximately 2.1 ppm in a spectrum run in deuterated chloroform is often due to residual acetone.
-
Causality: Acetone is a very common solvent used for cleaning laboratory glassware. Even trace amounts can be difficult to remove completely and will show up in the ¹H NMR spectrum.
-
Troubleshooting & Confirmation:
-
Check Solvent Purity: Run a spectrum of the deuterated solvent by itself to check for impurities.
-
Proper Glassware Cleaning: Ensure all glassware is thoroughly dried in an oven before use to remove any volatile organic solvents.
-
Reference Chemical Shift Tables: Consult tables of common NMR solvent and impurity peaks to confirm the identity of the unexpected signal.
-
Q4: The integration of my aromatic signals does not add up to the expected three protons. What is the problem?
A4: Inaccurate integration can stem from several experimental factors.
-
Causality: Poor signal-to-noise ratio, broad peaks, or overlapping signals can all lead to integration errors. If the peaks are not well-resolved from the baseline, the integration algorithm may not be able to accurately determine the area under each peak.
-
Troubleshooting Steps:
-
Optimize Acquisition Parameters: Increase the number of scans to improve the signal-to-noise ratio. Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1 relaxation time) to allow for complete relaxation of all protons, which is crucial for quantitative integration.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure the peaks rise from a flat baseline.
-
Concentration: A sample that is too concentrated can lead to broad peaks, while a very dilute sample will have a poor signal-to-noise ratio. An optimal concentration is typically 5-10 mg in 0.6-0.7 mL of solvent.[12]
-
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
Following a standardized protocol is essential for obtaining a clean and interpretable spectrum.
1. Sample Preparation:
- Step 1: Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.
- Step 2: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆).
- Step 3: Gently vortex or sonicate the sample to ensure it is fully dissolved.
- Step 4: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube. This removes any particulate matter that could disrupt the magnetic field homogeneity and cause peak broadening.[12]
2. NMR Data Acquisition:
- Step 1: Insert the sample into the NMR spectrometer.
- Step 2: Lock the spectrometer onto the deuterium signal of the solvent.
- Step 3: Shim the magnetic field to optimize its homogeneity. This is a critical step for achieving sharp, well-resolved peaks.
- Step 4: Set the appropriate acquisition parameters, including the number of scans (typically 8 or 16 for a sample of this concentration), the spectral width (e.g., -2 to 14 ppm), and a relaxation delay of at least 5 seconds.
- Step 5: Acquire the spectrum.
3. Data Processing:
- Step 1: Apply a Fourier transform to the acquired free induction decay (FID).
- Step 2: Carefully phase the spectrum to ensure all peaks are in the pure absorption mode.
- Step 3: Apply a baseline correction.
- Step 4: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).
- Step 5: Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants.
dot graph "NMR_Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} ddot Figure 2: A workflow for troubleshooting common issues in the ¹H NMR spectrum of this compound.
Predicted ¹H NMR Data Summary
The following table provides an estimation of the expected chemical shifts and multiplicities for the protons in this compound. Note that actual values may vary depending on the solvent and other experimental conditions.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| -COOH | 10.0 - 13.0 | broad singlet | N/A |
| H-6 | 7.9 - 8.2 | doublet of doublets (or dd) | ³J(H6-H5) ≈ 8-9, ⁵J(H6-F) ≈ 1-3 |
| H-5 | 7.6 - 7.8 | multiplet (or ddd) | ³J(H5-H6) ≈ 8-9, ⁴J(H5-F) ≈ 4-7, ⁴J(H5-H3) ≈ 2-3 |
| H-3 | 7.4 - 7.6 | doublet of doublets (or dd) | ³J(H3-F) ≈ 7-10, ⁴J(H3-H5) ≈ 2-3 |
| -COCH₃ | 2.5 - 2.7 | singlet | N/A |
References
- BenchChem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Halogenated Aromatic Compounds.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
-
Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
JoVE. (2025, May 22). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Supporting Information. (n.d.). Green Chemistry. Retrieved from [Link]
- Dubinsky, S., et al. (1983). The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study.
-
ResearchGate. (2017, March 23). Is it possible to observe NMR peak of carboxylic acid proton when D2O is being used as a solvent?. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Acetyl Nitrate Mediated Conversion of Methyl Ketones to Diverse Carboxylic Acid Derivatives. Retrieved from [Link]
- B. D. Nageswara Rao & D. Balasubramanian (1965) Proton and fluorine N.M.R. spectra of fluorobenzene, Molecular Physics, 9:2, 187-195, DOI: 10.1080/00268976500100231
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
The Royal Society of Chemistry. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
- Dayie, K. T., et al. (2007). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of magnetic resonance (San Diego, Calif. : 1997), 186(2), 245-56.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Troubleshooting [chem.rochester.edu]
- 11. rsc.org [rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
resolving solubility issues of 4-Acetyl-2-fluorobenzoic acid in vitro assays
Answering the call of complex in vitro challenges, this Technical Support Center provides a focused, in-depth guide to navigating the solubility hurdles of 4-Acetyl-2-fluorobenzoic acid. As a Senior Application Scientist, my aim is to move beyond simple instructions, offering a framework of scientific reasoning that empowers researchers to not only solve immediate problems but also to proactively design more robust experimental setups.
We will deconstruct the physicochemical behavior of this molecule and build a logical, evidence-based approach to ensure its effective use in your critical assays.
Technical Support Guide: this compound
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the primary drivers of this compound's poor aqueous solubility?
-
What is the first solvent I should try for creating a stock solution?
-
How does pH influence the solubility of this compound?
-
What is "solvent shock" and how can I prevent it?
-
-
Core Troubleshooting Workflow: From Precipitation to Solution
-
Visual Troubleshooting Guide (Graphviz Diagram)
-
Troubleshooting Matrix: Common Problems, Causes, and Solutions
-
-
In-Depth Experimental Protocols
-
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Protocol 2: pH-Based Solubility Enhancement
-
Protocol 3: Utilizing Cyclodextrins for Solubility Enhancement
-
-
Mechanism Spotlight: How Solubility Enhancers Work
-
The Power of Ionization (Diagram)
-
Cyclodextrin Inclusion Complexes (Diagram)
-
-
References
Frequently Asked Questions (FAQs)
This section addresses the most common initial inquiries regarding the handling of this compound.
Q1: What are the primary drivers of this compound's poor aqueous solubility?
A: The solubility of this compound is governed by its molecular structure. It possesses a benzene ring, an acetyl group, and a fluorine atom, all of which contribute to its lipophilic (fat-soluble) character. While the carboxylic acid group offers some polarity, in its protonated (uncharged) state at acidic or neutral pH, the molecule as a whole is hydrophobic. The solubility of similar, smaller carboxylic acids decreases as the length of the hydrocarbon chain increases, and the bulky, nonpolar nature of the substituted benzene ring in this compound leads to its low intrinsic solubility in water.[1][2]
Q2: What is the first solvent I should try for creating a stock solution?
A: For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the recommended starting point. It is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic compounds.[3][4] Prepare a high-concentration stock (e.g., 10-50 mM) in 100% anhydrous DMSO. This allows for minimal volumes of organic solvent to be added to your aqueous assay medium, thereby reducing the risk of solvent-induced artifacts or cytotoxicity.[3][5]
Q3: How does pH influence the solubility of this compound?
A: As a carboxylic acid, the solubility of this compound is highly dependent on pH.[6][7] The carboxylic acid group has a specific pKa value (the pH at which it is 50% ionized).
-
At a pH below its pKa , the carboxyl group is predominantly in its protonated, uncharged form (-COOH). This form is less polar and thus poorly soluble in water.[8]
-
At a pH above its pKa , the group is deprotonated to its charged carboxylate form (-COO⁻). This ionic form is significantly more polar and exhibits much higher aqueous solubility.[8] Therefore, increasing the pH of the aqueous medium is a primary strategy for enhancing the solubility of this compound.[9]
Q4: What is "solvent shock" and how can I prevent it?
A: "Solvent shock" or "shock precipitation" occurs when a compound dissolved in a concentrated organic solvent (like DMSO) is rapidly diluted into an aqueous buffer where it is poorly soluble.[10][11] The organic solvent disperses quickly, leaving the compound behind in a now-aqueous environment at a concentration far exceeding its solubility limit, causing it to crash out of solution as a fine precipitate.
Prevention Strategies:
-
Pre-warm the aqueous medium to your assay temperature (e.g., 37°C) before adding the stock.
-
Add the stock solution dropwise to the vortexing or swirling medium, rather than all at once.
-
Use a serial dilution method: First, dilute the DMSO stock into a small volume of media containing a solubility enhancer or at an adjusted pH, then add this intermediate solution to the final assay volume.
Core Troubleshooting Workflow: From Precipitation to Solution
Encountering a precipitate is a common yet critical issue. This workflow provides a logical path to diagnose and resolve the problem.
Visual Troubleshooting Guide
This flowchart outlines the decision-making process when you observe precipitation in your experiment.
Caption: Troubleshooting workflow for compound precipitation.
Troubleshooting Matrix
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitate in 100% DMSO stock solution. | The compound has low solubility even in neat DMSO or has degraded. | Gently warm the stock solution to 37°C and sonicate for 5-10 minutes. If it does not dissolve, the stock may be supersaturated or degraded; prepare a fresh, lower-concentration stock. |
| Precipitate forms instantly upon adding DMSO stock to aqueous media. | Solvent Shock: The compound crashes out of solution due to the rapid environmental shift from organic to aqueous.[10][11] | Follow preventative measures: pre-warm media, add stock slowly to a vortex, and consider serial dilution. |
| Media becomes cloudy over time during incubation (e.g., at 37°C). | 1. Exceeded Kinetic Solubility: The final concentration is too high to remain dissolved under assay conditions. 2. pH Shift: Cell metabolism can acidify the media, lowering the pH and decreasing the solubility of the acidic compound.[10] 3. Media Interaction: The compound may bind to and precipitate with components in the media, such as proteins in fetal bovine serum (FBS).[10] | 1. Reduce the final test concentration of the compound. 2. Use a more robustly buffered medium (e.g., HEPES-buffered) or implement a pH-based solubility enhancement strategy (Protocol 2). 3. Test solubility in media with reduced serum or in a serum-free formulation. |
| Inconsistent or non-reproducible assay results. | Micro-precipitation: The compound may be forming very fine, invisible precipitates, leading to an inaccurate and variable effective concentration in solution. | This is a direct consequence of poor solubility. Address the root cause by systematically determining the compound's maximum soluble concentration in your specific assay medium and working below that limit, or by employing a solubility enhancement technique. |
In-Depth Experimental Protocols
These protocols provide step-by-step guidance for key solubility enhancement workflows.
Protocol 1: Preparation of a High-Concentration Stock Solution
Objective: To prepare a clear, stable, high-concentration stock solution in an organic solvent.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated balance and sterile pipette tips
Procedure:
-
Calculation: Determine the mass of the compound required to achieve the desired concentration (e.g., 10 mM).
-
Mass (mg) = Desired Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol )
-
-
Weighing: Aseptically weigh the calculated amount of powder and transfer it to a sterile vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO. Cap the vial securely.
-
Mixing: Vortex the solution vigorously for 1-2 minutes.
-
Inspection: Visually inspect the solution against a light source to ensure it is completely clear with no visible particulates.
-
Troubleshooting: If particulates remain, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can also be applied.[12]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.
Protocol 2: pH-Based Solubility Enhancement
Objective: To increase the aqueous solubility of the compound by preparing a working solution in a buffer with a pH above the compound's pKa.
Principle: By raising the pH, the carboxylic acid (-COOH) is deprotonated to the highly soluble carboxylate anion (-COO⁻), significantly increasing its affinity for the aqueous medium.[6][8]
Procedure:
-
Estimate pKa: The pKa of benzoic acid is ~4.2. Electron-withdrawing groups like fluorine can slightly lower this value. Assume an estimated pKa of ~3.5-4.0 for this compound.
-
Select Buffer: Choose a buffer with a pH at least 1-2 units above the estimated pKa. A common choice for cell culture compatibility is a phosphate buffer (e.g., PBS) or a Tris buffer adjusted to pH 7.4.
-
Prepare Alkaline Stock:
-
Prepare a 10X intermediate stock solution of your compound in a weak base, such as 10-50 mM NaOH. This will ensure the compound is in its soluble salt form.
-
Alternatively, prepare a concentrated stock in DMSO as per Protocol 1.
-
-
Dilution:
-
Slowly add the alkaline stock or DMSO stock to your final assay buffer (e.g., cell culture medium at pH 7.4).
-
The buffer's capacity should be sufficient to maintain the pH well above the compound's pKa, keeping it ionized and dissolved.
-
-
Verification: After dilution, check the final pH of your solution to ensure it remains within the acceptable range for your assay.
Protocol 3: Utilizing Cyclodextrins for Solubility Enhancement
Objective: To improve aqueous solubility by forming an inclusion complex with a cyclodextrin.
Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][14] The lipophilic this compound molecule can become encapsulated within the CD's hydrophobic core, while the CD's water-soluble exterior allows the entire complex to dissolve readily in aqueous media.[15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for this purpose.[16]
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-20% w/v). Gentle warming may be required to fully dissolve the cyclodextrin. Sterile filter the solution.
-
Complexation:
-
Add your concentrated DMSO stock of this compound directly to the HP-β-CD solution. The molar ratio of CD to your compound should be high (e.g., 100:1 or higher to start).
-
Mix thoroughly by vortexing.
-
Allow the solution to equilibrate for at least 1 hour at room temperature or 37°C to facilitate the formation of the inclusion complex.
-
-
Final Dilution: Use this compound-cyclodextrin complex solution for further dilutions into your final assay medium.
-
Control: Crucially, remember to include a "vehicle control" in your experiment that contains the same final concentration of HP-β-CD without the compound, as cyclodextrins themselves can sometimes have minor effects in biological assays.[5]
Mechanism Spotlight: How Solubility Enhancers Work
Understanding the "why" behind these techniques is key to applying them effectively.
The Power of Ionization
Caption: Effect of pH on carboxylic acid solubility.
Cyclodextrin Inclusion Complexes
Sources
- 1. ncert.nic.in [ncert.nic.in]
- 2. quora.com [quora.com]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 6. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. longdom.org [longdom.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. touroscholar.touro.edu [touroscholar.touro.edu]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Purification of 4-Acetyl-2-fluorobenzoic Acid
Welcome to the technical support hub for 4-Acetyl-2-fluorobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance the purity of your compound. Our focus is on delivering practical, field-tested insights grounded in scientific principles.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues that may arise during the purification of this compound, offering step-by-step solutions.
Issue 1: Low Yield After Recrystallization
Question: I am experiencing a significant loss of product after performing recrystallization. What are the potential causes and how can I optimize the process?
Answer: Low recovery is a common challenge in recrystallization and can often be attributed to several factors. A systematic approach is key to identifying and resolving the issue.
-
Excessive Solvent Use: The principle of recrystallization relies on the differential solubility of the compound in a hot versus a cold solvent.[1][2] Using too much solvent will keep the compound in solution even after cooling, drastically reducing the yield.
-
Solution: Add the hot solvent portion-wise (drop by drop) to the crude material until it just dissolves.[1] This ensures you are using the minimum amount of solvent necessary.
-
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound completely at its boiling point but poorly at room temperature or below.
-
Cooling Rate is Too Rapid: Allowing the solution to cool too quickly can lead to the formation of small, impure crystals or prevent crystallization altogether.
-
Solution: Let the solution cool slowly to room temperature on a benchtop, insulated with a beaker and paper towels, before moving it to an ice bath for complete crystallization.[1]
-
-
Premature Crystallization During Hot Filtration: If the solution cools during gravity filtration to remove insoluble impurities, the product can crystallize in the funnel, leading to loss.
-
Solution: Use a pre-heated funnel and filter flask, and keep the solution at or near its boiling point during the filtration process.
-
Issue 2: Persistent Impurities Detected by HPLC or NMR
Question: After purification, my analytical data (HPLC, NMR) still shows the presence of impurities. What are the likely contaminants and what advanced purification techniques can I employ?
Answer: The nature of the impurities often dictates the most effective purification strategy. Common impurities can arise from starting materials, side reactions, or subsequent decomposition.
-
Common Contaminants:
-
Isomeric Impurities: Friedel-Crafts acylation, a plausible synthetic route, can sometimes yield isomeric products.[3][4] For instance, the acetyl group might be introduced at a different position on the aromatic ring.
-
Starting Materials: Unreacted starting materials, such as 3-fluorotoluene derivatives, may persist.
-
Byproducts from Oxidation/Reduction Steps: If the synthesis involves oxidation or reduction, related byproducts like alcohols or incompletely oxidized precursors might be present.[5]
-
-
Advanced Purification Strategies:
-
Column Chromatography: For impurities with different polarities, silica gel column chromatography is highly effective. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) can separate the desired compound from its impurities.
-
Acid-Base Extraction: The carboxylic acid functionality of this compound allows for selective extraction.[3] Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., sodium bicarbonate). The desired acid will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified (e.g., with HCl) to precipitate the purified product, which is then collected by filtration.[6]
-
Preparative HPLC: For achieving very high purity, especially for small quantities, preparative high-performance liquid chromatography (prep-HPLC) is the method of choice. This technique offers high resolution for separating closely related impurities.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and purification of this compound.
Q1: What is the best single solvent for recrystallizing this compound?
A1: While the ideal solvent can depend on the specific impurities, polar protic solvents are generally a good starting point. Ethanol and methanol are often effective. A mixed solvent system, such as ethanol-water, can also be highly effective for benzoic acid derivatives, allowing for fine-tuning of the solubility.[2]
Q2: How can I remove colored impurities from my crude product?
A2: Colored impurities are typically large, conjugated organic molecules. These can often be effectively removed by treating the hot solution of your crude product with a small amount of activated charcoal before the hot filtration step. The charcoal adsorbs the colored impurities, which are then removed by filtration. Use charcoal sparingly, as it can also adsorb some of your desired product.[2]
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid.[2] This often happens if the solution is too concentrated or if the boiling point of the solvent is higher than the melting point of the solute.
-
Solution 1: Add a small amount of additional hot solvent to redissolve the oil, and then allow it to cool more slowly.
-
Solution 2: Induce crystallization at a lower temperature by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
-
Solution 3: Consider a different solvent or solvent system with a lower boiling point.[2]
Q4: What are the key safety precautions when handling this compound?
A4: this compound is an irritant. It may cause skin, eye, and respiratory irritation.[7] Always handle this compound in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8] In case of contact, wash the affected area thoroughly with water.[9][10]
Q5: How should I store purified this compound?
A5: To maintain its purity, this compound should be stored in a tightly sealed container in a cool, dry place.[7] Storage at 2-8°C is often recommended.[7][11]
Experimental Protocols
Protocol 1: Standard Recrystallization
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent and heat to boiling. Continue adding the solvent dropwise until the solid just dissolves. Allow to cool to room temperature and then in an ice bath to assess crystal formation.
-
Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Pre-heat a gravity funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Cover the flask containing the filtrate and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by suction filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent. Allow the crystals to dry completely, either air-drying or in a vacuum oven at a modest temperature.
Protocol 2: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.
-
Separation: Allow the layers to separate. The deprotonated this compound will be in the upper aqueous layer. Drain the lower organic layer, which contains non-acidic impurities.
-
Precipitation: Transfer the aqueous layer to a clean beaker and cool it in an ice bath. Slowly add concentrated hydrochloric acid dropwise while stirring until the solution is acidic (test with pH paper). The purified this compound will precipitate out as a solid.
-
Isolation: Collect the purified solid by suction filtration, wash with a small amount of cold water, and dry thoroughly.
Visualizing Purification Workflows
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting common recrystallization issues.
References
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Acetyl-4-fluorobenzoic acid () for sale [vulcanchem.com]
- 4. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. guidechem.com [guidechem.com]
- 7. 2-Acetyl-4-fluorobenzoic Acid|CAS 1334325-35-7 [benchchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 11. chemscene.com [chemscene.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. fishersci.com [fishersci.com]
- 14. carlroth.com [carlroth.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. 1029714-95-1|this compound| Ambeed [ambeed.com]
- 17. globalscientificjournal.com [globalscientificjournal.com]
- 18. CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid - Google Patents [patents.google.com]
- 19. 4-Fluorobenzoic Acid | 456-22-4 | SynZeal [synzeal.com]
- 20. aobchem.com [aobchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stabilizing 4-Acetyl-2-fluorobenzoic Acid in Solution
Welcome to the technical support resource for 4-Acetyl-2-fluorobenzoic acid. This guide is designed for researchers, medicinal chemists, and formulation scientists to address common challenges associated with the handling and stability of this versatile fluorinated building block in solution. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of this compound that I should be aware of when preparing solutions?
A1: this compound possesses three key functional groups that influence its stability: a carboxylic acid, an aromatic acetyl (ketone) group, and a carbon-fluorine bond.[1][2] The primary liabilities in solution are:
-
Decarboxylation: Like many benzoic acid derivatives, this compound can lose carbon dioxide (CO₂) from its carboxyl group, especially under high-temperature conditions.[3] This reaction is often catalyzed by transition metals or occurs in high-boiling point solvents.[3]
-
Hydrolysis of the Acetyl Group: While generally stable, the acetyl group can be susceptible to hydrolysis under strongly acidic or basic conditions, particularly with prolonged heating.[4][5] This would yield 2-fluorobenzoic acid and acetic acid.
-
Oxidative Degradation: Although the aromatic ring is electron-deficient, strong oxidizing conditions could potentially lead to degradation. For analogous compounds, oxidation of substituents on the aromatic ring is a known degradation pathway.[6]
-
Photodegradation: Exposure to high-energy light (UV) can induce degradation, potentially leading to dehalogenation or polymerization, a common concern for many aromatic compounds.[6][7]
Q2: What is the recommended solvent for dissolving this compound for long-term storage?
A2: The choice of solvent is critical. For long-term stability, polar aprotic solvents are highly recommended.
-
Recommended: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices as they readily dissolve the compound and are non-protic, minimizing the risk of hydrolysis.[1]
-
Use with Caution: Alcohols like methanol or ethanol can be used for short-term applications. However, there is a risk of esterification of the carboxylic acid group, especially if acidic catalysts are present.
-
Aqueous Solutions: Direct dissolution in neutral water is challenging due to limited solubility. To prepare aqueous stocks, it is necessary to deprotonate the carboxylic acid to form a more soluble salt. This is achieved by using a buffered solution or by adding a base (see Q3).
Q3: My compound is precipitating out of my aqueous buffer. How can I improve its solubility and stability?
A3: Precipitation from aqueous solutions is typically a pH-dependent solubility issue. The carboxylic acid group is significantly more soluble in its deprotonated (carboxylate salt) form.
The acidity of the carboxylic acid is enhanced by the electron-withdrawing effects of both the ortho-fluorine and para-acetyl groups.[8][9] The pKa is therefore expected to be lower than that of benzoic acid (pKa ≈ 4.2). To maintain solubility, the pH of the solution should be maintained at least 1.5 to 2 units above the pKa.
Troubleshooting Steps:
-
Select an Appropriate Buffer: Choose a buffer system that maintains a pH in the range of 6.0-7.5, such as a phosphate buffer (PBS).
-
Controlled Dissolution: Do not add the solid powder directly to the buffer. Instead, first create a concentrated slurry of the compound in a small amount of water or co-solvent (e.g., ethanol).
-
Titrate with Base: Slowly add a dilute solution of a base (e.g., 1 M NaOH or KOH) dropwise to the slurry while stirring until the solid completely dissolves.
-
Final Dilution: Once dissolved, add the appropriate buffer concentrate and bring the solution to the final desired volume and concentration with purified water.
Troubleshooting Guide: Common Issues in Solution
Issue 1: My solution of this compound has turned yellow/brown upon storage.
-
Possible Cause: Discoloration often points to oxidative degradation or the formation of minor polymeric impurities. This can be accelerated by exposure to air (oxygen) and light. A similar phenomenon is observed in other aromatic acids with functional groups susceptible to oxidation.[6]
-
Troubleshooting & Prevention:
-
Inert Atmosphere: For long-term storage, degas your solvent and overlay the solution with an inert gas like argon or nitrogen before sealing the container.
-
Light Protection: Always store solutions in amber vials or wrap the container in aluminum foil to protect it from light.[6]
-
Temperature Control: Store solutions at recommended low temperatures (e.g., 2-8°C or -20°C) to slow the rate of any potential degradation reactions.[2]
-
Purity Check: Analyze the discolored solution by HPLC to quantify the parent compound and identify any significant new peaks, which may be degradation products.
-
Issue 2: I see new peaks in my HPLC chromatogram after leaving my solution on the bench.
-
Possible Cause: The appearance of new, unexpected peaks indicates chemical degradation. The identity of these peaks depends on the specific conditions (solvent, pH, light/heat exposure).
-
Troubleshooting Workflow: The following decision tree can help diagnose the issue.
Caption: Troubleshooting workflow for identifying degradation sources.
-
Definitive Identification: To confirm the degradation pathway, it is best practice to perform a forced degradation study (see Protocol 2) to intentionally generate and identify the potential degradants.
Quantitative Stability Overview
The stability of this compound is highly dependent on the storage conditions. The table below summarizes the expected stability based on data from analogous compounds.
| Condition | Solvent | pH | Temperature | Light | Expected Stability (t₉₀) | Primary Degradation Pathway |
| Optimal | DMSO | N/A | -20°C | Protected | > 12 months | Negligible |
| Aqueous (Buffered) | PBS | 7.4 | 4°C | Protected | 1-3 months | Slow Hydrolysis/Oxidation |
| Aqueous (Unbuffered) | Water | ~3-4 | Room Temp | Ambient | < 1 week | Precipitation, Hydrolysis |
| Acidic Stress | 0.1 M HCl | < 1 | 60°C | Protected | Hours to Days | Acetyl Hydrolysis |
| Basic Stress | 0.1 M NaOH | > 13 | 60°C | Protected | Hours | Acetyl Hydrolysis |
| Thermal Stress | Any | N/A | > 80°C | Protected | Hours to Days | Decarboxylation |
t₉₀: Time at which 90% of the initial concentration remains.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stabilized Aqueous Stock Solution
This protocol details the preparation of a buffered aqueous solution suitable for cell-based assays or other downstream applications.
-
Materials:
-
This compound (MW: 182.15 g/mol )
-
1 M Sodium Hydroxide (NaOH), certified
-
10x Phosphate-Buffered Saline (PBS), pH 7.4
-
Purified, sterile water (e.g., Milli-Q)
-
Sterile amber storage vials
-
-
Procedure:
-
Weigh out 18.22 mg of this compound (for 10 mL final volume).
-
Transfer the solid to a sterile 15 mL conical tube.
-
Add 5 mL of purified water to create a slurry.
-
While vortexing gently, add 1 M NaOH drop-by-drop until all solid material is fully dissolved. Monitor the pH to ensure it does not exceed 8.5.
-
Once dissolved, add 1 mL of 10x PBS buffer.
-
Add purified water to reach a final volume of 10 mL.
-
Confirm the final pH is between 7.2 and 7.4. Adjust carefully with dilute HCl or NaOH if necessary.
-
Sterile-filter the solution through a 0.22 µm syringe filter into a sterile, amber vial.
-
Store at 2-8°C for short-term use (< 1 month) or at -20°C for long-term storage.
-
Protocol 2: Forced Degradation Study Workflow
This study is crucial for identifying potential degradation products and establishing a stability-indicating analytical method.[6]
Caption: Potential chemical degradation pathways.
References
-
Goossen, L. J., & Koley, D. (2006). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 45(23), 3792-3794. Available at: [Link]
-
Farcasiu, D., & Hancu, D. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(3), 778-783. Available at: [Link]
-
Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]
-
Goossen, L. J., et al. (2021). Decarboxylative Hydroxylation of Benzoic Acids. ResearchGate. Available at: [Link]
-
Tunc, M. S. (2009). Cleavage of Acetyl Groups for Acetic Acid Production in Kraft Pulp Mills. University of Maine. Available at: [Link]
-
Zuo, Z., et al. (2021). Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination. Journal of the American Chemical Society, 143(15), 5977-5983. Available at: [Link]
-
Creaser, C. S., et al. (2002). Biodegradation Studies of 4-Fluorobenzoic Acid and 4-Fluorocinnamic Acid: an Evaluation of Membrane Inlet Mass Spectrometry as an Alternative to High Performance Liquid Chromatography and Ion Chromatography. Analyst, 127(9), 1241-1246. Available at: [Link]
-
Schlömann, M., et al. (1990). Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. Applied and Environmental Microbiology, 56(4), 979-984. Available at: [Link]
-
Chem 263 Lecture Notes. (2010). Hydrolysis of Acid Chlorides. Available at: [Link]
-
Schreiber, A., et al. (1980). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. Applied and Environmental Microbiology, 39(1), 58-67. Available at: [Link]
-
Getreuer, B., et al. (2012). Kinetics of the partial defluorination and degradation of 4-fluorobenzoic acid and three chlorofluorobenzoic acid substrates after 3 h of UV illumination. ResearchGate. Available at: [Link]
-
Hamacher, K., & Coenen, H. H. (1995). Simple rapid hydrolysis of acetyl protecting groups in the FDG synthesis using cation exchange resins. Nuclear Medicine and Biology, 22(1), 19-23. Available at: [Link]
-
Schreiber, A., et al. (1980). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. Applied and Environmental Microbiology. Available at: [Link]
-
Schreiber, A., et al. (1980). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. Applied and Environmental Microbiology, 39(1), 58-67. Available at: [Link]
-
Naz, S., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11). Available at: [Link]
-
LibreTexts Chemistry. (2023). Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). Available at: [Link]
-
ResearchGate. (2012). Can you suggest best method to remove this acetyl group?. Retrieved from [Link]
-
Britannica. (2026). Carboxylic acid. Retrieved from [Link]
-
Ahmad, S., et al. (2014). Biological degradation of 4-chlorobenzoic acid by a PCB-metabolizing bacterium through a pathway not involving (chloro)catechol. Archives of Microbiology, 196, 39-48. Available at: [Link]
-
Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
-
LibreTexts Chemistry. (2023). Carboxyl Derivatives. Available at: [Link]
-
Nguyen, T. V., & Bekensir, A. (2014). Aromatic Cation Activation: Nucleophilic Substitution of Alcohols and Carboxylic Acids. Organic Letters, 16(6), 1724-1727. Available at: [Link]
-
Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]
Sources
- 1. 2-Acetyl-4-fluorobenzoic acid () for sale [vulcanchem.com]
- 2. 2-Acetyl-4-fluorobenzoic Acid|CAS 1334325-35-7 [benchchem.com]
- 3. Benzoic acid - Wikipedia [en.wikipedia.org]
- 4. chem.ualberta.ca [chem.ualberta.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. CAS 445-29-4: 2-Fluorobenzoic acid | CymitQuimica [cymitquimica.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Technical Guide to the Anticipated Biological Activity of 4-Acetyl-2-fluorobenzoic Acid in Comparison to Other Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzoic Acid Scaffold as a Privileged Structure in Drug Discovery
Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are fundamental scaffolds in medicinal chemistry, recognized for a wide spectrum of pharmacological activities.[1] The versatility of the benzoic acid framework allows for its interaction with a multitude of biological targets, leading to a broad range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The biological activity of these derivatives is profoundly influenced by the nature and positioning of substituents on the benzene ring, which modulate the molecule's electronic properties, lipophilicity, and steric profile.[3] This guide provides a comparative analysis of the anticipated biological activity of 4-Acetyl-2-fluorobenzoic acid, a compound with limited publicly available biological data, by examining the structure-activity relationships (SAR) of closely related benzoic acid derivatives. Through this comparative lens, we aim to provide a predictive framework for its potential efficacy and mechanism of action, particularly in the context of cancer therapy.
The Influence of Fluoro and Acetyl Substituents on Biological Activity: A Mechanistic Perspective
The unique substitution pattern of this compound, featuring a fluorine atom at position 2 and an acetyl group at position 4, suggests the potential for interesting biological properties. Both fluoro and acetyl groups are known to significantly impact the pharmacological profiles of bioactive molecules.
The Role of Fluorine Substitution: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[4] The high electronegativity of fluorine can alter the acidity of the carboxylic acid group, potentially influencing its interaction with biological targets.[2] Studies on fluorinated benzoic acid derivatives have demonstrated their potential as anticancer and antimicrobial agents.[4] For instance, some fluorinated heterocycles have shown potent cytotoxic activity against various cancer cell lines, with IC50 values in the micromolar range.
The Impact of Acetyl Substitution: The acetyl group, a simple ketone, can also play a crucial role in the biological activity of small molecules. It can participate in hydrogen bonding and other interactions within the active sites of enzymes. Furthermore, acetylated derivatives of known active compounds have been explored to modulate their activity. For example, a derivative of acetylsalicylic acid (aspirin) has shown significant anticancer activity.[5] In some contexts, the acetyl group itself can be a key pharmacophoric feature.
Given these individual contributions, the combination of a fluorine atom and an acetyl group on the benzoic acid scaffold of this compound presents a compelling case for investigating its biological potential, particularly as an anticancer agent.
Comparative Analysis of Anticancer Activity: Insights from Structurally Related Benzoic Acid Derivatives
While direct experimental data for this compound is scarce, we can infer its potential activity by examining the performance of structurally similar compounds. The following table summarizes the in vitro anticancer activity of various benzoic acid derivatives against different cancer cell lines, highlighting the influence of different substituents.
| Compound/Derivative Class | Substituents | Cancer Cell Line(s) | IC50 Value | Reference(s) |
| Fluorinated Tetrahydroacridine-Benzoic Acid Conjugates | 2-Fluorobenzoic acid moiety | HT29 (Colon) | 19.70 - 68.41 µM | [1] |
| 3-Fluorobenzoic acid moiety | A549 (Lung) | 68.07 - 183.26 µM | [1] | |
| Hydroxybenzoic Acid Derivatives | 3,4-Dihydroxy (DHBA) | HCT-116 (Colorectal) | ~1.25 mM (at 48h) | [2] |
| Fluorinated Benzothiazoles | 6-Fluoro | THP-1 (Leukemia) | 0.9 - 1.0 µM | |
| Fluorinated Indoles | 5-Fluoroindole-tethered chromene | A549, PC-3, MCF-7 | 7.9 - 9.1 µM | |
| Aspirin-based Benzyl Esters | Acetoxy | HT-29 (Colon) | 276 µM (for phosphoaspirin) | [5] |
| Non-Hydroxamate Benzoic Acid-Based HDAC Inhibitors | 3-Chloro-4-amino | MCF-7 (Breast) | 20.3 µM | [6] |
| K562 (Leukemia) | 42.0 µM | [6] |
This comparative data underscores that fluorination can lead to potent anticancer activity, with some derivatives exhibiting efficacy in the low micromolar range. The position of the fluorine atom and the overall molecular structure are critical determinants of this activity.[1] Similarly, other substitutions on the benzoic acid ring, such as hydroxyl and chloro groups, have been shown to yield compounds with significant cytotoxic effects.[2][6]
Potential Mechanism of Action: Histone Deacetylase (HDAC) Inhibition
A plausible mechanism of action for many anticancer benzoic acid derivatives is the inhibition of histone deacetylases (HDACs).[2][7] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is often associated with cancer.[6] By inhibiting HDACs, small molecules can induce the re-expression of tumor suppressor genes, leading to cell cycle arrest and apoptosis in cancer cells.
Several studies have demonstrated that benzoic acid derivatives, particularly those with hydroxyl groups, can act as HDAC inhibitors.[2][7] The carboxylic acid moiety is a key feature for binding to the active site of HDAC enzymes. The specific substituents on the aromatic ring then modulate the potency and selectivity of this inhibition.
Experimental Protocols
To facilitate further research into the biological activity of this compound and its analogs, detailed protocols for key in vitro assays are provided below.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol is a standard colorimetric assay to determine the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound (this compound or other derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Protocol 2: Histone Deacetylase (HDAC) Activity/Inhibition Assay (Colorimetric)
This protocol measures the ability of a compound to inhibit HDAC activity.
Materials:
-
HDAC Activity/Inhibition Assay Kit (Colorimetric)
-
Nuclear extract from cancer cells or purified HDAC enzyme
-
Test compound (this compound or other derivatives) dissolved in DMSO
-
Microplate reader
Procedure:
-
Substrate Coating: Add the acetylated histone substrate to the wells of the microplate and incubate to allow for stable capture.
-
HDAC Reaction: Add the nuclear extract or purified HDAC enzyme to the wells, along with different concentrations of the test compound or a known HDAC inhibitor (positive control). Include a no-enzyme control.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 45-60 minutes) to allow the HDACs to deacetylate the substrate.
-
Detection: Wash the wells and add a specific antibody that recognizes the acetylated histone substrate.
-
Secondary Antibody and Substrate: Add a secondary antibody conjugated to an enzyme (e.g., HRP) and a colorimetric substrate.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader. The amount of color produced is inversely proportional to the HDAC activity.
-
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the control. Determine the IC50 value for HDAC inhibition.
Visualizing the Scientific Workflow and Potential Mechanisms
To provide a clearer understanding of the experimental process and the potential biological pathways involved, the following diagrams are presented in Graphviz DOT language.
Caption: A generalized experimental workflow for assessing the anticancer and HDAC inhibitory activity of benzoic acid derivatives.
Caption: A simplified diagram illustrating the potential mechanism of action of a benzoic acid derivative as an HDAC inhibitor, leading to cancer cell death.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently limited in the public domain, a comparative analysis of structurally related benzoic acid derivatives provides a strong rationale for its investigation as a potential anticancer agent. The presence of both a fluorine atom and an acetyl group on the benzoic acid scaffold suggests a unique pharmacological profile that may include potent HDAC inhibitory activity.
Future research should focus on the synthesis and in vitro evaluation of this compound against a panel of cancer cell lines to determine its cytotoxic effects and elucidate its mechanism of action. The detailed experimental protocols provided in this guide offer a starting point for such investigations. A thorough structure-activity relationship study of a series of acetylated and fluorinated benzoic acid derivatives would be invaluable for optimizing the anticancer potency and selectivity of this promising class of compounds.
References
-
Madhunapantula, S. V., et al. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PLoS ONE, 12(7), e0181101. [Link]
-
El-Sayed, N. N. E., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry. [Link]
-
Al-Otaibi, A. M., et al. (2025). Synthesis, In Silico, and Biological Evaluation of Non‐Hydroxamate Benzoic Acid–Based Derivatives as Potential Histone Deacetylase Inhibitors (HDACi). Chemistry & Biodiversity. [Link]
-
Kassab, R. B., et al. (2015). Structure-activity relationship study of novel anticancer aspirin-based compounds. Oncology Reports, 34(5), 2367-2374. [Link]
-
Czarnecka, K., et al. (2020). Biological assessment of new tetrahydroacridine derivatives with fluorobenzoic moiety in vitro on A549 and HT-29 cell lines and in vivo on animal model. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1279-1290. [Link]
-
Ganesan, A. (2014). Antiproliferative and proapoptotic activities of 4-hydroxybenzoic acid-based inhibitors of histone deacetylases. Cancer Letters, 343(1), 167-175. [Link]
-
Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]
-
Journal of Chemistry Letters. (2025). Design Synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives. [Link]
-
PubMed. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). [Link]
Sources
- 1. Biological assessment of new tetrahydroacridine derivatives with fluorobenzoic moiety in vitro on A549 and HT-29 cell lines and in vivo on animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Structure-activity relationship study of novel anticancer aspirin-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, In Silico, and Biological Evaluation of Non‐Hydroxamate Benzoic Acid–Based Derivatives as Potential Histone Deacetylase Inhibitors (HDACi) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to 4-Acetyl-2-fluorobenzoic Acid: A Guide for Researchers
Introduction
4-Acetyl-2-fluorobenzoic acid is a key building block in medicinal chemistry and materials science, finding application in the synthesis of a variety of pharmaceutical intermediates and functional materials. The strategic placement of the acetyl, fluoro, and carboxylic acid groups on the benzene ring provides a versatile scaffold for further chemical modification. Consequently, the efficient and scalable synthesis of this molecule is of significant interest to researchers in both academic and industrial settings.
This guide provides a comprehensive comparative analysis of the primary synthetic methodologies for this compound. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a critical evaluation of their respective advantages and limitations. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic strategy that best aligns with their specific research goals, available resources, and desired scale of production.
Core Synthetic Strategies: A Head-to-Head Comparison
The synthesis of this compound predominantly revolves around three core strategies: Friedel-Crafts acylation, oxidation of a pre-functionalized precursor, and a multi-step approach involving diazotization. Each of these routes offers a unique set of advantages in terms of regioselectivity, scalability, and reaction conditions.
| Parameter | Method 1: Friedel-Crafts Acylation | Method 2: Oxidation of 4-Ethyl-2-fluorobenzoic Acid | Method 3: Diazotization of an Aminobenzoic Acid Derivative |
| Starting Material | 2-Fluorobenzoic acid or its ester derivative | 4-Ethyl-2-fluorotoluene | 4-Amino-2-fluorobenzoic acid |
| Key Transformation | Electrophilic aromatic substitution | Side-chain oxidation | Diazotization followed by Sandmeyer-type reaction |
| Typical Yield | Moderate to Good | Good to Excellent | Moderate |
| Scalability | Good | Excellent | Moderate |
| Regiocontrol | Good, directed by the fluorine and carboxyl groups | Excellent, precursor-defined | Excellent, precursor-defined |
| Key Reagents | Acetyl chloride/acetic anhydride, Lewis acid (e.g., AlCl₃) | Oxidizing agent (e.g., KMnO₄, CrO₃) | NaNO₂, HBF₄, acetylating agent |
| Primary Challenges | Potential for side reactions, harsh Lewis acids | Availability of starting material, harsh oxidizing conditions | Multi-step process, handling of diazonium salts |
Method 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and direct approach for introducing an acetyl group onto an aromatic ring.[1] In the context of synthesizing this compound, this method typically starts from a 2-fluorobenzoic acid derivative.
Mechanistic Rationale
The reaction proceeds via an electrophilic aromatic substitution mechanism. A strong Lewis acid, such as aluminum chloride (AlCl₃), activates the acylating agent (acetyl chloride or acetic anhydride) to form a highly electrophilic acylium ion. The electron-rich aromatic ring of the 2-fluorobenzoic acid derivative then attacks this electrophile. The fluorine atom and the carboxylic acid group (or its ester form) are both electron-withdrawing, which deactivates the ring towards electrophilic substitution. However, the fluorine atom is an ortho-, para-director. Since the para position is occupied by the carboxylic acid group, the incoming acetyl group is directed to the ortho position, yielding the desired 2-acetyl product. To circumvent the deactivating effect of the free carboxylic acid, it is often protected as an ester prior to acylation.[2]
// Nodes start [label="2-Fluorobenzoic Acid Ester", fillcolor="#F1F3F4"]; reagents [label="Acetyl Chloride / AlCl₃", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; intermediate [label="Acylium Ion Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="this compound Ester", fillcolor="#34A853", fontcolor="#FFFFFF"]; hydrolysis [label="Hydrolysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; final_product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> intermediate [label="Reaction with"]; reagents -> intermediate [style=dashed]; intermediate -> product [label="Electrophilic Aromatic\nSubstitution"]; product -> hydrolysis; hydrolysis -> final_product; }
Figure 1: Workflow for Friedel-Crafts Acylation.
Experimental Protocol
A representative procedure for the synthesis of this compound via Friedel-Crafts acylation is as follows:
-
Esterification of 2-Fluorobenzoic Acid:
-
Dissolve 2-fluorobenzoic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
After cooling, neutralize the solution and extract the methyl 2-fluorobenzoate with a suitable organic solvent.
-
Purify the ester by distillation or chromatography.
-
-
Friedel-Crafts Acylation:
-
Suspend anhydrous aluminum chloride in a dry, inert solvent such as dichloromethane or 1,2-dichloroethane under a nitrogen atmosphere.
-
Cool the suspension to 0 °C.
-
Slowly add acetyl chloride to the suspension with stirring.
-
Add the methyl 2-fluorobenzoate dropwise, maintaining the temperature at 0-5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting methyl 4-acetyl-2-fluorobenzoate by column chromatography.
-
-
Hydrolysis:
-
Dissolve the purified ester in a mixture of ethanol and aqueous sodium hydroxide.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the solution and acidify with concentrated hydrochloric acid to precipitate the this compound.
-
Filter the solid, wash with cold water, and dry to obtain the final product.
-
Method 2: Oxidation of 4-Ethyl-2-fluorobenzoic Acid
An alternative and often high-yielding approach involves the synthesis of a precursor molecule, 4-ethyl-2-fluorobenzoic acid, followed by the oxidation of the ethyl side chain to the desired acetyl group.
Mechanistic Rationale
This method relies on the robust and well-established chemistry of benzylic oxidation. The ethyl group attached to the aromatic ring is susceptible to oxidation at the benzylic position. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can selectively convert the benzylic methylene group of the ethyl substituent into a carbonyl group, thus forming the acetyl functionality. The regiochemistry is predetermined by the structure of the starting material, ensuring the formation of the desired isomer.
// Nodes start [label="4-Ethyl-2-fluorobenzoic Acid", fillcolor="#F1F3F4"]; reagents [label="Oxidizing Agent (e.g., KMnO₄)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> product [label="Oxidation"]; reagents -> product [style=dashed]; }
Figure 2: Oxidation of a Precursor.
Experimental Protocol
The synthesis of 4-ethyl-2-fluorobenzoic acid can be achieved through various methods, such as a Grignard reaction with diethyl sulfate on a suitable brominated precursor. The subsequent oxidation step is as follows:
-
Oxidation of 4-Ethyl-2-fluorobenzoic Acid:
-
Dissolve 4-ethyl-2-fluorobenzoic acid in a mixture of pyridine and water.
-
Heat the solution to reflux.
-
Slowly add a solution of potassium permanganate in water portion-wise, maintaining the reflux.
-
After the addition is complete, continue to reflux for several hours until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture and filter off the manganese dioxide precipitate.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the this compound.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
-
Method 3: Diazotization of an Aminobenzoic Acid Derivative
This multi-step pathway offers excellent control over regiochemistry by starting with a pre-functionalized aniline derivative.[2] This method is particularly useful when direct acylation or oxidation routes are problematic due to substrate reactivity or the availability of starting materials.
Mechanistic Rationale
The synthesis begins with the diazotization of 4-amino-2-fluorobenzoic acid. The amino group is converted into a diazonium salt using sodium nitrite in the presence of a strong acid.[2] This diazonium salt is a versatile intermediate that can undergo a variety of transformations. In one potential route, the diazonium group can be replaced by an acetyl group through a Sandmeyer-type reaction or a related transformation, although this is a less common approach. A more practical application of this intermediate would be its conversion to a different functional group that can then be transformed into the acetyl group.
// Nodes start [label="4-Amino-2-fluorobenzoic Acid", fillcolor="#F1F3F4"]; diazotization [label="Diazotization (NaNO₂, HBF₄)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; intermediate [label="Diazonium Salt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; acetylation [label="Acetylation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> intermediate [label="Reaction with"]; diazotization -> intermediate [style=dashed]; intermediate -> product [label="Sandmeyer-type Reaction"]; acetylation -> product [style=dashed]; }
Figure 3: Diazotization Pathway.
Experimental Protocol
A general procedure for this route is outlined below:
-
Diazotization of 4-Amino-2-fluorobenzoic Acid:
-
Dissolve 4-amino-2-fluorobenzoic acid in an aqueous solution of a strong acid, such as tetrafluoroboric acid (HBF₄).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.
-
Stir the reaction mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Conversion to the Acetyl Group:
-
This step can be challenging and may require specialized reagents. One possibility involves a palladium-catalyzed cross-coupling reaction with an appropriate acetylating agent.
-
Alternatively, the diazonium salt can be converted to an iodo- or bromo- intermediate, which can then undergo a metal-catalyzed acylation or a Grignard reaction followed by acetylation.
-
Conclusion and Recommendations
The choice of the optimal synthetic route for this compound depends on a variety of factors, including the desired scale of the reaction, the availability and cost of starting materials, and the technical capabilities of the laboratory.
-
For large-scale production and straightforward synthesis , the Oxidation of 4-Ethyl-2-fluorobenzoic Acid is often the most advantageous method, provided the starting material is readily accessible. This route is typically high-yielding and avoids the use of harsh Lewis acids.
-
The Friedel-Crafts Acylation is a viable and direct method, particularly for smaller-scale laboratory syntheses. However, careful optimization of reaction conditions is necessary to minimize side products and ensure good yields. The need for protection and deprotection of the carboxylic acid adds to the step count.
-
The Diazotization route offers the highest degree of regiochemical control but is a multi-step process that involves the handling of potentially unstable diazonium intermediates. This method is best suited for situations where the other routes are not feasible or when a specific isomer is required with high purity.
Ultimately, a thorough evaluation of the experimental conditions and a cost-benefit analysis will guide the researcher to the most suitable synthetic strategy for their specific needs.
References
-
Benchchem. 2-Acetyl-4-fluorobenzoic Acid | CAS 1334325-35-7.
-
Sigma-Aldrich. Friedel–Crafts Acylation.
-
Organic Chemistry Portal. Friedel-Crafts Acylation.
-
Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
Scribd. Friedel Crafts Acylation.
-
National Institutes of Health. Copper-Free Alternatives to Access Ketone Building Blocks from Grignard Reagents.
-
The Royal Society of Chemistry. Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones.
-
MDPI. Recent Advances in Acyl Suzuki Cross-Coupling.
-
TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
-
The Royal Society of Chemistry. Organic & Biomolecular Chemistry.
-
Benchchem. A Comparative Guide to the Synthesis of 2-(4-Fluorobenzoylamino)benzoic Acid Methyl Ester.
-
Organic Syntheses. p-FLUOROBENZOIC ACID.
-
Google Patents. CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid.
Sources
Introduction: The Strategic Value of Fluorinated Building Blocks
An In-Depth Guide to the Validation of 4-Acetyl-2-fluorobenzoic Acid as a Versatile Building Block in Medicinal Chemistry
In modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of lead optimization. The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity. This compound emerges as a particularly valuable research tool, not as a standalone bioactive agent, but as a versatile chemical building block. Its trifunctional nature, featuring a carboxylic acid, a ketone, and an ortho-positioned fluorine atom, provides medicinal chemists with a powerful synthon for constructing complex molecular architectures, particularly in the realm of enzyme inhibitors.
This guide provides a comprehensive validation framework for this compound, offering a comparative analysis against alternative building blocks and detailing rigorous experimental protocols for its quality control and application. The objective is to equip researchers with the necessary knowledge to confidently and effectively integrate this reagent into their synthetic workflows.
Part 1: Physicochemical Profile and Rationale for Use
The utility of this compound stems from the specific arrangement of its functional groups. The electron-withdrawing nature of both the ortho-fluorine and para-acetyl groups significantly impacts the reactivity of the aromatic ring and the acidity of the carboxylic acid.
-
Carboxylic Acid (pKa ~3-4): This primary functional group serves as a versatile handle for amide bond formation, a ubiquitous linkage in pharmaceuticals. Its acidity is enhanced by the adjacent fluorine, making it readily reactive under standard coupling conditions.
-
Acetyl Group: The ketone moiety offers a secondary point for chemical modification. It can be used as a handle for forming heterocycles, or it can be reduced or otherwise modified in later synthetic steps. Its position directs further electrophilic aromatic substitution if required.
-
Ortho-Fluorine Atom: This is the key strategic element. The C-F bond is exceptionally stable, which can block metabolic attack at that position, thereby increasing the half-life of the final drug candidate. Furthermore, the fluorine atom can engage in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets, potentially enhancing binding affinity and selectivity.
A Comparative Guide to the Structural Confirmation of 4-Acetyl-2-fluorobenzoic Acid Derivatives
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is a cornerstone of innovation and regulatory compliance. Substituted benzoic acids, particularly those incorporating fluorine and acetyl functionalities, are prevalent scaffolds in medicinal chemistry due to their unique physicochemical properties that can enhance metabolic stability and binding affinity.[1] This guide provides a comprehensive, in-depth comparison of analytical methodologies for the unambiguous structural confirmation of 4-Acetyl-2-fluorobenzoic acid and its derivatives. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, ensuring a self-validating system of analysis for researchers, scientists, and drug development professionals.
The Analytical Imperative: Orthogonality in Structural Confirmation
The substitution pattern on the benzene ring of this compound—featuring a carboxylic acid, a ketone, and a fluorine atom—presents a unique analytical challenge.[1] While each functional group offers a handle for spectroscopic identification, their interplay necessitates a multi-technique, or orthogonal, approach to prevent misinterpretation and ensure absolute structural fidelity. The primary techniques at a chemist's disposal are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography. Each provides a distinct yet complementary piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy stands as the preeminent tool for determining the carbon-hydrogen framework of an organic molecule. For this compound derivatives, both ¹H and ¹³C NMR are indispensable.
Causality in NMR Experimental Design:
The choice of deuterated solvent is the first critical decision. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for this class of compounds due to its ability to dissolve both the parent acid and its derivatives, while also allowing for the observation of the acidic proton of the carboxylic acid.[2]
The substitution pattern gives rise to predictable chemical shifts and coupling constants. The fluorine atom at the 2-position and the acetyl group at the 4-position exert distinct electronic effects on the aromatic protons. The fluorine atom, being highly electronegative, will deshield adjacent protons, while the acetyl group will also have a deshielding effect. This leads to a characteristic set of signals in the aromatic region of the ¹H NMR spectrum.
Table 1: Predicted ¹H NMR Spectral Data for this compound (400 MHz, DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| COOH | ~13.5 | br s | - |
| H-6 | ~7.9 | d | 8-9 |
| H-5 | ~7.7 | dd | 8-9, ~2 |
| H-3 | ~7.6 | d | ~10-11 (JH-F) |
| CH₃ (Acetyl) | ~2.6 | s | - |
Note: These are predicted values based on established principles of NMR spectroscopy. Actual values may vary slightly.
Experimental Protocol: NMR Spectroscopy
A rigorous and consistent methodology is paramount for acquiring high-quality, comparable NMR data.[2]
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6-0.7 mL of DMSO-d₆. Ensure the sample is free of particulate matter.
-
¹H NMR Acquisition (400 MHz):
-
Pulse Sequence: Standard single-pulse (e.g., 'zg30' on Bruker systems).
-
Spectral Width: -2 to 14 ppm.
-
Number of Scans: 16-64 scans, depending on concentration.
-
Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons, including the potentially slowly relaxing quaternary carbons if a ¹³C spectrum is to be acquired subsequently.
-
-
¹³C NMR Acquisition (100 MHz):
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker systems).
-
Spectral Width: -10 to 220 ppm.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): 2 seconds.
-
Visualizing the NMR Workflow:
Sources
biological activity comparison of 4-Acetyl-2-fluorobenzoic acid analogs
An In-Depth Comparative Guide to the Biological Activity of 4-Acetyl-2-fluorobenzoic Acid Analogs
Authored by a Senior Application Scientist
Introduction
The strategic inclusion of fluorine in bioactive molecules is a foundational principle in modern medicinal chemistry. The distinct physicochemical properties of fluorine—its high electronegativity, small atomic size, and the stability of the carbon-fluorine bond—can profoundly improve a drug candidate's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] When integrated into the versatile benzoic acid scaffold, a privileged structure in drug discovery, a promising class of compounds known as fluorinated benzoic acid derivatives emerges. These derivatives have demonstrated a wide spectrum of therapeutic potential, including anti-inflammatory, antimicrobial, and anticancer activities.[3][4][5]
This technical guide offers a comparative analysis of the biological activities of analogs derived from this compound. We will delve into structure-activity relationships (SAR), provide supporting experimental data from relevant studies, and present detailed protocols to enable researchers to validate and expand upon these findings.
The this compound Scaffold: A Rationale for Analog Design
The this compound structure serves as an excellent starting point for chemical modification and optimization. Each functional group offers a potential point of interaction with biological targets:
-
Fluorine Atom: The ortho-fluoro substituent significantly influences the electronic properties of the aromatic ring and the acidity of the carboxylic acid. It can participate in hydrogen bonding and other non-covalent interactions, enhancing binding affinity and altering the conformation of the molecule to better fit an enzyme's active site.[1][6]
-
Acetyl Group: This group provides a key hydrogen bond acceptor and a potential site for further chemical elaboration. Its presence is a feature in some established anti-inflammatory agents.[3]
-
Carboxylic Acid Group: This functional group is a versatile handle for creating a diverse library of analogs, including esters, amides, and hydrazides. These derivatives can then be used to synthesize various heterocyclic systems, such as 1,3,4-oxadiazoles, which are known to possess a wide range of biological activities.[4][7][8]
The logical approach to drug discovery with this scaffold involves synthesizing a series of analogs by modifying these key positions to systematically probe the structure-activity relationship (SAR) for various biological targets.
Caption: General synthetic pathways for deriving analogs from the parent acid.
Comparative Analysis of Biological Activities
While direct studies on this compound are limited, we can infer its potential and guide future research by examining the activities of structurally related fluorobenzoic acid and acetyl-phenyl derivatives.
Anti-inflammatory Activity
Benzoic acid derivatives are well-established as anti-inflammatory agents. Their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which reduces the production of inflammatory mediators like Prostaglandin E2 (PGE2), or the modulation of inflammatory signaling pathways such as NF-κB.[3][9][10]
For instance, the novel anti-inflammatory agent FK3311 features a 4'-acetyl-2'-phenoxy moiety, highlighting the relevance of this substitution pattern.[3] Furthermore, (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid, a metabolite of the NSAID piron, demonstrates that the acetylbenzoic acid core is compatible with significant anti-inflammatory effects, comparable to diclofenac in preclinical models.[11][12] Fluorine substitution is also a known strategy to enhance the activity of NF-κB inhibitors.[9]
Table 1: Comparative Anti-inflammatory Activity of Related Compounds
| Compound/Analog Type | Target/Assay | Activity Metric | Potency/Efficacy | Reference |
| FK3311 Metabolite (M-II) | Zymosan-induced PGE2 production | IC₅₀ | ~1.3 µM | [3] |
| Piron Metabolite | Carrageenan-induced paw edema | % Edema Inhibition | 48.9–63.1% | [11] |
| Fluorinated Benzo[h]quinazolines | NF-κB Inhibition | IC₅₀ | Low micromolar | [9] |
| Ibuprofen Esters | Carrageenan-induced paw edema | % Edema Inhibition | 78.2-89.5% | [10] |
This table synthesizes data from related compound classes to guide analog design.
Structure-Activity Relationship Insights:
-
Esterification of the carboxylic acid group can modulate potency and pharmacokinetic properties.[10]
-
The presence of a fluorine atom on the phenyl ring is associated with enhanced inhibition of the NF-κB pathway.[9]
-
The acetylphenyl core is a viable scaffold for developing compounds with efficacy comparable to established NSAIDs.[11]
Anticancer Activity
The benzoic acid scaffold is a common feature in molecules designed as anticancer agents.[5] Fluorination is a widely used strategy to enhance the potency of cytotoxic and targeted anticancer drugs.[13] Derivatives often act by inducing apoptosis, inhibiting critical enzymes like kinases or histone deacetylases (HDACs), or disrupting cellular processes like microtubule formation.[5][13][14]
Studies on 4-aminobenzoic acid derivatives have shown that simple alkylation can yield compounds with potent cytotoxicity against lung cancer cell lines (NCI-H460), with IC₅₀ values superior to the standard chemotherapeutic cisplatin.[15] Furthermore, converting the benzoic acid moiety into heterocyclic systems, such as 1,3,4-oxadiazoles, is a proven strategy for discovering novel anticancer agents.[14]
Table 2: Anticancer Potency of Related Benzoic Acid Derivatives
| Compound/Analog Type | Cancer Cell Line | Activity Metric | Potency (IC₅₀) | Reference |
| 4-Aminobenzoic Acid Derivative (Cmpd 20) | NCI-H460 (Lung) | IC₅₀ | 15.59 µM | [15] |
| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid | MCF-7 (Breast) | IC₅₀ | 15.6 µM | [5] |
| Fluorinated Indole Derivative (Cmpd 19g) | VEGFR-2 Kinase Assay | IC₅₀ | 3.8 nM | [13] |
| 1,3,4-Oxadiazole Derivative (Cmpd 41) | HeLa (Cervical) | Inhibition | Stronger than 5-FU | [14] |
This table showcases the potential of modified benzoic acid scaffolds as anticancer agents.
Structure-Activity Relationship Insights:
-
Conversion of the carboxylic acid to triazole or oxadiazole heterocycles is a fruitful strategy for enhancing anticancer activity.[5][14]
-
The specific substitution pattern on the benzoic acid ring is critical for activity against different cancer cell lines.[5][15]
-
Fluorinated scaffolds can lead to highly potent enzyme inhibitors relevant to cancer, such as VEGFR-2 inhibitors.[13]
Enzyme Inhibition
The fluorinated benzoic acid core is an attractive scaffold for designing enzyme inhibitors. The fluorine atom can modulate the pKa of the carboxylic acid and form key interactions within an enzyme's active site, leading to potent and selective inhibition.[1]
-
Tyrosinase Inhibition: A series of benzoic acid derivatives demonstrated potent inhibition of tyrosinase, an important enzyme in melanin synthesis. One amide derivative was found to have an IC₅₀ of 1.09 µM, significantly more potent than the standard inhibitor kojic acid (16.67 µM).[16]
-
Trans-sialidase Inhibition: As a potential treatment for Chagas disease, benzoic acid derivatives have been evaluated as inhibitors of Trypanosoma cruzi trans-sialidase. Analogs containing nitro and acetamido groups showed significant inhibitory activity.[17]
-
Carbonic Anhydrase (CA) Inhibition: While not benzoic acids directly, fluorinated benzenesulfonamides are nanomolar inhibitors of various CA isoforms, some of which are tumor-associated (CA IX, CA XII).[6] This suggests that the fluorinated phenyl ring is well-suited for targeting the zinc-containing active site of this enzyme class.
Table 3: Enzyme Inhibitory Activity of Benzoic Acid Analogs
| Compound/Analog Type | Target Enzyme | Activity Metric | Potency | Reference |
| N-(2-hydroxy-ethyl)-3,5-dinitro-benzamide | Tyrosinase | IC₅₀ | 1.09 µM | [16] |
| Ethyl 4-acetamido-3-nitrobenzoate | Trans-sialidase | % Inhibition | 47% at 1 mM | [17] |
| Fluorinated Benzenesulfonamides | Carbonic Anhydrases | Kᵢ | Low nanomolar | [6] |
Key Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies are crucial. The following protocols are representative of the workflows required to evaluate the biological activities discussed.
Protocol 1: Synthesis of a 1,3,4-Oxadiazole Analog
This multi-step protocol illustrates the conversion of the parent acid to a heterocyclic analog, a common strategy for expanding biological activity.[7][18]
Step 1: Esterification
-
Dissolve this compound (1 eq.) in absolute ethanol (10-15 mL/g).
-
Carefully add concentrated sulfuric acid (0.5 eq.) to the mixture while cooling in an ice bath.
-
Reflux the mixture for 7-8 hours, monitoring reaction completion by Thin Layer Chromatography (TLC).[2]
-
After cooling, neutralize the excess acid with a 10% sodium carbonate solution.
-
Extract the resulting ethyl ester product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Hydrazide Formation
-
Dissolve the crude ethyl ester (1 eq.) in ethanol (10 mL/g).
-
Add hydrazine hydrate (5-10 eq.) and reflux the mixture for 12-24 hours, monitoring by TLC.
-
Cool the reaction mixture. The product, 4-Acetyl-2-fluorobenzohydrazide, will often precipitate and can be collected by filtration.
Step 3: Schiff Base Formation
-
Dissolve the hydrazide (1 eq.) and a substituted aromatic aldehyde (1 eq.) in ethanol.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux for 4-6 hours. The resulting Schiff base often precipitates upon cooling and can be isolated by filtration.
Step 4: Oxidative Cyclization to 1,3,4-Oxadiazole
-
Suspend the Schiff base (1 eq.) in dimethyl sulfoxide (DMSO).
-
Add iodine (I₂) (1.5 eq.) and potassium carbonate (K₂CO₃) (2 eq.).
-
Heat the mixture at 80-100 °C for 8-12 hours.
-
Pour the cooled reaction mixture into ice-cold water containing sodium thiosulfate to quench the excess iodine.
-
Collect the precipitated solid, wash thoroughly with water, and purify by recrystallization or column chromatography.
Protocol 2: In Vitro Anticancer Cell Viability (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic potential of compounds against cancer cell lines.[5][13]
Caption: Workflow for the MTT cell viability assay.
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 or A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test analogs in culture medium. Add 100 µL of each concentration to the respective wells. Include wells for vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the treated plates for another 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol 3: In Vitro Enzyme Inhibition (Tyrosinase Assay)
This spectrophotometric assay measures the inhibition of mushroom tyrosinase, a common model for screening potential skin-lightening agents and anti-browning compounds.[16]
-
Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing 140 µL of phosphate buffer (50 mM, pH 6.8), 20 µL of mushroom tyrosinase solution (100 units/mL), and 20 µL of the test compound dissolved in DMSO/buffer.
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes.
-
Initiate Reaction: Add 20 µL of L-DOPA (2.5 mM) as the substrate to each well to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader. The rate of dopachrome formation is proportional to enzyme activity.
-
Analysis: Calculate the initial reaction velocity (V₀) for each concentration. Determine the percentage of inhibition relative to a control reaction without an inhibitor. Calculate the IC₅₀ value from the dose-response curve. Kojic acid should be used as a positive control.[16]
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging established structure-activity relationships from related benzoic acid derivatives, researchers can strategically design analogs with enhanced biological activity. Comparative analysis suggests that converting the carboxylic acid to heterocyclic systems like 1,3,4-oxadiazoles is a particularly effective strategy for discovering potent anticancer and antimicrobial agents. For anti-inflammatory applications, maintaining the acetylbenzoic acid core while exploring ester or amide derivatives appears to be a viable approach.
Future research should focus on:
-
Systematic Synthesis: Synthesizing a focused library of this compound analogs based on the SAR insights discussed.
-
Broad Biological Screening: Testing these new compounds across a panel of assays for anti-inflammatory, anticancer, antimicrobial, and specific enzyme inhibitory activities.
-
Mechanism of Action Studies: For the most potent compounds, elucidating the precise molecular mechanism is critical. This could involve investigating effects on specific signaling pathways (e.g., NF-κB, apoptosis) or identifying direct enzyme targets.[9]
-
In Vivo Validation: Advancing lead compounds from in vitro assays to preclinical animal models to evaluate their efficacy, toxicity, and pharmacokinetic profiles.
By combining rational design with rigorous experimental validation, the full therapeutic potential of this compound analogs can be unlocked.
References
A complete list of all sources cited in this guide is provided below for verification and further reading.
- Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase. MDPI.
- Studies on antiinflammatory agents. III. Synthesis and pharmacological properties of metabolites of 4'-acetyl-2'-(2,4-difluorophenoxy)methanesulfonanilide (FK3311). PubMed.
- Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential.
- Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. PMC - NIH.
- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal.
- Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC - NIH.
- Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Consider
- Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. PubMed.
- The Discovery and Development of Fluorinated Benzoic Acid Deriv
- Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity rel
- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
- 4-Amino-2-fluorobenzoic Acid: A Technical Overview of Its Biological Significance. Benchchem.
- Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. NIH.
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-d
- Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI.
- Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine deriv
- (PDF) Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid.
- An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. PubMed.
- Anti-Cancer Activity of Deriv
- Anti-inflammatory Activity and PGE2 Inhibitory Properties of Novel Phenylcarbamoylmethyl Ester-Containing Compounds. PMC - NIH.
Sources
- 1. rroij.com [rroij.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Studies on antiinflammatory agents. III. Synthesis and pharmacological properties of metabolites of 4'-acetyl-2'-(2,4-difluorophenoxy)methanesulfonanilide (FK3311) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzoic Acid and It’s Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review[v1] | Preprints.org [preprints.org]
- 6. Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory Activity and PGE2 Inhibitory Properties of Novel Phenylcarbamoylmethyl Ester-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. globalscientificjournal.com [globalscientificjournal.com]
The Strategic Advantage of 4-Acetyl-2-fluorobenzoic Acid: A Comparative Guide for Medicinal Chemists
In the landscape of modern drug discovery, the selection of a chemical building block is a critical decision that profoundly influences the trajectory of a research program. The ideal scaffold should not only provide a framework for derivatization but also imbue the resulting molecules with favorable physicochemical and pharmacological properties. 4-Acetyl-2-fluorobenzoic acid has emerged as a strategic building block, offering a unique combination of functionalities that can streamline the synthesis of complex drug candidates, particularly in the realm of targeted therapies such as PARP inhibitors.[1][2]
This guide provides a comparative analysis of this compound against other commonly employed benzoic acid derivatives. We will delve into the nuanced effects of its constituent functional groups on reactivity in key synthetic transformations and explore how these features translate into tangible advantages in drug design.
The Unique Profile of this compound
The value of this compound lies in the interplay of its three key functional groups: the carboxylic acid, the ortho-acetyl group, and the fluorine atom at the 2-position.[3]
-
Carboxylic Acid: This primary functional group serves as a versatile handle for a multitude of chemical transformations, most notably amide bond formation, a cornerstone of medicinal chemistry.[3]
-
Ortho-Acetyl Group: The placement of the acetyl group ortho to the carboxylic acid introduces a significant steric and electronic influence. This "ortho effect" can modulate the reactivity of the carboxylic acid and provides a secondary site for chemical modification, such as the formation of heterocyclic rings.[4][5]
-
2-Fluoro Substituent: The fluorine atom at the 2-position exerts a strong electron-withdrawing inductive effect, which can enhance the acidity of the carboxylic acid and influence the reactivity of the aromatic ring.[6][7] In drug molecules, fluorine substitution is a well-established strategy to improve metabolic stability and binding affinity.[3]
Comparative Analysis in Key Synthetic Transformations
To objectively assess the utility of this compound, we will compare its performance in two fundamental reactions in drug discovery—amide bond formation and Suzuki-Miyaura cross-coupling—against three other relevant building blocks: 4-Fluorobenzoic acid , 4-Amino-2-fluorobenzoic acid , and 4-Bromo-2-fluorobenzoic acid .
Amide Bond Formation: A Cornerstone of Drug Synthesis
The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry. The efficiency of this reaction is often dependent on the electronic nature of the carboxylic acid.
Table 1: Representative Comparison of Amide Coupling Reactions
| Building Block | Amine Partner | Coupling Reagent | Solvent | Time (h) | Yield (%) | Reference |
| This compound | Piperazine derivative | HATU, DIPEA | N,N-Dimethylacetamide | 6 | 92.8 | [8] |
| 4-Fluorobenzoic acid | Morpholine | Ortho-fluorobenzoyl chloride | Benzene | Not Specified | Not Specified | [9] |
| 4-Amino-2-fluorobenzoic acid | Various amines | Not Specified | Not Specified | Not Specified | Not Specified | |
| 4-Bromo-2-fluorobenzoic acid | Not specified | Not specified | Not specified | Not specified | Not specified |
Note: The data presented are from different sources and may not represent a direct, controlled comparison. They are intended to be illustrative of typical reaction conditions and outcomes.
The ortho-acetyl and 2-fluoro groups in this compound are both electron-withdrawing, which increases the electrophilicity of the carboxyl carbon, potentially facilitating the amide coupling reaction.[3] This is reflected in the high yield achieved in the synthesis of an olaparib precursor.[8] In contrast, the amino group in 4-Amino-2-fluorobenzoic acid is electron-donating, which may reduce the reactivity of the carboxylic acid towards amide coupling.
Experimental Protocol: Amide Coupling with this compound
This protocol is representative of the synthesis of an advanced intermediate for the PARP inhibitor Olaparib.[8]
Objective: To synthesize 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)naphthalen-1(2H)-one via amide coupling.
Materials:
-
4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)naphthalen-1(2H)-one
-
Cyclopropanecarboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
N,N-Dimethylacetamide (DMA)
-
Water
Procedure:
-
To a reaction vessel, add N,N-dimethylacetamide (50 volumes).
-
With stirring, add 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)naphthalen-1(2H)-one (1.0 eq).
-
Add HATU (1.15 eq) and cyclopropanecarboxylic acid (1.27 eq).
-
Finally, add DIPEA (2.0 eq).
-
Stir the reaction mixture at 30°C for 6 hours.
-
Upon completion, add water (20 volumes) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the desired product.
Suzuki-Miyaura Cross-Coupling: Building Molecular Complexity
The Suzuki-Miyaura cross-coupling is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of complex biaryl structures. The reactivity in this reaction is dependent on the nature of the halide on the benzoic acid derivative.
Table 2: Representative Comparison of Suzuki-Miyaura Cross-Coupling Reactions
| Building Block | Boronic Acid Partner | Catalyst | Base | Solvent | Time (h) | Yield (%) | Reference |
| 4-Bromo-2-fluorobenzoic acid | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 12 | >95 | [10] |
| 4-Bromobenzoic acid | Phenylboronic acid | Pd catalyst | Na₂CO₃ | Water/MeOH | 2 | >98 | [11] |
Note: The data presented are from different sources and may not represent a direct, controlled comparison. They are intended to be illustrative of typical reaction conditions and outcomes.
4-Bromo-2-fluorobenzoic acid is an excellent substrate for Suzuki-Miyaura coupling due to the presence of the bromo substituent, which readily undergoes oxidative addition to the palladium catalyst.[12] this compound, lacking a halide at a suitable position, would not be a direct substrate for this reaction but could be functionalized to participate in similar cross-coupling reactions.
Experimental Protocol: Suzuki-Miyaura Coupling with 4-Bromo-2-fluorobenzoic Acid
This protocol is a general procedure for the Suzuki-Miyaura cross-coupling of a brominated benzoic acid derivative.[10][13]
Objective: To synthesize a 4-aryl-2-fluorobenzoic acid derivative.
Materials:
-
4-Bromo-2-fluorobenzoic acid
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (3-5 mol%)
-
K₂CO₃ (3.0 eq)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
In a dry flask, combine 4-Bromo-2-fluorobenzoic acid (1.0 eq), the arylboronic acid (1.2 eq), K₂CO₃ (3.0 eq), and Pd(PPh₃)₄ (3-5 mol%).
-
Add a mixture of toluene and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 100°C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Rationale: Workflow and Mechanisms
To further elucidate the concepts discussed, the following diagrams illustrate a typical workflow for selecting a building block and the mechanisms of the key reactions.
Caption: A logical workflow for selecting a benzoic acid building block.
Caption: A simplified mechanism for amide bond formation.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion: The Strategic Choice
This compound presents a compelling case as a superior building block in many medicinal chemistry applications. Its unique substitution pattern offers a balance of reactivity and functionality that can be leveraged to streamline synthetic routes and introduce desirable properties into target molecules. While direct, comprehensive comparative studies are often lacking in the literature, a careful analysis of existing data and a fundamental understanding of organic chemistry principles can guide the discerning researcher toward the most strategic choice for their synthetic endeavors. The evidence suggests that for complex syntheses requiring multiple functional handles and favorable electronic properties, this compound is a powerful and versatile tool in the drug discovery arsenal.
References
-
Chatterjee, I., Roy, D., & Panda, G. (2023). A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. Green Chemistry, 25(23), 9097-9102. [Link]
- BenchChem. (2025). Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid.
- BenchChem. (2025). Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery.
-
Deraedt, C., et al. (2014). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 91(3), 435-438. [Link]
- BenchChem. (2025). 2-Acetyl-4-fluorobenzoic Acid|CAS 1334325-35-7. BenchChem Product Page.
-
Chatterjee, I., Roy, D., & Panda, G. (2023). A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib. ResearchGate. [Link]
-
Wang, L., et al. (2018). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. ResearchGate. [Link]
-
Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]
-
YMER. (2021). A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES. YMER. [Link]
- Google Patents. (2020). Preparation method of olaparib.
-
Royal Society of Chemistry. (2014). . RSC Advances. [Link]
-
Khan, S. G., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11), 1569-1593. [Link]
- BenchChem. (2025). A Comparative Analysis of Acidity: 2-Fluorobenzoic Acid vs. 4-Fluorobenzoic Acid.
-
YouTube. (2022). How does ortho-effect work in benzoic acids? | Acidic and Basic strength. YouTube. [Link]
-
Pearson. (2024). Propose a mechanism for the reaction of benzoic acid with acetyl chloride to give acetic benzoic anhydride. Pearson. [Link]
-
Khan Academy. (2022). How does ortho-effect work in benzoic acids? (video). Khan Academy. [Link]
-
ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. [Link]
-
Chemistry Stack Exchange. (2021). Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding? Chemistry Stack Exchange. [Link]
-
Quora. (2021). Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding (organic chemistry, acid base, chemistry)? Quora. [Link])
-
ResearchGate. (2022). Synthesis and antimicrobial activity of fluorobenzoic acid amides. ResearchGate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Benzoic Acid Derivatives: Understanding the Synthesis and Uses of 4-Bromo-2-fluorobenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
MDPI. (2021). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. [Link]
-
PubMed. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. PubMed. [Link]
-
PubChem. (n.d.). 4-Aminobenzoic Acid. PubChem. [Link]
Sources
- 1. A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-Acetyl-4-fluorobenzoic Acid|CAS 1334325-35-7 [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Khan Academy [khanacademy.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. CN105985294B - Preparation method of olaparib - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. nbinno.com [nbinno.com]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Cross-Reactivity of Fluorinated Benzoic Acid-Based Kinase Inhibitors
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, achieving target selectivity is a paramount challenge. The human kinome comprises over 500 kinases, many of which share a high degree of structural homology in their ATP-binding pockets. This similarity often leads to off-target interactions, resulting in unforeseen side effects or even therapeutic benefits through polypharmacology. The strategic incorporation of fluorine into small molecule inhibitors has emerged as a powerful tool in medicinal chemistry to modulate physicochemical properties, including potency, metabolic stability, and, crucially, selectivity.
This guide provides an in-depth comparative analysis of the cross-reactivity profiles of kinase inhibitors based on a fluorinated benzoic acid scaffold. We will delve into the specifics of how a single fluorine atom can dramatically alter the selectivity of a drug by comparing structurally similar inhibitor pairs. This analysis is grounded in quantitative experimental data from large-scale kinome profiling assays, providing researchers, scientists, and drug development professionals with a robust framework for understanding and evaluating inhibitor cross-reactivity.
The Role of Fluorine in Modulating Kinase Inhibitor Selectivity
The introduction of fluorine into a drug candidate can influence its biological activity through several mechanisms. Its high electronegativity can alter the electronic properties of the molecule, affecting pKa and hydrogen bonding capabilities. Furthermore, the substitution of a hydrogen atom with a fluorine atom can lead to conformational changes and create new, favorable interactions with the target protein, while blocking metabolic pathways.[1] These subtle modifications can have a profound impact on an inhibitor's affinity for its primary target and its propensity to bind to off-target kinases.
Case Study 1: Regorafenib vs. Sorafenib - The Impact of a Single Fluorine Atom
A compelling example of the influence of fluorination on kinase inhibitor selectivity is the comparison between Regorafenib and its non-fluorinated analogue, Sorafenib. These two multi-kinase inhibitors are structurally almost identical, with the key difference being a single fluorine atom on the central phenyl ring of Regorafenib.[2][3] Both drugs are approved for the treatment of various cancers and target a range of kinases involved in angiogenesis and oncogenesis, including VEGFR, PDGFR, and RAF kinases.[4][5][6]
Comparative Kinome Selectivity Profiles
Extensive kinome profiling using competition binding assays, such as KINOMEscan®, allows for a quantitative comparison of the binding affinities (Kd values) of these inhibitors across a large panel of kinases. The data reveals that the addition of a fluorine atom in Regorafenib leads to a distinct cross-reactivity profile compared to Sorafenib.
| Kinase Target | Regorafenib (Kd, nM) | Sorafenib (Kd, nM) | Primary Pathway |
| VEGFR2 (KDR) | 4.2 | 90 | Angiogenesis |
| VEGFR1 (FLT1) | 13 | - | Angiogenesis |
| VEGFR3 (FLT4) | 46 | 20 | Angiogenesis |
| PDGFRβ | 22 | 57 | Angiogenesis, Cell Proliferation |
| KIT | 7 | 58 | Oncogenesis |
| RET | 1.5 | - | Oncogenesis |
| RAF1 (c-RAF) | 2.5 | 6 | MAPK/ERK Signaling |
| BRAF | - | 20 | MAPK/ERK Signaling |
| BRAF (V600E) | - | 38 | MAPK/ERK Signaling |
| TIE2 (TEK) | - | - | Angiogenesis |
Data compiled from multiple sources.[6][7][8][9] Note: A lower Kd value indicates a stronger binding affinity. "-" indicates data not consistently reported or of lower significance.
The data clearly illustrates that Regorafenib exhibits a different potency and selectivity profile compared to Sorafenib. For instance, Regorafenib is significantly more potent against VEGFR2 and KIT.[8] This altered profile due to the fluorine substitution can translate to differences in clinical efficacy and adverse effect profiles.[10]
Signaling Pathways and Off-Target Effects
The on-target and off-target activities of Regorafenib and Sorafenib impact several critical signaling pathways. While their primary anti-angiogenic effects are mediated through the inhibition of VEGFR and PDGFR, their broader kinome interactions can lead to a complex cellular response.
Case Study 2: Dabrafenib vs. PLX-4720 - Refining Selectivity for BRAF
Dabrafenib is a potent inhibitor of BRAF, particularly the V600E mutant, used in the treatment of melanoma.[11] Its discovery was preceded by tool compounds like PLX-4720. While both are highly selective for BRAF, medicinal chemistry efforts leading to Dabrafenib aimed to further optimize the selectivity profile and pharmacokinetic properties.[12]
Comparative Kinase Selectivity Profiles
Both Dabrafenib and its precursor, PLX-4720, are highly selective for BRAF mutants. However, kinome-wide screens reveal subtle but important differences in their off-target profiles.
| Kinase Target | Dabrafenib (IC50, nM) | PLX-4720 (IC50, nM) | Primary Pathway |
| BRAF (V600E) | 0.65 | 13 | MAPK/ERK Signaling |
| BRAF (wild-type) | 3.2 | 130 | MAPK/ERK Signaling |
| CRAF (RAF1) | 5.0 | - | MAPK/ERK Signaling |
| NEK9 | 1-9 | - | Cell Cycle |
| CDK16 | <100 | - | Cell Cycle |
| SIK2 | <100 | - | Metabolic Regulation |
| ZAK (MAP3K20) | - | - | JNK/p38 Signaling |
Data compiled from multiple sources.[2][7][12][13][14] Note: A lower IC50 value indicates higher potency. "-" indicates data not consistently reported.
Dabrafenib exhibits greater potency against the primary BRAF(V600E) target compared to PLX-4720.[14] Importantly, Dabrafenib has been shown to have unique off-target effects, such as the inhibition of NEK9 and CDK16, which are not as prominent with other BRAF inhibitors and may contribute to its clinical profile.[13] Conversely, some BRAF inhibitors have been shown to have off-target effects on the JNK signaling pathway by inhibiting upstream kinases like ZAK.[15]
Signaling Pathways and Off-Target Effects
The primary therapeutic effect of Dabrafenib is the inhibition of the MAPK/ERK pathway in BRAF-mutant tumors. However, its off-target activities can influence other cellular processes, which is a critical consideration in drug development.
Detailed Protocol: In Vitro Biochemical Kinase Assay (ADP-Glo™)
This protocol describes a common method for determining the IC50 value of an inhibitor against a specific kinase. The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. [16][17] Objective: To determine the concentration of a test inhibitor required to inhibit 50% of the activity of a target kinase.
Materials:
-
Purified, active kinase
-
Kinase-specific substrate
-
Test inhibitor (solubilized in DMSO)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
White, opaque 96- or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: a. Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM. b. Further dilute the inhibitor in the kinase reaction buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
Kinase Reaction Setup: a. In a white, opaque multi-well plate, add the diluted inhibitor solutions. Include control wells with DMSO only (no inhibitor) and a known potent inhibitor as a positive control. b. Add the kinase and its specific substrate to each well. c. Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiation of Kinase Reaction: a. Initiate the reaction by adding ATP to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure competitive binding can be accurately measured. b. Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.
-
ADP Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent to each well. [17] b. Incubate at room temperature for 40 minutes. c. Add Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction back to ATP and provides the luciferase and luciferin for the detection reaction. [16] d. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate-reading luminometer. b. The luminescent signal is proportional to the amount of ADP produced, and thus to the kinase activity. c. Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. d. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Overview of Other Key Cross-Reactivity Profiling Platforms
-
KINOMEscan® (Competition Binding Assay): This is a high-throughput platform that measures the binding of a compound to a large panel of kinases (over 450). [18][19]It is an ATP-independent assay that determines the dissociation constant (Kd) by measuring the ability of a test compound to displace a proprietary, immobilized ligand from the kinase active site. A lower amount of kinase bound to the solid support indicates stronger binding of the test compound. [18]
-
KiNativ™ (Activity-Based Protein Profiling): This is a chemoproteomic approach that profiles inhibitor interactions with endogenous kinases in a cellular lysate. [4][20]It utilizes an ATP-biotin probe that covalently labels a conserved lysine in the active site of active kinases. By pre-incubating the lysate with an inhibitor, the binding of the probe to the target kinases is blocked. The extent of this blockage is then quantified by mass spectrometry, providing a measure of the inhibitor's potency and selectivity in a more physiologically relevant context. [4][20]
Conclusion
The cross-reactivity of kinase inhibitors is a critical parameter that dictates their therapeutic window and potential for adverse effects. As demonstrated by the comparative analysis of Regorafenib/Sorafenib and Dabrafenib/PLX-4720, subtle structural modifications, such as the introduction of a fluorine atom, can significantly alter the selectivity profile of an inhibitor. A thorough understanding of these structure-selectivity relationships is essential for the rational design of next-generation kinase inhibitors with improved efficacy and safety.
The experimental workflows and protocols detailed in this guide provide a robust framework for the comprehensive evaluation of inhibitor cross-reactivity. By integrating data from biochemical assays, broad kinome screens, and cell-based assays, researchers and drug development professionals can build a detailed picture of a compound's interactions with the human kinome, ultimately leading to the development of more effective and safer targeted therapies.
References
- The Kinase Selectivity Profile of Dabrafenib: A Technical Guide Beyond RAF. Benchchem. [URL: https://www.benchchem.com/technical-guides/the-kinase-selectivity-profile-of-dabrafenib-a-technical-guide-beyond-raf]
- ADP-Glo™ Kinase Assay Protocol. Promega Corporation. [URL: https://www.promega.com/protocols/technical-manual/adp-glo-kinase-assay-protocol/]
- Chemical structure of regorafenib and sorafenib. (A) Regorafenib... ResearchGate. [URL: https://www.researchgate.net/figure/Chemical-structure-of-regorafenib-and-sorafenib-A-Regorafenib-Stivarga-B_fig1_263322194]
- Chemical structure of Sorafenib (A) and Regorafenib (B). Note: The only... ResearchGate. [URL: https://www.researchgate.net/figure/Chemical-structure-of-Sorafenib-A-and-Regorafenib-B-Note-The-only-structural_fig1_320399896]
- KINOMEscan® Kinase Profiling Platform. Eurofins DiscoverX. [URL: https://www.discoverx.com/services/drug-discovery-development-services/kinase-profiling/kinomescan]
- Dabrafenib inhibits the growth of BRAF‐WT cancers through CDK16 and NEK9 inhibition. The FEBS Journal. [URL: https://febs.onlinelibrary.wiley.com/doi/full/10.1111/febs.14492]
- PLX-4720 | C17H14ClF2N3O3S | CID 24180719. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/PLX-4720]
- Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. PNAS. [URL: https://www.pnas.org/doi/10.1073/pnas.0712358105]
- KINOMEscan Technology. Eurofins Discovery. [URL: https://www.eurofinsdiscoveryservices.com/cms/cms-content/services/off-target-profiling-services/kinase-profiling/kinomescan-technology/]
- The KiNativ ™ Method (A) Chemical structure of the acylphosphate probe.... ResearchGate. [URL: https://www.researchgate.
- PLX-4720 | B-Raf Inhibitor. MedchemExpress.com. [URL: https://www.medchemexpress.com/plx-4720.html]
- Effects of Dabrafenib and Trametinib, Cancer Therapies that Target Braf and MEK, on Cardiac Signalling. BMJ Heart. [URL: https://heart.bmj.com/content/100/Suppl_3/A91.2.abstract]
- Dabrafenib structure and activity against RAF kinases. Dabrafenib... ResearchGate. [URL: https://www.researchgate.net/figure/Dabrafenib-structure-and-activity-against-RAF-kinases-Dabrafenib-chemical-structure-A_fig1_249994998]
- Fluoro-Sorafenib (Regorafenib) effects on hepatoma cells: growth inhibition, quiescence, and recovery. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22777740/]
- New perspectives for targeting RAF kinase in human cancer. Nature Reviews Cancer. [URL: https://www.
- ADP-Glo™ Kinase Assay Technical Manual #TM313. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/adp-glo-kinase-assay-protocol.pdf]
- Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. PLOS One. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0067583]
- Assessment of the main signaling pathways involved in the combined therapy of hepatocellular carcinoma using Sorafenib and NK cells in xenograft mice model. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8944111/]
- BRAF inhibitors suppress apoptosis through off-target inhibition of JNK signaling. eLife. [URL: https://elifesciences.org/articles/00969]
- Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3437482/]
- Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [URL: https://bmcsystbiol.biomedcentral.com/articles/10.1186/1752-0509-5-12]
- Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ResearchGate. [URL: https://www.researchgate.net/publication/229079361_Discovery_of_Dabrafenib_A_Selective_Inhibitor_of_Raf_Kinases_with_Antitumor_Activity_against_B-Raf-Driven_Tumors]
- Therapeutic Potential of Regorafenib—A Multikinase Inhibitor in Pulmonary Hypertension. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7072522/]
- Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm5007275]
- Fluoro-sorafenib (Regorafenib) effects on hepatoma cells: growth inhibition, quiescence, and recovery. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4509637/]
- What is the mechanism of Regorafenib?. Patsnap Synapse. [URL: https://www.patsnap.
- Kinome and Transcriptome Profiling Reveal Broad and Distinct Activities of Erlotinib, Sunitinib, and Sorafenib in the Mouse Heart and Suggest Cardiotoxicity From Combined Signal Transducer and Activator of Transcription and Epidermal Growth Factor Receptor Inhibition. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5669411/]
- PharmGKB summary: Sorafenib Pathways. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5992473/]
- Regorafenib is an Orally Active Multikinase Inhibitor for Kinds of Cancers Research. TargetMol. [URL: https://www.targetmol.com/regorafenib]
- PLX-4720 - Drug Targets, Indications, Patents. Patsnap Synapse. [URL: https://www.patsnap.com/synapse/drug/PLX-4720/DS00000216]
- Sorafenib is an Oral Multi-target Kinase Inhibitor for Kinds of Cancers Research. TargetMol. [URL: https://www.targetmol.com/sorafenib]
- Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2656343/]
- Kinase affinity profiles of sorafenib and regorafenib | Download Table. ResearchGate. [URL: https://www.researchgate.net/figure/Kinase-affinity-profiles-of-sorafenib-and-regorafenib_tbl1_323883738]
- Fluoro-Sorafenib (Regorafenib) effects on hepatoma cells: Growth inhibition, quiescence, and recovery. ResearchGate. [URL: https://www.researchgate.net/publication/229080037_Fluoro-Sorafenib_Regorafenib_effects_on_hepatoma_cells_Growth_inhibition_quiescence_and_recovery]
Sources
- 1. heart.bmj.com [heart.bmj.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. What is the mechanism of Regorafenib? [synapse.patsnap.com]
- 5. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. researchgate.net [researchgate.net]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. researchgate.net [researchgate.net]
- 10. Fluoro-Sorafenib (Regorafenib) effects on hepatoma cells: growth inhibition, quiescence, and recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinome Profiling to Predict Sensitivity to MAPK Inhibition in Melanoma and to Provide New Insights into Intrinsic and Acquired Mechanism of Resistance : Short Title: Sensitivity Prediction to MAPK Inhibitors in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dabrafenib inhibits the growth of BRAF‐WT cancers through CDK16 and NEK9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One [journals.plos.org]
- 15. BRAF inhibitors suppress apoptosis through off-target inhibition of JNK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Life Beyond Kinases: Structure-based Discovery of Sorafenib as Nanomolar Antagonist of 5-HT Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. abmole.com [abmole.com]
- 20. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking 4-Acetyl-2-fluorobenzoic Acid in Biochemical and Cell-Based Assays
For researchers, scientists, and drug development professionals, the rigorous evaluation of a novel chemical entity is the cornerstone of progress. This guide provides an in-depth framework for benchmarking the performance of 4-Acetyl-2-fluorobenzoic acid. In the absence of extensive public data on this specific molecule, we will establish a robust, self-validating methodology to characterize its biological activity. This document is designed not merely as a set of instructions, but as a strategic guide, explaining the causality behind experimental choices to ensure the generation of reliable and publishable data.
We will compare this compound against a panel of structurally related compounds to dissect the contributions of its key functional groups—the acetyl and fluoro moieties—to its overall activity profile.
Rationale and Compound Selection
The structure of this compound, featuring a carboxylic acid, a ketone, and a fluorine atom, suggests potential for diverse biological interactions. The fluorine atom can enhance metabolic stability or binding affinity, while the acetyl group provides a potential interaction point with protein targets.[1] To understand the specific contribution of these groups, a comparative analysis is essential. We have selected the following compounds for our benchmarking studies:
-
Test Compound: this compound
-
Comparator 1: 4-Acetylbenzoic acid (lacks the fluorine atom)[2][3]
-
Comparator 2: 2-Fluorobenzoic acid (lacks the acetyl group)[4]
-
Negative Control: Benzoic acid (lacks both functional groups)
This panel allows for a systematic evaluation of structure-activity relationships (SAR).
Overall Benchmarking Workflow
A multi-tiered approach is critical for a comprehensive understanding of a compound's effects. We will begin with a broad, cell-based assessment of cytotoxicity to determine a relevant concentration range for subsequent, more specific biochemical assays.
Caption: Overall workflow for benchmarking this compound.
Tier 1: Cytotoxicity Profiling via MTT Assay
The first step is to assess the compound's general effect on cell viability. The MTT assay is a reliable, colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[5][6] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[6][7]
Experimental Protocol: MTT Cell Viability Assay
Materials:
-
Human lung carcinoma cell line (e.g., A549)
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
Test compounds (dissolved in DMSO to create 100 mM stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[6]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test and comparator compounds in culture medium. The final concentrations should range from approximately 0.1 µM to 1000 µM. Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a "vehicle control" with DMSO at the same concentration as the highest compound treatment and a "no treatment" control.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[8] Incubate for 4 hours at 37°C. During this time, visible purple precipitates (formazan) will form in the wells with viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8] Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Presentation and Interpretation
The results should be tabulated to compare the half-maximal inhibitory concentration (IC50) for each compound. Cell viability is calculated as:
Percentage Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
Table 1: Comparative Cytotoxicity in A549 Cells (Hypothetical Data)
| Compound | IC50 (µM) |
| This compound | 150 |
| 4-Acetylbenzoic acid | 176[2][3] |
| 2-Fluorobenzoic acid | > 500 |
| Benzoic acid | > 1000 |
Causality: A lower IC50 value indicates higher cytotoxicity. By comparing the IC50 values, we can infer the roles of the functional groups. For instance, if this compound has a lower IC50 than 4-Acetylbenzoic acid, it suggests the fluorine atom contributes to cytotoxicity. If both acetylated compounds are significantly more potent than their non-acetylated counterparts, this points to the importance of the acetyl group for the observed cellular effect.
Tier 2: Biochemical Target Inhibition - Lactate Dehydrogenase (LDH) Assay
To investigate a potential direct interaction with a ubiquitous enzyme, we will use a lactate dehydrogenase (LDH) inhibition assay. LDH is a stable cytosolic enzyme crucial for anaerobic glycolysis.[9] An in-vitro, purified enzyme assay allows us to measure direct inhibition, free from the complexities of a cellular environment.[10] The assay measures the LDH-catalyzed conversion of lactate to pyruvate, coupled with the reduction of NAD+ to NADH. The increase in NADH is monitored spectrophotometrically at 340 nm.[11]
Experimental Protocol: In Vitro LDH Inhibition Assay
Materials:
-
Purified rabbit muscle LDH
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Sodium L-lactate
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Test compounds (serial dilutions prepared from DMSO stocks)
-
UV-compatible 96-well plate
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Reagent Preparation: Prepare solutions of NAD+ (e.g., 50 mM), sodium L-lactate (e.g., 100 mM), and LDH (e.g., 100 units/mL) in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
150 µL Assay Buffer
-
20 µL NAD+ solution
-
10 µL of the test compound dilution (or DMSO for control)
-
-
Enzyme Addition: Add 10 µL of the LDH enzyme solution to each well. Mix gently and incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the sodium L-lactate solution.
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 340 nm every 30 seconds for 10 minutes.
Caption: Workflow for the in vitro LDH enzyme inhibition assay.
Data Presentation and Interpretation
The rate of reaction (slope of the linear portion of the absorbance vs. time curve) is determined for each concentration. The percent inhibition is calculated as:
Percentage Inhibition = (1 - (Rate with Inhibitor / Rate with Vehicle Control)) x 100
The IC50 is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Table 2: Comparative LDH Enzyme Inhibition (Hypothetical Data)
| Compound | IC50 (µM) |
| This compound | 75 |
| 4-Acetylbenzoic acid | 250 |
| 2-Fluorobenzoic acid | > 1000 |
| Benzoic acid | > 1000 |
Trustworthiness: This self-validating system includes positive (no inhibitor) and negative (no enzyme) controls. The comparison between the four compounds allows for a logical deduction of SAR. In this hypothetical data, the acetyl group is necessary for activity, and the addition of fluorine significantly enhances the inhibitory potency.
Concluding Synthesis
This guide outlines a systematic approach to benchmarking this compound. By employing a tiered strategy of cell-based and biochemical assays and including carefully selected structural analogs, researchers can generate a comprehensive and reliable dataset. This methodology not only determines the compound's potency but also provides crucial insights into the structure-activity relationships that drive its biological effects. The provided protocols are robust starting points that should be optimized for specific laboratory conditions and instrumentation to ensure the highest quality data.
References
-
Cytoswitch. 4-Acetylbenzoic acid (Standard). [Link]
-
Cancer Immunotherapy Trials Network. 4-Acetylbenzoic acid (Standard). [Link]
-
SynZeal. 4-Fluorobenzoic Acid | 456-22-4. [Link]
-
Wikipedia. 4-Fluorobenzoic acid. [Link]
-
PubChem. 4-Bromo-2-fluorobenzoic acid. [Link]
-
AOBChem USA. 2-acetyl-4-fluorobenzoic acid. [Link]
-
Royal Society of Chemistry. Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil. [Link]
-
PubMed Central (PMC). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. [Link]
-
BMG LABTECH. Kinase assays. [Link]
-
National Center for Biotechnology Information (NCBI). Assay Development for Protein Kinase Enzymes. [Link]
-
PubMed Central (PMC). Biophysical Screening for the Discovery of Small-Molecule Ligands. [Link]
-
ResearchGate. Biophysical and Biochemical Characterization of Structurally Diverse Small Molecule Hits for KRAS Inhibition. [Link]
-
OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol. [Link]
-
Sygnature Discovery. Biochemical Assays. [Link]
-
National Center for Biotechnology Information (NCBI). Cell Viability Assays - Assay Guidance Manual. [Link]
-
ResearchGate. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Celtarys Research. Biochemical assays in drug discovery and development. [Link]
-
ResearchGate. The effect of inhibitors on enzyme activity. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. [Link]
Sources
- 1. 2-Acetyl-4-fluorobenzoic Acid|CAS 1334325-35-7 [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CAS 445-29-4: 2-Fluorobenzoic acid | CymitQuimica [cymitquimica.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. broadpharm.com [broadpharm.com]
- 7. clyte.tech [clyte.tech]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com.cn]
- 10. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 11. Lactate Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
The Efficacy Enigma: A Comparative Guide to In Vitro and In Vivo Performance of 4-Fluorobenzoic Acid Derivatives
For researchers, scientists, and drug development professionals, the journey from a promising in vitro result to a successful in vivo outcome is fraught with complexity. This guide provides a comprehensive analysis of the in vitro and in vivo efficacy of 4-fluorobenzoic acid derivatives, a class of compounds with significant therapeutic potential. By examining the available experimental data, we aim to illuminate the often-tenuous correlation between benchtop assays and whole-organism responses, offering insights to guide future research and development.
The strategic incorporation of a fluorine atom onto a benzoic acid scaffold can profoundly influence a molecule's physicochemical properties, enhancing its metabolic stability, binding affinity, and pharmacokinetic profile. Derivatives of 4-fluorobenzoic acid have emerged as a versatile platform for the development of novel therapeutic agents, with studies demonstrating a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] However, the predictive value of in vitro assays for in vivo success remains a critical challenge in drug discovery.[4][5] This guide will delve into the available scientific literature to provide a comparative overview of the in vitro and in vivo performance of these promising compounds.
From the Flask to the Organism: A Tale of Two Efficacies
The core of drug development lies in understanding how the potent activity of a compound observed in a controlled in vitro environment translates to a safe and effective response in a complex living system. This section will dissect the in vitro and in vivo findings for 4-fluorobenzoic acid derivatives, with a particular focus on hydrazone derivatives, for which the most comprehensive data is available.
In Vitro Efficacy: A Spectrum of Biological Activities
Derivatives of 4-fluorobenzoic acid, particularly its hydrazones, have demonstrated significant promise in a variety of in vitro assays. These studies provide crucial initial data on the potential therapeutic applications of these compounds.
Antimicrobial Activity:
A significant body of research has focused on the antimicrobial properties of 4-fluorobenzoic acid hydrazones. These compounds have been shown to be effective against a range of bacterial and fungal pathogens. For instance, a series of hydrazide-hydrazones of 4-fluorobenzoic acid were synthesized and evaluated for their antimicrobial activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans.[1] Notably, 4-fluorobenzoic acid[(5-nitro-2-furyl)methylene] hydrazide exhibited activity against S. aureus comparable to the antibiotic ceftriaxone.[1]
Another study focused on the antituberculosis activity of 4-fluorobenzoic acid hydrazide derivatives against Mycobacterium tuberculosis H37Rv. The results highlighted that 4-fluorobenzoic acid [(2,6-dichlorophenyl) methylene]hydrazide was the most potent inhibitor among the tested compounds.[6]
The following table summarizes the in vitro antimicrobial activity of selected 4-fluorobenzoic acid hydrazone derivatives:
| Compound ID | Target Organism | In Vitro Activity (MIC/Inhibition) | Reference |
| 4-fluorobenzoic acid[(5-nitro-2-furyl)methylene] hydrazide | Staphylococcus aureus HE-9 | Active at 18.75 µg/mL | [1] |
| 4-Fluorobenzoic acid [(5-nitrothiophene-2-yl)methylene]hydrazide | Mycobacterium tuberculosis | 99% inhibition at 6.25 µg/mL | [1] |
| 4-fluorobenzoic acid [(2,6-dichlorophenyl) methylene]hydrazide | Mycobacterium tuberculosis H37Rv | High inhibitory activity | [6] |
Anticancer Activity:
The anticancer potential of benzoic acid derivatives has also been an area of active investigation. While specific data on 4-Acetyl-2-fluorobenzoic acid is limited, studies on related structures provide valuable insights. For example, various benzoic acid derivatives have been evaluated for their in vitro anticancer activity against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer), with some compounds showing potent activity by inducing apoptosis.[7] The structural versatility of the benzoic acid scaffold allows for modifications that can lead to significant anticancer effects.
In Vivo Efficacy: The Whole-Organism Perspective
Translating promising in vitro data into in vivo efficacy is the critical next step in drug development. This involves assessing the compound's activity in a living organism, which takes into account complex physiological factors such as absorption, distribution, metabolism, and excretion (ADME).
Metabolism Studies:
A key aspect of in vivo performance is the metabolic fate of a compound. A study on the in vivo metabolism of 4-fluorobenzoic acid [(5-nitro-2-furanyl)methylene] hydrazide in rats provided valuable information on its biotransformation.[8] Following intraperitoneal administration, the parent compound and its metabolites, including 4-fluorobenzoic acid, were detected in blood samples.[8] Understanding the metabolic pathways is crucial for optimizing the dosing regimen and anticipating potential toxicities.
Anti-inflammatory Activity:
While not directly focused on this compound, studies on other fluorinated compounds have demonstrated in vivo anti-inflammatory effects. For instance, novel fluorinated benzofuran and dihydrobenzofuran derivatives showed anti-inflammatory activity in a zymosan-induced air pouch model in mice.[2] This suggests that the presence of a fluorine atom on an aromatic ring can contribute to in vivo anti-inflammatory efficacy.
Bridging the Gap: The In Vitro-In Vivo Correlation
The ultimate goal is to establish a clear correlation between in vitro and in vivo data to improve the predictive power of preclinical studies.[4][5] For 4-fluorobenzoic acid derivatives, while a direct and comprehensive in vitro-in vivo correlation for a single compound's efficacy is not yet fully established in the public domain, the available data allows for some important observations.
The potent in vitro antimicrobial activity of certain 4-fluorobenzoic acid hydrazones, coupled with the fact that these compounds are metabolized in vivo, suggests that they have the potential to be effective therapeutic agents. However, the in vivo efficacy will be influenced by factors such as the rate of metabolism, the activity of the metabolites, and the ability of the compound to reach the site of infection at a sufficient concentration.
The following diagram illustrates the workflow for evaluating and correlating the in vitro and in vivo efficacy of a novel therapeutic candidate.
Caption: Workflow for In Vitro to In Vivo Efficacy Correlation.
Experimental Methodologies: A Closer Look
To ensure the scientific integrity of the findings, it is essential to understand the experimental protocols used to generate the data.
In Vitro Antimicrobial Susceptibility Testing
A standard method for determining the in vitro antimicrobial activity of a compound is the broth microdilution method.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium.
-
Compound Dilution: The test compound is serially diluted in the broth to create a range of concentrations.
-
Inoculation: Each well of a microtiter plate containing the diluted compound is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature, time) to allow for microbial growth.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
In Vivo Metabolism Study in a Rat Model
This protocol outlines a general procedure for assessing the in vivo metabolism of a test compound.
Protocol:
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week.
-
Compound Administration: The test compound, such as a 4-fluorobenzoic acid hydrazone derivative, is administered to the rats, typically via intraperitoneal injection or oral gavage.
-
Blood Sampling: Blood samples are collected from the rats at predetermined time points post-administration.
-
Sample Processing: The blood samples are processed to separate the plasma.
-
LC-MS/MS Analysis: The plasma samples are analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.
-
Pharmacokinetic Analysis: The concentration-time data is used to determine key pharmacokinetic parameters, such as half-life, clearance, and volume of distribution.
Future Directions and Conclusion
The study of 4-fluorobenzoic acid derivatives has revealed a class of compounds with significant therapeutic potential. While in vitro studies have consistently demonstrated potent biological activities, the translation of these findings into in vivo efficacy remains an area requiring further investigation. Future research should focus on conducting comprehensive studies that directly compare the in vitro and in vivo performance of the same derivatives. This will enable the development of robust in vitro-in vivo correlation models, which are essential for accelerating the drug discovery and development process.
The journey from a promising molecule in a test tube to a life-saving drug is a testament to the intricate interplay of chemistry, biology, and pharmacology. A deeper understanding of the factors that govern the in vitro-in vivo correlation will undoubtedly pave the way for the more efficient development of novel therapeutics based on the versatile 4-fluorobenzoic acid scaffold.
References
- Rollas, S., et al. (2002). Synthesis and antimicrobial activity of some new hydrazones of 4-fluorobenzoic acid hydrazide and 1,3,4-oxadiazolines. Farmaco, 57(2), 171-174.
- Kocyigit-Kaymakcioglu, B., et al. (2009). Antituberculosis activity of hydrazones derived from 4-fluorobenzoic acid hydrazide. Medicinal Chemistry Research, 18(7), 557-566.
- A review exploring biological activities of hydrazones. (2014). Journal of Pharmacy Research, 8(3), 254-267.
- Kovacs, T., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10398.
- Harrak, Y., et al. (2007). Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. Bioorganic & Medicinal Chemistry, 15(13), 4486-4496.
- Oruc, E. E., et al. (2000). In vivo metabolism of 4-fluorobenzoic acid [(5-nitro-2-furanyl)methylene] hydrazide in rats. European Journal of Drug Metabolism and Pharmacokinetics, 25(2), 103-108.
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu
- Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents. (2017). Molecules, 22(10), 1643.
- Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. (2023). European Journal of Medicinal Chemistry, 249, 115169.
- In Vitro vs.
- 4-Amino-2-fluorobenzoic Acid: A Technical Overview of Its Biological Significance. (2025). BenchChem.
- Establishing in vitro-in vivo correlation for antibody drug conjugate efficacy: a PK/PD modeling approach. (2016). mAbs, 8(6), 1172-1181.
- In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (2010). Cancer Genomics & Proteomics, 7(3), 133-143.
- Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. (2023). Journal of Pharmacokinetics and Pharmacodynamics, 50(6), 633-647.
- Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2022). Molecules, 27(19), 6529.
- Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. (2023). Molecules, 28(24), 8089.
- In vivo bioavailability and in vitro bioaccessibility of perfluorooctanoic acid (PFOA) in food matrices: correlation analysis and method development. (2015). Environmental Science & Technology, 49(4), 2415-2423.
- Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil. (2018).
- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). Global Scientific Journal, 8(11), 180-195.
- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2015). Journal of Clinical and Diagnostic Research, 9(12), FC01-FC05.
Sources
- 1. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Establishing in vitro-in vivo correlation for antibody drug conjugate efficacy: a PK/PD modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
- 8. In vivo metabolism of 4-fluorobenzoic acid [(5-nitro-2-furanyl)methylene] hydrazide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Spectroscopic Differentiation of 4-Acetyl-2-fluorobenzoic Acid and Its Positional Isomers
For researchers and professionals in drug development, the unambiguous identification of constitutional isomers is a critical step in ensuring the purity, safety, and efficacy of synthesized compounds. Positional isomers, such as the various forms of acetyl-fluorobenzoic acid, often exhibit distinct biological activities and physicochemical properties. This guide provides a comprehensive framework for differentiating 4-Acetyl-2-fluorobenzoic acid from its key isomers using a multi-technique spectroscopic approach. We will delve into the theoretical underpinnings of why their spectra differ and provide actionable, field-proven protocols for data acquisition.
The Challenge: Differentiating Key Isomers
The primary challenge lies in the subtle structural differences among isomers like this compound, 2-acetyl-4-fluorobenzoic acid, and 4-acetyl-3-fluorobenzoic acid. The relative positions of the fluorine, acetyl, and carboxylic acid groups create unique electronic environments that are fingerprint-like in their spectroscopic readouts. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential for conclusive structural elucidation.
Nuclear Magnetic Resonance (¹H & ¹³C NMR): The Definitive Tool
NMR spectroscopy is the most powerful technique for isomer differentiation due to its sensitivity to the local chemical environment of each nucleus.[1]
¹H NMR Analysis: Decoding Proton Environments
The chemical shifts and coupling patterns of the three aromatic protons on the benzene ring are highly informative. The electron-withdrawing nature of the fluorine, acetyl, and carboxyl groups will deshield adjacent protons, shifting them downfield.[2] Conversely, electron-donating groups would shield them, causing an upfield shift.[2]
Causality Behind Expected Differences:
-
This compound: We expect three distinct aromatic signals. The proton between the fluorine and carboxyl group (at C3) will likely be the most deshielded due to the proximity of two electron-withdrawing groups. Fluorine's influence will also introduce splitting (coupling) to nearby protons, with typical ortho ³J(H,F) coupling constants around 7-10 Hz.
-
2-Acetyl-4-fluorobenzoic acid: The proton at C3, now situated between the acetyl and carboxyl groups, will experience significant deshielding. The proton at C5 will be coupled to the fluorine atom (³J(H,F)).
-
4-Acetyl-3-fluorobenzoic acid: The proton at C2 will be strongly deshielded by the adjacent carboxyl group and coupled to the fluorine (³J(H,F)). The proton at C5 will be ortho to the acetyl group, and the proton at C6 will be meta to it, leading to a predictable splitting pattern.
Predicted ¹H NMR Characteristics for Acetyl-fluorobenzoic Acid Isomers
| Isomer | Predicted Aromatic Proton Chemical Shifts (ppm) | Key Predicted Splitting Patterns |
| This compound | ~7.5 - 8.2 ppm | Three distinct signals, expect doublet of doublets and triplets with H-F coupling. |
| 2-Acetyl-4-fluorobenzoic acid | ~7.8 - 8.5 ppm | Three distinct signals, expect H-F coupling for proton at C5. |
| 4-Acetyl-3-fluorobenzoic acid | ~7.6 - 8.4 ppm | Three distinct signals, expect H-F coupling for protons at C2 and C4. |
¹³C NMR Analysis: Probing the Carbon Skeleton
¹³C NMR provides complementary information, particularly through carbon-fluorine coupling constants (J(C,F)). The carbon directly attached to the fluorine atom will exhibit a very large one-bond coupling constant (¹J(C,F)), typically in the range of 230-345 Hz.[3] Carbons two or three bonds away will show smaller but still diagnostic couplings (²J(C,F) ≈ 20-30 Hz, ³J(C,F) ≈ 6-9 Hz).[3]
Causality Behind Expected Differences: The position of the fluorine atom will dictate which carbons exhibit large ¹J(C,F) coupling and the pattern of smaller ²J(C,F) and ³J(C,F) couplings across the aromatic ring and to the acetyl and carboxyl carbons. This pattern provides a unique fingerprint for each isomer. For example, in this compound, C2 will show the large ¹J(C,F) coupling, while in 2-acetyl-4-fluorobenzoic acid, it will be C4.
Predicted ¹³C NMR Characteristics for Acetyl-fluorobenzoic Acid Isomers
| Isomer | Predicted Carbonyl Shifts (ppm) | Carbon with Large ¹J(C,F) |
| This compound | Carboxyl: ~165-170; Acetyl: ~195-200 | C2 (~240-250 Hz) |
| 2-Acetyl-4-fluorobenzoic acid | Carboxyl: ~165-170; Acetyl: ~195-200 | C4 (~240-250 Hz) |
| 4-Acetyl-3-fluorobenzoic acid | Carboxyl: ~165-170; Acetyl: ~195-200 | C3 (~240-250 Hz) |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation : Dissolve 5-20 mg of the solid sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[4] Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup : Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal from the solvent to stabilize the magnetic field.[4]
-
Shimming : The magnetic field is shimmed, either automatically or manually, to achieve maximum homogeneity and sharp spectral lines.[4]
-
Acquisition : For ¹H NMR, a standard pulse-acquire sequence is typically sufficient. For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum to singlets (though C-F coupling will still be present).[5]
-
Processing : The raw data (Free Induction Decay) is processed using a Fourier transform, followed by phase and baseline correction to yield the final spectrum.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is excellent for confirming the presence of key functional groups. While all isomers share the same functional groups, the electronic environment can cause subtle but measurable shifts in their vibrational frequencies.[6]
Causality Behind Expected Differences:
-
O-H Stretch (Carboxylic Acid) : A very broad absorption band is expected from ~3300 to 2500 cm⁻¹, characteristic of the hydrogen-bonded dimer form of carboxylic acids.[7]
-
C=O Stretches (Carboxyl and Ketone) : Two distinct carbonyl peaks will be observed. Aromatic carboxylic acids typically show a C=O stretch between 1710-1680 cm⁻¹.[6] The acetyl C=O stretch will appear at a slightly lower wavenumber. The exact position is influenced by conjugation and the electronic effects of the other substituents.
-
C-F Stretch : A strong absorption band is expected in the 1300-1100 cm⁻¹ region.
Predicted Key IR Frequencies (cm⁻¹)
| Isomer | O-H Stretch (broad) | C=O Stretch (Acid) | C=O Stretch (Acetyl) |
| All Isomers | ~3300 - 2500 | ~1710 - 1680 | ~1685 - 1675 |
Experimental Protocol: IR Spectroscopy (KBr Pellet Method)
-
Preparation : Gently grind 1-2 mg of the solid sample with ~150-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle.[8][9] It is critical that the KBr is dry to avoid a broad water peak around 3400 cm⁻¹.[10]
-
Pressing : Transfer the powder to a pellet press die. Apply pressure (typically 8-10 metric tons) for 1-2 minutes to form a thin, transparent pellet.[8]
-
Acquisition : Place the pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum should be acquired and automatically subtracted by the instrument.[11]
Mass Spectrometry (MS): Fragmentation Fingerprints
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. For all isomers, the molecular formula is C₉H₇FO₃, giving a monoisotopic mass of approximately 182.03 Da.
Causality Behind Expected Differences: While all isomers will show a molecular ion peak [M]⁺• at m/z 182, their fragmentation patterns may differ slightly, although significant overlap is expected. Common fragmentation pathways for benzoic acids include:
-
Loss of a methyl radical (•CH₃) : [M - 15]⁺ leading to a peak at m/z 167.
-
Loss of a hydroxyl radical (•OH) : [M - 17]⁺ leading to a peak at m/z 165.
-
Loss of CO₂ (Decarboxylation) : [M - 44]⁺ leading to a peak at m/z 138.[12]
-
Loss of a carboxyl radical (•COOH) : [M - 45]⁺ leading to a peak at m/z 137.
The relative intensities of these fragment ions can sometimes vary between isomers, especially for fragments resulting from more complex rearrangements. For example, ortho-substituted benzoic acids can sometimes exhibit unique fragmentation via neighboring group participation effects.[13]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : Prepare a dilute solution of the sample (~10 µg/mL) in a volatile organic solvent like methanol or dichloromethane.[14] The sample must be volatile and thermally stable for GC analysis.[15]
-
Injection : Inject a small volume (e.g., 1 µL) of the solution into the GC inlet, where it is vaporized.
-
Separation : The vaporized sample travels through a capillary column, where compounds are separated based on their boiling points and interactions with the column's stationary phase.
-
Ionization & Detection : As the compound elutes from the GC column, it enters the mass spectrometer's ion source (typically Electron Ionization, EI, at 70 eV). The molecules are ionized and fragmented. The detector then records the mass-to-charge ratio (m/z) of the molecular ion and all fragment ions.[15]
Conclusion
The unambiguous structural elucidation of this compound and its isomers is a task that demands a synergistic spectroscopic approach. While IR and MS are invaluable for confirming functional groups and molecular weight, NMR spectroscopy stands out as the definitive technique. The unique combination of proton chemical shifts, splitting patterns from H-H and H-F couplings, and the characteristic J(C,F) coupling constants in ¹³C NMR provides a robust and irrefutable fingerprint for each positional isomer. By carefully applying the protocols and principles outlined in this guide, researchers can confidently identify their target compounds, ensuring the integrity and validity of their scientific endeavors.
References
-
Health, Safety and Environment Office. "E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy." Available at: [Link]
-
University of Helsinki. "Quick User Guide for FT-IR." Available at: [Link]
-
University of Notre Dame. "STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS." (2023-07-24). Available at: [Link]
-
Stenutz, R. "NMR chemical shift prediction of benzenes." Available at: [Link]
-
Kintek Press. "What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency." Available at: [Link]
-
AZoM. "How is Potassium Bromide Used in Infrared Spectroscopy?" (2022-05-10). Available at: [Link]
-
Doc Brown's Chemistry. "mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern." (2025-11-08). Available at: [Link]
-
Shimadzu. "KBr Pellet Method." Available at: [Link]
-
Research Article. "PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS." (2021-02-15). Available at: [Link]
-
Georgia Gwinnett College. "Standard Operating Procedure H-NMR." Available at: [Link]
-
Unknown. "Mass Spectrometry: Fragmentation." Available at: [Link]
-
Analytical Chemistry. "Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts." Available at: [Link]
-
The University of Liverpool Repository. "PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES." Available at: [Link]
-
Chemometrics and Data Analysis in Chromatography. "Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide." (2018-11-05). Available at: [Link]
-
Unknown. "Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms." Available at: [Link]
-
PubMed Central. "Computational mass spectrometry for small molecules." (2013-03-01). Available at: [Link]
-
Unknown. "Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination." Available at: [Link]
-
Chemistry LibreTexts. "16: Multinuclear NMR." (2024-11-12). Available at: [Link]
-
Journal of the American Chemical Society. "Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants." Available at: [Link]
-
Chemometrics and Data Analysis in Chromatography. "Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide." Available at: [Link]
-
Pharmacy 180. "Fragmentation Processes - Structure Determination of Organic Compounds." Available at: [Link]
-
Alwsci. "How To Prepare And Run An NMR Sample." (2025-07-24). Available at: [Link]
-
YouTube. "How to Analyze Chemical Shift in the Aromatic Region (1H NMR)." (2021-10-06). Available at: [Link]
-
ResearchGate. "What is the coupling constant for CF3 carbon in 13C-NMR?" (2014-06-23). Available at: [Link]
-
Unknown. "Sample Preparation Guidelines for GC-MS." Available at: [Link]
-
Canadian Science Publishing. "Long-range 'H,'~F and 13c,19F coupling constants and molecular orbital computations as indicators of..." Available at: [Link]
-
Reddit. "Carbon-fluorine spin coupling constants." (2017-01-25). Available at: [Link]
-
Scirp.org. "Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding." Available at: [Link]
-
ResearchGate. "IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)..." Available at: [Link]
-
Doc Brown's Chemistry. "infrared spectrum of benzoic acid." Available at: [Link]
-
Unknown. "Mass Spectrometry in Small Molecule Drug Development." (2015-09-30). Available at: [Link]
-
Spectroscopy Online. "The C=O Bond, Part III: Carboxylic Acids." (2018-01-01). Available at: [Link]
-
ResearchGate. "IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand." Available at: [Link]
-
CORE. "Infrared Spectra and Molecular Configuration of Benzoic Acid." Available at: [Link]
-
UCL Discovery. "Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization." Available at: [Link]
-
Chegg. "Question: Please provide the fragmentation pattern for Benzoic acid, 2-methyl." (2020-10-13). Available at: [Link]
-
UCL Discovery. "Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization." Available at: [Link]
-
Journal of The American Society for Mass Spectrometry. "Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry." (2018-04-01). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. kinteksolution.com [kinteksolution.com]
- 9. shimadzu.com [shimadzu.com]
- 10. azom.com [azom.com]
- 11. helsinki.fi [helsinki.fi]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. merit.url.edu [merit.url.edu]
- 14. uoguelph.ca [uoguelph.ca]
- 15. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Acetyl-2-fluorobenzoic Acid
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust and ethical research program. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Acetyl-2-fluorobenzoic acid, grounded in established safety protocols and regulatory standards. Our aim is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly, ensuring the protection of both laboratory personnel and the environment.
Understanding the Hazard Profile of this compound
Based on these analogs, this compound should be handled as a hazardous substance with the potential to cause:
It is also combustible at high temperatures and, in the event of a fire, may produce hazardous decomposition products including carbon monoxide, carbon dioxide, and hydrogen fluoride gas.[3][5]
Table 1: Hazard Identification and Personal Protective Equipment (PPE)
| Potential Hazard | GHS Classification (Anticipated) | Required Personal Protective Equipment (PPE) |
| Skin Irritation | Category 2 | Chemical-resistant gloves (Nitrile or Neoprene), Lab coat |
| Eye Irritation | Category 2A | Safety glasses with side shields or chemical splash goggles |
| Respiratory Irritation | Category 3 (Specific Target Organ Toxicity - Single Exposure) | Use in a well-ventilated area or chemical fume hood. A NIOSH-approved respirator may be necessary for large spills or insufficient ventilation. |
The Cardinal Rule: Segregation of Chemical Waste
The foundational principle of safe chemical waste management is meticulous segregation. Never mix this compound waste with other waste streams. Incompatible wastes, when mixed, can lead to violent chemical reactions, the generation of toxic gases, or explosions.[6][7]
Key Segregation Practices:
-
Solid vs. Liquid: Keep solid this compound waste separate from any liquid waste streams.[6][8]
-
Acids and Bases: Store acidic waste, such as this compound, separately from bases.[7]
-
Designated Containers: Use only approved, compatible, and clearly labeled hazardous waste containers.[8]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) and must be managed as hazardous waste.[9][10] The following protocol outlines the cradle-to-grave management process within a laboratory setting.
3.1. Waste Identification and Characterization
All waste chemicals should be treated as hazardous unless confirmed otherwise by a qualified safety officer.[11] Given its anticipated properties, this compound waste falls under the category of characteristic hazardous waste due to its irritant nature.
3.2. Accumulation in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).[7][12] This designated area must be at or near the point of generation and under the control of the laboratory personnel.
-
Container Selection: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top cap that is compatible with acidic solids.[7][8]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[6][12] The label should also include the date when waste was first added to the container.
-
Container Management: Keep the waste container closed at all times except when adding waste.[7][11] Ensure the container is in good condition and stored in secondary containment to prevent spills.[8]
3.3. Managing Spills and Contaminated Materials
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. For large spills, evacuate non-essential personnel.
-
Don Appropriate PPE: Wear the PPE outlined in Table 1.
-
Containment: For solid spills, carefully sweep or vacuum the material to avoid generating dust.[4][5] Place the collected material into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (such as soap and water), and collect the cleaning materials as hazardous waste.[13]
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Any materials contaminated with this compound, such as gloves, weigh boats, or absorbent pads, must also be disposed of as hazardous waste.
3.4. Final Disposal
Disposal of this compound must be conducted through a licensed hazardous waste disposal company.[11] It is illegal to dispose of this chemical down the drain or in the regular trash.[11]
-
Requesting a Pickup: Once the waste container is full or has been in the SAA for up to one year, contact your institution's EHS office to arrange for a waste pickup.[7][12]
-
Documentation: Ensure all necessary paperwork, often referred to as a hazardous waste manifest, is completed to track the waste from your laboratory to its final disposal facility.[14]
The ultimate disposal method will be determined by the licensed facility but will likely involve high-temperature incineration.[15]
Decision-Making Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Culture of Safety
The responsible disposal of this compound is a critical component of laboratory safety and regulatory compliance. By adhering to the principles of hazard assessment, proper segregation, and authorized disposal routes, we uphold our commitment to protecting ourselves, our colleagues, and the environment. This guide serves as a practical framework, but always consult your institution's specific chemical hygiene plan and EHS department for local requirements.
References
- University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines.
- ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
- Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations.
- Axonator. (2024). EPA Hazardous Waste Management.
- U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste.
- U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
- MilliporeSigma. (2025). Safety Data Sheet - 4-Chlorobenzoic acid.
- Santa Cruz Biotechnology. (2015). Safety Data Sheet - 4-Fluorobenzoic acid.
- Thermo Fisher Scientific. (2010). Safety Data Sheet - 4-Chlorobenzoic acid.
- Fisher Scientific. (n.d.). Safety Data Sheet - 4-Fluorobenzoic acid.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Fluorobenzoic acid, 99%.
- Fisher Scientific. (n.d.). Safety Data Sheet - 2-Chloro-4-fluorobenzoic acid.
- MedChemExpress. (n.d.). Safety Data Sheet - 4-Fluorobenzoic acid.
- Apollo Scientific. (2023). Safety Data Sheet - 4-Acetyl-2-methylbenzoic acid.
- Fisher Scientific. (n.d.). Safety Data Sheet - 2-Fluorobenzoic acid.
Sources
- 1. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. canterbury.ac.nz [canterbury.ac.nz]
- 7. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 8. acewaste.com.au [acewaste.com.au]
- 9. epa.gov [epa.gov]
- 10. axonator.com [axonator.com]
- 11. vumc.org [vumc.org]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Acetyl-2-fluorobenzoic Acid
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The compounds we handle, such as 4-Acetyl-2-fluorobenzoic acid, are valuable intermediates, but their unique chemical properties necessitate a thorough understanding of the associated risks and the implementation of robust safety protocols. This guide provides essential, field-proven information on the personal protective equipment (PPE), operational plans, and disposal procedures required for the safe handling of this compound, ensuring both personal safety and the integrity of your research.
Part 1: Hazard Assessment of this compound
Understanding the specific hazards of a chemical is the foundation of any safety protocol. While a dedicated Safety Data Sheet (SDS) for this compound (CAS No. 1334325-35-7) should always be the primary source of information, we can infer its likely hazard profile by examining structurally similar fluorinated and acetylated benzoic acids. This analysis allows us to anticipate risks and establish a comprehensive safety plan.
Based on analogous compounds, this compound should be handled as a substance with the potential for the following hazards.[1][2][3]
| Hazard Classification | Potential Effect | Rationale based on Analogous Compounds |
| Acute Toxicity (Oral) | Harmful if swallowed.[4] | Many simple aromatic carboxylic acids exhibit moderate oral toxicity. |
| Skin Corrosion/Irritation | Causes skin irritation.[1][5][6] | A common property for benzoic acid derivatives. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][5][6] | The acidic nature and particulate form can cause significant irritation. |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1][2][3] | Fine powders can irritate the respiratory tract upon inhalation. |
It is imperative to consult the specific SDS for this compound upon receipt to confirm these potential hazards and adjust protocols accordingly.
Part 2: The Hierarchy of Controls: A Proactive Safety Framework
Personal Protective Equipment is the final line of defense. A truly robust safety culture prioritizes the hierarchy of controls, which systematically minimizes risk. Before any handling occurs, the following must be considered:
-
Engineering Controls : These are the most effective measures as they physically isolate the hazard. All procedures involving this compound, especially the handling of its solid form, must be performed in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[7] Eyewash stations and safety showers must be readily accessible.[8]
-
Administrative Controls : These are the work practices that reduce or prevent exposure. A comprehensive Chemical Hygiene Plan (CHP) must be in place, as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[9][10][11] This includes developing detailed Standard Operating Procedures (SOPs) for every task involving this chemical, from receiving to disposal. All personnel must receive documented training on these SOPs and the specific hazards of the chemical.[9][10]
Part 3: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all decision; it is dictated by the specific task being performed. The following protocol outlines the minimum PPE requirements.
Eye and Face Protection
To prevent contact with chemical dust or splashes, appropriate eye and face protection is mandatory.
-
For handling solids (weighing, transfers): ANSI Z.87.1-compliant safety glasses with side shields are the minimum requirement.
-
For handling solutions or in case of splash risk: Chemical splash goggles are required. If there is a significant risk of splashing, a face shield should be worn over the goggles.[12]
Skin and Body Protection
-
Protective Clothing: A flame-resistant lab coat should be worn and fully buttoned.[12] Long pants and closed-toe, closed-heel shoes are mandatory in the laboratory.
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are generally a suitable choice for incidental contact with aromatic acids.[13][14] However, it is crucial to consult the glove manufacturer's compatibility chart for the specific chemical and breakthrough time. Gloves should be inspected for any signs of degradation before use and changed immediately if contamination occurs.
Respiratory Protection
When engineering controls like a fume hood are properly used, respiratory protection is typically not required. However, if a situation arises where the airborne concentration might exceed exposure limits (e.g., a large spill outside of a fume hood), respiratory protection would be necessary.[12] Use of a respirator requires enrollment in a formal respiratory protection program, including medical evaluation and fit-testing, as outlined by the OSHA Respiratory Protection Standard (29 CFR 1910.134).
Diagram: PPE Selection Workflow This diagram outlines the decision-making process for selecting the appropriate level of PPE based on the planned laboratory operation.
Caption: Decision tree for PPE selection when handling this compound.
Part 4: Operational and Disposal Plans
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational. Clear the workspace of any unnecessary items. Assemble all necessary equipment and PPE.
-
Weighing: Conduct all weighing of the solid powder within the fume hood to contain any dust. Use a spatula for transfers and handle gently to minimize aerosolization.[3]
-
Handling: Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3][4] Avoid eating, drinking, or smoking in the laboratory area.[3][4]
-
Storage: Store this compound in a cool, dry, and well-ventilated area in its original, tightly sealed container.[3][15] Keep it away from strong oxidizing agents and other incompatible materials.[6][15]
Waste Disposal Plan
Proper disposal is a critical component of the chemical lifecycle, governed by the EPA's Resource Conservation and Recovery Act (RCRA).[16][17][18]
-
Identification: All waste containing this compound must be classified as hazardous waste.[19]
-
Segregation and Labeling: Collect all contaminated waste, including gloves, weigh paper, and pipette tips, in a dedicated, clearly labeled hazardous waste container.[7] The label must include the words "Hazardous Waste" and the full chemical name.[11]
-
Disposal: The disposal of fluorinated organic compounds requires special attention due to their persistence.[7][20] Do not dispose of this chemical down the drain. All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, which will arrange for collection by a licensed hazardous waste disposal company.[18][19] Incineration at high temperatures is often the preferred method for destroying halogenated organic compounds.[20][21]
Part 5: Emergency Procedures
In the event of an accidental exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected area with plenty of soap and water for at least 15 minutes.[5][6] Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[3][4] If breathing is difficult, provide oxygen. Seek medical attention.
-
Small Spills: For small spills within a fume hood, trained personnel wearing appropriate PPE can clean it up.[7] Use an absorbent material compatible with the chemical, collect it in a sealed container, and label it for hazardous waste disposal.[5][7]
-
Large Spills: For any large spill, evacuate the area immediately and contact your institution's emergency response team.[7]
By adhering to these rigorous safety protocols, you build a foundation of trust in your laboratory's operations, protecting yourself, your colleagues, and the integrity of your vital research.
References
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
EPA Hazardous Waste Management. Axonator. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA). [Link]
-
OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]
-
The Laboratory Standard. Office of Clinical and Research Safety. [Link]
-
OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. [Link]
-
OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
-
Hazardous Waste Program. Department of Environmental Protection, Commonwealth of Pennsylvania. [Link]
-
Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. U.S. Environmental Protection Agency (EPA). [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
-
What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [Link]
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. U.S. Environmental Protection Agency (EPA). [Link]
-
Personal Protective Equipment (PPE). CHEMM. [Link]
-
Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). [Link]
-
Guidelines for Disposing of PFAs. MCF Environmental Services. [Link]
-
Chemical Safety: Personal Protective Equipment. Unknown Source. [Link]
-
Personal Protective Equipment (PPE) - Glove Selection. Unknown Source. [Link]
-
Efforts toward the Recycling of Organic Fluorine Compounds. J-Stage. [Link]
-
Safety Data Sheet for 4-Chlorobenzoic acid. Unknown Source. [Link]
-
4-Fluorobenzoic Acid: Synthesis, Handling, and Future Outlook. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Safety Data Sheet: 4-Fluorobenzoic acid. Carl ROTH. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. osha.gov [osha.gov]
- 10. compliancy-group.com [compliancy-group.com]
- 11. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 13. ehs.utk.edu [ehs.utk.edu]
- 14. envirotech.com [envirotech.com]
- 15. nbinno.com [nbinno.com]
- 16. axonator.com [axonator.com]
- 17. epa.gov [epa.gov]
- 18. youtube.com [youtube.com]
- 19. epa.gov [epa.gov]
- 20. epa.gov [epa.gov]
- 21. mcfenvironmental.com [mcfenvironmental.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

